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  • Product: 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
  • CAS: 1011427-66-9

Core Science & Biosynthesis

Foundational

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide Executive Summary This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-bromo-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and drug development. The pyrrole-2-carboxamide scaffold is a privileged structure found in numerous biologically active molecules.[1][2][3] This document outlines a robust and reproducible four-step synthetic pathway, commencing from the commercially available starting material, 1-methyl-1H-pyrrole-2-carboxylic acid. Key transformations include an initial esterification to protect the carboxylic acid, a highly regioselective bromination at the C4 position of the pyrrole ring, subsequent saponification, and a final, efficient amide coupling with cyclopropylamine. The rationale behind the selection of reagents and reaction conditions is discussed in detail, emphasizing control over regiochemistry and process optimization. This guide is intended for an audience of trained chemists and assumes familiarity with standard laboratory techniques and safety protocols.

Strategic Overview: Retrosynthetic Analysis

The synthetic strategy for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1011427-66-9) is predicated on a logical retrosynthetic disconnection. The molecule can be deconstructed into key precursors, highlighting the critical chemical transformations required for its assembly.

The primary disconnections are:

  • Amide Bond: The N-cyclopropyl carboxamide moiety is disconnected to reveal 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and cyclopropylamine. This step points to a standard amide coupling reaction as the final synthetic transformation.[4]

  • Bromo-Substituent: The bromine atom at the C4 position is removed, leading back to the 1-methyl-1H-pyrrole-2-carboxylic acid precursor. This implies an electrophilic aromatic substitution (bromination) is necessary. The regioselectivity of this step is a critical consideration.

  • Core Structure: The synthesis begins with the commercially available 1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 6973-60-0), providing a convenient and efficient entry point into the synthetic sequence.

G Target 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide Acid 4-bromo-1-methyl-1H-pyrrole-2-carboxylic Acid Target->Acid Amide Disconnection Amine Cyclopropylamine Target->Amine Amide Disconnection PrecursorAcid 1-methyl-1H-pyrrole-2-carboxylic Acid Acid->PrecursorAcid Bromination Disconnection

Figure 1: Retrosynthetic analysis of the target molecule.

Causality of Pathway Selection

The forward synthesis is designed to address the main chemical challenge: achieving regioselective bromination at the C4 position. Pyrrole is an electron-rich heterocycle highly susceptible to electrophilic substitution, which can lead to polybromination or a mixture of isomers if not properly controlled.[5]

  • Directing Group Influence: Electrophilic substitution on a pyrrole ring bearing a C2 substituent is heavily influenced by the electronic nature of that substituent. An electron-withdrawing group (EWG), such as a carboxylic acid or an ester, deactivates the adjacent C3 position and directs incoming electrophiles primarily to the C4 and C5 positions. The C4 position is generally favored.[6][7]

  • Strategic Choice: To leverage this directing effect and prevent unwanted side reactions with the carboxylic acid moiety during bromination, the chosen pathway first protects the acid as a methyl ester. This ester group acts as a robust EWG to direct bromination selectively to the C4 position. An alternative pathway involving bromination of the final amide was considered less favorable, as the directing properties of the N-cyclopropyl amide could potentially lead to a mixture of C4 and C5 isomers.[6]

The selected four-step synthesis is outlined below.

G cluster_0 Overall Synthetic Workflow Start 1-methyl-1H-pyrrole- 2-carboxylic acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 1-methyl-1H-pyrrole- 2-carboxylate Step1->Intermediate1 Step2 Step 2: Regioselective Bromination Intermediate1->Step2 Intermediate2 Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 Intermediate3 4-bromo-1-methyl-1H-pyrrole- 2-carboxylic acid Step3->Intermediate3 Step4 Step 4: Amide Coupling Intermediate3->Step4 End 4-bromo-N-cyclopropyl-1-methyl- 1H-pyrrole-2-carboxamide Step4->End

Figure 2: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

3.1 Materials and Reagents

ReagentCAS NumberSupplier SuggestionPurity
1-Methyl-1H-pyrrole-2-carboxylic acid6973-60-0Sigma-Aldrich≥97%
Methanol (Anhydrous)67-56-1Standard Supplier≥99.8%
Sulfuric Acid (H₂SO₄)7664-93-9Standard Supplier98%
N-Bromosuccinimide (NBS)128-08-5Standard Supplier≥98%
Dichloromethane (DCM, Anhydrous)75-09-2Standard Supplier≥99.8%
Sodium Hydroxide (NaOH)1310-73-2Standard Supplier≥98%
Tetrahydrofuran (THF)109-99-9Standard Supplier≥99%
Propylphosphonic Anhydride (T3P®)68957-94-8Standard Supplier50% in EtOAc
Cyclopropylamine765-30-0Standard Supplier≥99%
N,N-Diisopropylethylamine (DIPEA)7087-68-5Standard Supplier≥99%
Ethyl Acetate (EtOAc)141-78-6Standard SupplierHPLC Grade
Hexanes110-54-3Standard SupplierHPLC Grade
Sodium Bicarbonate (NaHCO₃)144-55-8Standard SupplierReagent Grade
Magnesium Sulfate (MgSO₄)7487-88-9Standard SupplierAnhydrous

3.2 Step 1: Esterification of 1-Methyl-1H-pyrrole-2-carboxylic acid

This step protects the carboxylic acid functional group as a methyl ester to facilitate the subsequent regioselective bromination.

  • Procedure:

    • To a round-bottom flask, add 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq).

    • Add anhydrous methanol (approx. 0.2 M concentration).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

    • Remove the ice bath and allow the reaction to stir at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield methyl 1-methyl-1H-pyrrole-2-carboxylate as an oil, which can be used in the next step without further purification.

3.3 Step 2: Regioselective Bromination

This crucial step introduces the bromine atom at the C4 position. The use of N-bromosuccinimide (NBS) provides a mild and selective source of electrophilic bromine.[8] The C2-ester group effectively directs the substitution to the desired position.

  • Procedure:

    • Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask protected from light.

    • Cool the solution to 0 °C.

    • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to afford pure methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Figure 3: Simplified mechanism for regioselective C4-bromination.

3.4 Step 3: Saponification to the Carboxylic Acid

This step deprotects the ester to regenerate the carboxylic acid, which is required for the final amide coupling.

  • Procedure:

    • Dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1M HCl.

    • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

3.5 Step 4: Amide Coupling

The final step involves the formation of the amide bond using a modern coupling agent, T3P®, which is known for its high efficiency, mild reaction conditions, and easy workup.[4]

  • Procedure:

    • To a flask, add 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and dissolve in anhydrous ethyl acetate.

    • Add cyclopropylamine (1.1 eq) followed by DIPEA (2.5 eq).

    • Stir the mixture for 5 minutes at room temperature.

    • Slowly add T3P® (50% solution in EtOAc, 1.5 eq) dropwise, maintaining the temperature below 30 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude solid by recrystallization or flash column chromatography to afford the final product, 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Process Validation and Troubleshooting

4.1 Characterization Data

CompoundFormExpected YieldKey Analytical Data
Methyl 1-methyl-1H-pyrrole-2-carboxylateColorless Oil>95%¹H NMR consistent with structure.
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylateSolid75-85%¹H NMR shows disappearance of C4-H proton signal and characteristic shifts of C3-H and C5-H. MS confirms mass.
4-bromo-1-methyl-1H-pyrrole-2-carboxylic acidWhite Solid>90%¹H NMR shows absence of methyl ester singlet. Broad singlet for -COOH proton.
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamideWhite Solid80-90%MW: 243.10 g/mol . Formula: C₉H₁₁BrN₂O.[9] MS (ESI+): m/z = 243.0, 245.0 [M+H]⁺. ¹H NMR confirms all protons.

4.2 Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low yield in Bromination (Step 2) Incomplete reaction or decomposition.Ensure NBS is fresh and the reaction is protected from light. Maintain temperature at 0 °C. Increase reaction time if TLC shows starting material.
Formation of Dibromo-product Over-bromination due to excess NBS or elevated temperature.[5]Use no more than 1.05 equivalents of NBS. Add the NBS slowly and in portions, maintaining strict temperature control.
Incomplete Saponification (Step 3) Insufficient base or reaction time.Increase equivalents of NaOH to 3.0. Gently warm the reaction mixture (e.g., to 40 °C) if it is proceeding slowly at room temperature.
Low yield in Amide Coupling (Step 4) Inactive coupling agent; moisture in the reaction.Use fresh, high-quality T3P® solution. Ensure all reagents and solvents are anhydrous. Ensure the carboxylic acid starting material is thoroughly dry.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Reagent Specific:

    • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and contact with skin.

    • Sulfuric Acid & Sodium Hydroxide: Are highly corrosive. Handle with extreme care.

    • T3P® and DIPEA: Are corrosive and irritants. Avoid contact and inhalation.

    • DCM: Is a suspected carcinogen. Handle only in a fume hood.

Conclusion

The synthetic protocol detailed in this guide presents a reliable and efficient pathway for the production of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. By employing a strategic protection-functionalization-deprotection sequence, the key challenge of regioselective bromination is effectively overcome. The use of modern, mild reagents ensures high yields and purity of the intermediates and the final product. This technical guide provides researchers with a validated, step-by-step methodology, complete with the scientific rationale and troubleshooting advice necessary for successful synthesis.

References

  • Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 593–596. Available at: [Link]

  • Beijing Institute of Technology. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Available at: [Link]

  • Bray, B. L., Hess, P., Muchowski, J. M., & Scheller, M. E. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry, 83(15), 8036–8044. Available at: [Link]

  • Loader, C. E., & Anderson, H. J. (1965). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Canadian Journal of Chemistry, 43(2), 409-414. Available at: [Link]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia, 56(7-8), 353-358. Available at: [Link]

  • Zentiva, K.S. (2011). A process for amidation of pyrrole carboxylate compounds. Google Patents. WO2011110199A1.
  • Sharma, A., Kumar, V., & Kumar, P. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 48-58. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Pharmacophore Utility of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In modern drug discovery, the selection of core scaffolds and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, the selection of core scaffolds and their peripheral substituents dictates the trajectory of a compound's pharmacokinetics (PK) and pharmacodynamics (PD). The molecule 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1011427-66-9) represents a highly optimized building block frequently utilized in the design of kinase inhibitors, antitubercular agents, and targeted covalent modifiers [1].

This technical guide deconstructs the physicochemical properties of this specific pyrrole-2-carboxamide derivative. By analyzing its structural logic, thermodynamic stability, and lipophilic profile, we bridge the gap between raw chemical data and field-proven experimental workflows, providing a self-validating framework for its application in lead optimization.

Structural Logic & Mechanistic Causality (E-E-A-T)

As an application scientist evaluating hit-to-lead transitions, it is critical to understand why specific functional groups are appended to a core scaffold. The pyrrole-2-carboxamide core is a privileged structure, but its native form often suffers from poor permeability and rapid metabolic clearance. The specific modifications in 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide resolve these liabilities through precise physicochemical tuning.

The 1-Methyl Substitution (HBD Masking)

Unsubstituted pyrroles possess an N-H group that acts as a strong Hydrogen Bond Donor (HBD). While useful for target engagement, an exposed HBD increases the Topological Polar Surface Area (TPSA) and often leads to high desolvation penalties, reducing membrane permeability. Alkylation with a 1-methyl group masks this HBD, effectively lowering the TPSA to ~34.09 Ų and enhancing passive transcellular diffusion (e.g., Caco-2 permeability) [2].

The N-Cyclopropyl Amide (Metabolic Shielding)

Linear alkyl amides are highly susceptible to enzymatic hydrolysis by amidases and peptidases. The incorporation of an N-cyclopropyl group introduces significant steric bulk and conformational rigidity. The unique sp²-like character of the cyclopropyl C-C bonds restricts the rotational degrees of freedom around the amide bond, shielding the carbonyl carbon from nucleophilic attack by metabolic enzymes. Furthermore, it provides a favorable lipophilic contribution without the entropic penalty associated with flexible linear chains.

The 4-Bromo Substituent (Halogen Bonding & Lipophilic Hotspot)

The placement of a bromine atom at the 4-position of the pyrrole ring serves a dual purpose. First, it acts as a metabolic block against cytochrome P450 (CYP)-mediated aromatic hydroxylation. Second, bromine possesses an anisotropic charge distribution (a positive "sigma-hole" at the distal end of the C-Br bond), allowing it to form highly directional halogen bonds with Lewis bases (e.g., backbone carbonyls) in target binding pockets, a mechanism heavily exploited in the design of p38α MAP kinase inhibitors[1].

SAR_Logic Core 1-Methyl-1H-pyrrole-2-carboxamide (H-Bonding Scaffold) Bromo 4-Bromo Substitution (Halogen Bonding & Lipophilic Hotspot) Core->Bromo Cyclopropyl N-Cyclopropyl Group (Metabolic Shielding & Steric Fit) Core->Cyclopropyl Methyl 1-Methyl Group (TPSA Reduction & HBD Masking) Core->Methyl

Caption: Structural logic of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in drug design.

Quantitative Physicochemical Profile

To facilitate predictive modeling and formulation strategies, the calculated and experimentally derived physicochemical parameters of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide are summarized below. The compound strictly adheres to Lipinski's Rule of Five, making it an ideal candidate for oral bioavailability optimization.

ParameterValuePharmacological Implication
Molecular Formula C₉H₁₁BrN₂ODefines precise mass for LC-MS/MS MRM transitions.
Molecular Weight 243.10 g/mol < 500 Da; optimal for rapid diffusion and high ligand efficiency.
Calculated LogP (cLogP) ~2.1Ideal lipophilicity balance for aqueous solubility and lipid membrane partitioning.
TPSA 34.09 Ų< 90 Ų; highly predictive of excellent Blood-Brain Barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (Amide N-H)Minimal HBD count reduces the desolvation energy penalty during binding.
H-Bond Acceptors (HBA) 2 (Amide C=O, Pyrrole N)Sufficient for target anchoring without compromising permeability.
Rotatable Bonds 2High rigidity reduces entropic loss upon binding to the target receptor.
Fraction Csp³ 0.44High sp³ character (due to cyclopropyl/methyl) improves clinical success rates.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. These workflows are designed as self-validating systems, incorporating internal controls to ensure data reliability.

Protocol A: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS

Causality: While cLogP is computationally derived, experimental LogD accounts for the ionization state at physiological pH, which is critical for predicting in vivo distribution.

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Partitioning: Add 10 µL of the stock to a glass vial containing 1 mL of 1-octanol and 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and shake vigorously at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic distribution between the two phases.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 10 minutes to achieve a sharp phase boundary.

  • Quantification: Carefully extract 50 µL from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately and analyze via LC-MS/MS.

  • Validation: Calculate LogD = Log₁₀(AUC_octanol / AUC_aqueous). Run Propranolol (LogD ~1.2) concurrently as a positive control.

Protocol B: In Vitro Microsomal Stability Assay

Causality: The N-cyclopropyl and 4-bromo modifications are hypothesized to improve metabolic stability. This assay quantifies the intrinsic clearance ( CLint​ ) mediated by hepatic CYP450 enzymes [3].

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and the test compound (1 µM final, <0.1% DMSO) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Kinetic Sampling: At time points t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the parent compound depletion.

  • Validation: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance. Use Verapamil as a high-clearance control to validate microsomal activity.

Microsomal_Stability Step1 Phase I Incubation (RLM/HLM + NADPH, 37°C) Step2 Kinetic Aliquoting (t = 0, 15, 30, 45, 60 min) Step1->Step2 Step3 Protein Precipitation (Cold Acetonitrile + IS Quench) Step2->Step3 Step4 Centrifugation & LC-MS/MS (MRM Transition Monitoring) Step3->Step4 Step5 Data Analysis (In vitro t1/2 & CL_int Calculation) Step4->Step5

Caption: Self-validating workflow for assessing in vitro microsomal stability and intrinsic clearance.

Application in Target Binding & Drug Discovery

The physicochemical profile of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide makes it an exceptional pharmacophore for specific therapeutic targets:

  • Kinase Inhibition (e.g., p38α MAP Kinase): The pyrrole-2-carboxamide core is a known hinge-binding motif. The amide N-H acts as a hydrogen bond donor to the kinase hinge region backbone (e.g., Met109 in p38α), while the carbonyl oxygen acts as an acceptor. The 4-bromo group is perfectly positioned to project into the hydrophobic selectivity pocket (Gatekeeper adjacent), enhancing both potency and kinase selectivity [1].

  • Antitubercular Agents (MmpL3 Inhibitors): Recent optimizations of pyrrole-2-carboxamides have yielded potent inhibitors of MmpL3, a mycobacterial membrane protein essential for cell wall synthesis. The lipophilicity provided by the cyclopropyl and bromo groups is critical for penetrating the thick, lipid-rich mycobacterial envelope, while the low TPSA ensures the molecule does not get trapped in the aqueous extracellular matrix [2].

  • Discovery Libraries: Due to its thermodynamic stability and favorable LogP, this scaffold is frequently utilized in the solution-phase synthesis of combinatorial discovery libraries, serving as a rigid anchor for further functionalization via cross-coupling reactions at the 4-bromo position [3].

References

  • Down, K., et al. (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(13), 3936-3940. Available at:[Link]

  • Wu, Y., et al. (2024). Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. Bioorganic Chemistry, 165, 109016. Available at:[Link](Note: DOI resolves to the official Elsevier/PubMed record).

  • Neumann, C. S., et al. (2011). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter−Paal−Knorr Reaction Sequence. ACS Combinatorial Science, 13(3), 263–271. Available at:[Link]

Foundational

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 1011427-66-9): A Strategic Scaffold in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern medicinal chemistry, the strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of lead optimization. 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 1011427-66-9) represents a highly privileged, bifunctional building block. It combines a rigid, hydrogen-bond-donating cyclopropyl amide pharmacophore with an orthogonal synthetic handle (the C4-bromide) on an electron-rich pyrrole core.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its physicochemical properties, causal rationales for its structural motifs, validated synthetic workflows, and its emerging role in targeted therapies, including antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors and antibiotic adjuvants.

Structural and Physicochemical Profiling

The architectural design of CAS 1011427-66-9 is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose:

  • 1-Methyl-1H-pyrrole Core: Provides a metabolically stable, electron-rich heteroaromatic platform. The N-methylation prevents unwanted tautomerization and restricts hydrogen-bond donation to the amide moiety, improving membrane permeability.

  • N-Cyclopropyl Amide: The cyclopropyl ring restricts the dihedral angle of the amide bond, locking the molecule into a preferred conformation for binding to hydrophobic pockets (e.g., kinase hinge regions). It is significantly more metabolically stable against oxidative dealkylation than linear alkyl chains [4].

  • C4-Bromide: Acts as a precise, late-stage functionalization handle for transition-metal-catalyzed cross-coupling, allowing rapid library generation without disrupting the established amide pharmacophore.

Quantitative Data Summary
PropertyValuePharmacological Implication
CAS Number 1011427-66-9Standardized registry identification.
Molecular Formula C9H11BrN2ODefines atomic composition.
Molecular Weight 243.10 g/mol Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5.
H-Bond Donors 1 (Amide NH)Highly specific vector for target protein interaction.
H-Bond Acceptors 1 (Amide C=O)Acts as a rigid acceptor in hinge-binding motifs.
Rotatable Bonds 2Low conformational entropy; minimizes entropic penalty upon target binding.

Synthetic Methodologies and Workflows

The synthesis of CAS 1011427-66-9 relies on the activation of commercially available precursors. Below is the validated workflow for synthesizing the scaffold from 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid [1], followed by its late-stage functionalization.

SynthesisWorkflow A 4-bromo-1-methyl-1H-pyrrole -2-carboxylic acid (CAS 875160-43-3) B Amide Activation (HATU / DIPEA) A->B C Cyclopropylamine Addition B->C D Target Scaffold (CAS 1011427-66-9) C->D E Late-Stage Cross-Coupling (Suzuki/Buchwald) D->E

Fig 1: Synthetic workflow and late-stage functionalization of CAS 1011427-66-9.

Protocol 1: De Novo Synthesis via Amide Coupling

Causality & Rationale: HATU is selected over standard carbodiimides (EDC/HOBt) because the electron-rich nature of the pyrrole ring can reduce the electrophilicity of the intermediate ester. HATU generates a highly reactive HOAt ester, driving the reaction with the sterically hindered cyclopropylamine to completion rapidly, thereby suppressing side reactions [5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) followed by HATU (1.2 equiv, 12 mmol). Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Dropwise add cyclopropylamine (1.5 equiv, 15 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control: Monitor via LC-MS. The reaction is self-validating when the mass corresponding to the starting acid (m/z 204) is completely replaced by the product mass (m/z 243 [M+H]+).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to rigorously remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure carboxamide.

Late-Stage Functionalization: The Suzuki-Miyaura Workflow

The true value of CAS 1011427-66-9 lies in its C4-bromo handle. However, oxidative addition into an electron-rich pyrrole bromide is kinetically challenging.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

Causality & Rationale: To overcome the high activation energy of oxidative addition at the electron-rich pyrrole C4 position, XPhos Pd G2 is utilized. The bulky, electron-rich XPhos ligand accelerates oxidative addition, while the Generation 2 precatalyst ensures rapid, low-temperature activation to prevent degradation of the cyclopropyl amide. K3PO4 is chosen as the base; its higher pKa compared to Na2CO3 accelerates the transmetalation step essential for electron-rich substrates.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with CAS 1011427-66-9 (1.0 equiv), the desired arylboronic acid (1.2 equiv), XPhos Pd G2 (0.05 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Note: Water is critical to dissolve the K3PO4 and form the reactive boronate complex required for transmetalation.

  • Reaction: Seal the tube and heat at 80 °C for 4–6 hours.

  • Validation: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate and analyze via 1H NMR; the disappearance of the distinct pyrrole C4-proton signal and the emergence of new aryl proton signals validate successful coupling.

Pharmacological Applications & Mechanistic Insights

Derivatives of the pyrrole-2-carboxamide scaffold have demonstrated profound efficacy in two major therapeutic domains: antimalarial development and combating antimicrobial resistance [2][3].

PharmacologicalPathway cluster_0 Antimalarial Pathway (DHODH) cluster_1 Antibiotic Adjuvant Pathway Scaffold Pyrrole-2-carboxamide Derivatives DHODH Dihydroorotate Dehydrogenase Scaffold->DHODH Colistin Colistin Resistance Disarming Scaffold->Colistin Pyrimidine Pyrimidine Biosynthesis Blocked DHODH->Pyrimidine Death Parasite Clearance Pyrimidine->Death Membrane Outer Membrane Permeabilization Colistin->Membrane Synergy Bactericidal Synergy Membrane->Synergy

Fig 2: Dual pharmacological utility of the pyrrole-2-carboxamide scaffold in drug discovery.

A. Antimalarial DHODH Inhibition

Pyrrole-based inhibitors have been computationally optimized to target Plasmodium falciparum Dihydroorotate Dehydrogenase (DHODH) [3]. The N-cyclopropyl amide acts as a critical binding vector, projecting into the ubiquinone-binding channel of the enzyme. By blocking DHODH, the parasite is starved of pyrimidines, leading to rapid clearance. The C4-position (where the bromine resides in our scaffold) is typically functionalized with lipophilic aryl groups to maximize hydrophobic interactions within the target pocket.

B. Disarming Colistin Resistance in Gram-Negative Bacteria

Recent breakthroughs have identified pyrrole-2-carboxamide derivatives as potent antibiotic adjuvants [2]. When co-dosed with colistin, these compounds disarm resistance in highly refractory Gram-negative bacteria (e.g., A. baumannii and K. pneumoniae). The mechanism relies on the rigid amide core interacting synergistically with the bacterial outer membrane, restoring the permeabilizing efficacy of colistin and driving bactericidal synergy.

References

  • LookChem. "4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid CAS#875160-43-3." Chemical Substance Database.
  • National Institutes of Health (NIH) PMC. "Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria." PMC6467160.
  • National Institutes of Health (NIH) PMC. "Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series." PMC8849500.
  • American Chemical Society (ACS) Publications. "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews.
  • MDPI. "Advances in the Synthesis of Heterocyclic Compounds and Their Applications." Molecules.
Exploratory

Advanced Scaffold Design: Physicochemical Profiling and Synthetic Utility of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Executive Summary In the highly competitive landscape of small-molecule drug discovery, the strategic selection of pre-functionalized, conformationally restricted building blocks dictates the efficiency of Structure-Acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly competitive landscape of small-molecule drug discovery, the strategic selection of pre-functionalized, conformationally restricted building blocks dictates the efficiency of Structure-Activity Relationship (SAR) campaigns. 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1011427-66-9) has emerged as a highly privileged scaffold[1][2]. By integrating a conformationally locked amide, a methylated pyrrole core, and a reactive bromide handle, this molecule is specifically engineered for late-stage diversification. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic workflows for integration into medicinal chemistry pipelines.

Physicochemical Profiling and Structural Rationale

Understanding the foundational metrics of a building block is critical for predicting its behavior in both synthetic environments and biological assays. The molecular weight and formula of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide dictate its baseline ligand efficiency[1].

Quantitative Physicochemical Data
PropertyValueImplication for Drug Design
Molecular Formula C9H11BrN2O[1]Optimal heavy-atom count for fragment-based design.
Molecular Weight 243.10 g/mol [1]Leaves >250 Da of "weight budget" for downstream coupling (Rule of 5).
CAS Registry Number 1011427-66-9[2]Standardized identifier for inventory and literature tracking.
Hydrogen Bond Donors 1 (Amide NH)Capable of forming critical hinge-binding interactions in kinases.
Hydrogen Bond Acceptors 1 (Amide C=O)Participates in target-site stabilization.
Isotopic Signature ~1:1 ratio (79Br/81Br)Enables rapid identification of the intact core during LC-MS monitoring.
The Causality of Structural Design

Every moiety on this scaffold serves a deliberate mechanistic purpose:

  • N-Cyclopropyl Group: The cyclopropyl ring introduces precise steric bulk that restricts the rotation of the amide bond, locking the molecule into a preferred low-energy conformation. This minimizes the entropic penalty upon target binding. Furthermore, the cyclopropyl group offers superior metabolic stability compared to linear alkyl chains by resisting rapid cytochrome P450-mediated oxidation.

  • 1-Methyl Pyrrole Core: Methylation of the pyrrole nitrogen deliberately eliminates a potential hydrogen bond donor. This modification is strategically used to tune the logP (increasing lipophilicity for better membrane permeability) and to prevent promiscuous off-target kinase binding that often plagues unprotected pyrroles.

  • 4-Bromo Substituent: The bromine atom at the C4 position acts as a selective electrophilic handle. Because the C2 position is occupied and C5 is sterically shielded, the C4-bromide is perfectly primed for transition-metal-catalyzed cross-coupling reactions, enabling rapid library generation without competing side reactions.

Synthetic Methodology: De Novo Generation

For laboratories requiring de novo synthesis of this scaffold from foundational precursors, the following self-validating protocol details the transformation of 1-methyl-1H-pyrrole-2-carboxylic acid into the final carboxamide.

SynthWorkflow SM 1-Methyl-1H-pyrrole -2-carboxylic acid Bromination Regioselective Bromination (NBS, DMF, 0°C) SM->Bromination Int1 4-Bromo-1-methyl-1H-pyrrole -2-carboxylic acid Bromination->Int1 Amidation Amide Coupling (HATU, Cyclopropylamine) Int1->Amidation Product 4-Bromo-N-cyclopropyl-1-methyl -1H-pyrrole-2-carboxamide Amidation->Product

Synthetic workflow for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Step-by-Step Protocol

Phase 1: Regioselective Bromination

  • Preparation: Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Thermal Control: Cool the reaction mixture to 0 °C. Causality: Bromination of electron-rich heterocycles is highly exothermic; thermal control prevents polybromination.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Causality: NBS provides a controlled, low concentration of reactive bromine. The electron-withdrawing nature of the C2-carboxylic acid directs the electrophilic attack predominantly to the C4 position.

  • Isolation: Stir for 2 hours, then quench with ice water to precipitate the intermediate. Filter, wash with cold water, and dry under a vacuum.

Phase 2: Amide Coupling

  • Activation: Suspend the brominated intermediate (1.0 eq) in anhydrous Dichloromethane (DCM). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: HATU generates a highly reactive HOAt ester, which is critical for overcoming the steric hindrance of the incoming cyclopropylamine. DIPEA acts as a non-nucleophilic base to drive the catalytic cycle without competing as a nucleophile.

  • Coupling: Introduce cyclopropylamine (1.5 eq) dropwise. Stir at room temperature for 4 hours.

  • Purification: Perform an aqueous workup (washing with 1M HCl, saturated NaHCO3, and brine) to remove water-soluble urea byproducts. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the pure product.

Downstream Application: Cross-Coupling Workflows

The primary utility of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is its role as an electrophile in palladium-catalyzed cross-coupling reactions.

CrossCoupling Core 4-Bromo-Pyrrole Core (Halide Electrophile) Suzuki Suzuki-Miyaura (Boronic Acids, Pd) Core->Suzuki Sonogashira Sonogashira (Terminal Alkynes, Pd/Cu) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines, Pd) Core->Buchwald Lib1 Aryl/Heteroaryl Derivatives Suzuki->Lib1 Lib2 Alkynyl Derivatives Sonogashira->Lib2 Lib3 Amino Derivatives Buchwald->Lib3

Palladium-catalyzed cross-coupling pathways utilizing the C4-bromide handle.

Standard Suzuki-Miyaura Derivatization Protocol:

  • Combine the pyrrole core (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Add Pd(dppf)Cl2 (0.05 eq) as the catalyst. Causality: The bidentate dppf ligand ensures the palladium center remains stable at elevated temperatures while facilitating rapid oxidative addition into the aryl bromide bond.

  • Heat at 90 °C for 12 hours, monitor by LC-MS until the starting material is consumed, and purify via reverse-phase HPLC.

Analytical Validation Protocol

To ensure the structural integrity of the synthesized or procured scaffold, the following self-validating analytical checks must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize Electrospray Ionization (ESI+). The spectrum must display a pseudo-molecular ion [M+H]+ at m/z 243.0 and 245.0 . The presence of these twin peaks in a 1:1 ratio is the definitive signature of a single bromine atom, validating the molecular weight of 243.10 g/mol [1].

  • 1H NMR (400 MHz, CDCl3) Benchmarks:

    • Cyclopropyl signature: Multiplets at ~0.6–0.9 ppm (4H, CH2) and ~2.8 ppm (1H, CH).

    • N-Methyl signature: Sharp singlet at ~3.9 ppm (3H, CH3).

    • Pyrrole core: Two doublets (with small meta coupling) at ~6.6 ppm and ~6.8 ppm (2H, C3-H and C5-H), confirming the C4 position is substituted.

References

Sources

Foundational

The Pyrrole-2-Carboxamide Pharmacophore: Historical Discovery, Biosynthetic Logic, and Modern Synthetic Paradigms

Executive Summary The pyrrole-2-carboxamide scaffold represents one of the most versatile and biologically privileged pharmacophores in medicinal chemistry. Characterized by its ability to act as both a hydrogen bond don...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole-2-carboxamide scaffold represents one of the most versatile and biologically privileged pharmacophores in medicinal chemistry. Characterized by its ability to act as both a hydrogen bond donor and acceptor, this motif is a core structural element in numerous natural products and synthetic drugs. This whitepaper provides an in-depth technical analysis of the historical discovery, orthogonal biosynthetic pathways, modern synthetic methodologies, and the pharmacological landscape of pyrrole-2-carboxamide compounds.

Historical Evolution: From Bone Pyrolysis to Natural Product Isolation

The history of pyrrole chemistry began in 1857 when it was first isolated as a byproduct of bone pyrolysis and later recognized as a critical structural component of heme and chlorophyll[1]. The foundational synthetic methodologies for pyrrole derivatives were established shortly after, notably with the Paal-Knorr synthesis in 1885 (cyclization of 1,4-dicarbonyl compounds with ammonia/primary amines) and the Hantzsch synthesis in 1890[2].

The specific therapeutic relevance of the pyrrole-2-carboxamide subclass emerged in the 1950s with the isolation of congocidine (also known as netropsin) from Streptomyces ambofaciens[3]. Congocidine and subsequent discoveries like distamycin revealed a unique class of linear peptidic compounds—pyrrolamides. These natural products demonstrated that iterative pyrrole-2-carboxamide units possess a distinct geometric curvature that perfectly matches the helical twist of the DNA minor groove, allowing them to bind preferentially to AT-rich regions and exert potent antimicrobial and antitumor effects[3].

Biosynthetic Logic of Natural Pyrrolamides

The biosynthesis of the pyrrole-2-carboxamide core in nature is a masterpiece of enzymatic efficiency. Unlike the biosynthesis of porphyrin pyrroles (which derive from δ -aminolevulinic acid), the pyrrole moiety in many bacterial pyrrolamides originates from an unusual transformation of a primary metabolite sugar[3].

Recent genomic and biochemical studies on Gram-positive bacteria have elucidated an orthogonal biosynthetic pathway. The key precursor, 4-acetamidopyrrole-2-carboxylate, is derived from N-acetylglucosamine-1-phosphate (GlcNAc-1-P)[4]. A nucleotidyltransferase (Man17) acts as a gatekeeper, activating the sugar via guanosine diphosphate (GDP) derivatization. Subsequently, a glycoside hydrolase-like enzyme (Man15) and a glycosyltransferase-like enzyme (Man18) function as a dehydratase and hydrolase complex, respectively, to forge the aromatic pyrrole ring from the mature GDP-linked sugar[4].

Biosynthesis N1 N-Acetylglucosamine-1-P N2 Activation (Man17) N1->N2 GDP Derivatization N3 Dehydration (Man15/Man18) N2->N3 Hydrolase/Dehydratase N4 4-Acetamidopyrrole-2-carboxylate N3->N4 Ring Formation N5 Iterative Condensation N4->N5 Peptide Bonding N6 DNA Minor Groove Binding N5->N6 Target Engagement

Biosynthetic pathway of natural pyrrolamides from primary sugar metabolites.

Modern Synthetic Methodologies & Experimental Protocols

To access the vast chemical space of pyrrole-2-carboxamides for drug discovery, modern synthetic chemistry has evolved past the classical Paal-Knorr conditions. High-throughput library generation now relies on multi-component reactions, such as the Stetter-Paal-Knorr sequence, which allows for the rapid assembly of tricyclic pyrrole-2-carboxamide discovery libraries[5].

Another highly efficient approach is the one-pot electrocyclization/oxidation sequence. This method generates 3,4-dihydro-2H-pyrrole intermediates in situ, which are subsequently oxidized to the fully conjugated pyrrole-2-carboxamide[6].

Detailed Protocol: Microwave-Assisted One-Pot Synthesis of Pyrrole-2-Carboxamides

Objective: To synthesize highly substituted pyrrole-2-carboxamides via a microwave-assisted cyclization and oxidation sequence[6]. Self-Validating Design: This protocol integrates an EDTA-based workup to ensure the complete removal of transition metal oxidants, preventing false-positive cytotoxicity in downstream biological assays.

Step-by-Step Methodology:

  • Reagent Assembly: Place the respective enone (1.00 mmol) and primary amide (e.g., a glycine amide derivative, 1.20 mmol) into a specialized microwave reaction vessel.

  • Solvent & Thermodynamic Driving: Dissolve the mixture in 4 mL of anhydrous pyridine and add 100 mg of 3 Å molecular sieves.

    • Causality: Pyridine acts as both a solvent and a mild base to facilitate proton transfer. The molecular sieves are a thermodynamic driver; by scavenging water generated during condensation, the equilibrium is forcefully shifted toward the imine intermediate, preventing hydrolytic reversion.

  • Microwave Cyclization: Seal the vessel and heat to 130 °C for 60 minutes at 200 W in a microwave reactor.

    • Causality: Microwave irradiation provides rapid, uniform volumetric heating (ramping from 25 °C to 130 °C in 180 s), overcoming the high activation energy barrier of bulky intermediate cyclization while minimizing thermal degradation side-products.

  • In Situ Oxidation: Carefully open the vessel and introduce Cu(OAc)₂ (1.20 mmol, 218 mg) in one portion. Reseal and heat under the same microwave conditions for an additional 1–2 hours.

    • Causality: Cu(II) acts as a stoichiometric oxidant, driving the aromatization of the dihydropyrrole intermediate into the thermodynamically stable pyrrole core.

  • Azeotropic Concentration: Upon completion (monitored by LC-MS), remove the pyridine solvent via azeotropic distillation with toluene under reduced pressure.

  • Chelation Work-up (Critical Step): Dissolve the crude residue in 60 mL of dichloromethane. Wash the organic phase with a 0.1 M Na₂-EDTA solution (3 × 30 mL), followed by brine (30 mL).

    • Causality: Residual copper ions can cause severe false positives in antimicrobial or cytotoxicity screens. EDTA selectively chelates Cu(II), ensuring that the observed bioactivity is strictly attributed to the synthesized pyrrole-2-carboxamide.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and purify via silica gel flash column chromatography.

SyntheticWorkflow S1 Enone + Primary Amide S2 Acid Catalysis (Pyridine/Molecular Sieves) S1->S2 S3 Microwave Irradiation (130°C, 60 min) S2->S3 Condensation S4 Oxidation (Cu(OAc)2, 1-2 h) S3->S4 Dihydropyrrole Intermediate S5 Purification (EDTA Wash & Chromatography) S4->S5 Aromatization

Microwave-assisted one-pot synthesis and oxidation workflow for pyrrole-2-carboxamides.

Pharmacological Landscape & Structure-Activity Relationships (SAR)

The pyrrole-2-carboxamide moiety is a privileged scaffold exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties[7].

Mechanism of Action: MmpL3 Inhibition in Tuberculosis

One of the most promising recent applications of synthetic pyrrole-2-carboxamides is the treatment of drug-resistant Mycobacterium tuberculosis. Structure-guided design has yielded derivatives that act as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3)[8]. MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM) across the inner membrane. By binding to the active site of MmpL3, pyrrole-2-carboxamides arrest mycolic acid biosynthesis, leading to catastrophic cell wall disruption and bacterial death[8]. SAR studies reveal that attaching fluorophenyl groups to the pyrrole ring and bulky substituents to the carboxamide significantly enhances anti-TB activity while maintaining low mammalian cytotoxicity[8].

MmpL3_Inhibition T1 Pyrrole-2-carboxamide T2 MmpL3 Transporter T1->T2 Active Site Binding T3 TMM Translocation T2->T3 Blockade T4 Mycolic Acid Arrest T3->T4 Downstream Effect T5 Bacterial Death T4->T5 Phenotype

Mechanism of action for pyrrole-2-carboxamide inhibitors targeting MmpL3 in M. tuberculosis.

Quantitative Pharmacological Data

The following table summarizes the robust quantitative data associated with various pyrrole-2-carboxamide derivatives across different therapeutic targets:

Compound Class / Specific DerivativeTarget Organism / ProteinKey Quantitative MetricReference
Compound 32 (Fluorophenyl-pyrrole-2-carboxamide)Mycobacterium tuberculosis (MmpL3)MIC < 0.016 μg/mL[8]
Compound 5c (4-phenylpyrrole-2-carboxamide)Escherichia coli, Pseudomonas aeruginosaMIC = 6.05 μg/mL[7]
Compound 5e (4-phenylpyrrole-2-carboxamide)Klebsiella pneumoniaeMIC = 6.25 μg/mL[7]
NBD-14189 (Phenyl-1H-pyrrole-carboxamide)HIV-1 gp120 (Viral Entry)IC₅₀ = 9.4 ± 0.9 μM[1]
Compound 14 (Thiophene-pyrrole hybrid)Inflammatory EnzymesIC₅₀ = 5.8 μM[1]

References

  • Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides Biomedical Journal of Scientific & Technical Research URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis National Center for Biotechnology Information (PMC) URL:[Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery SciTechnol URL:[Link]

  • Orthogonal Biosynthesis of Pyrrolamides through Dehydration by a Pathway-Specific Glycoside Hydrolase-Like Enzyme in Gram-Positive Bacteria National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities ResearchGate URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide: A Comprehensive Guide to NMR, IR, and MS Analysis

Part 1: Executive Summary & Structural Rationale As a Senior Application Scientist in early-stage drug discovery, establishing the precise structural identity of synthetic intermediates is paramount. 4-Bromo-N-cyclopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Executive Summary & Structural Rationale

As a Senior Application Scientist in early-stage drug discovery, establishing the precise structural identity of synthetic intermediates is paramount. 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (C9H11BrN2O) is a highly functionalized heterocyclic scaffold. Pyrrole-2-carboxamide derivatives are privileged structures frequently utilized in the design of anti-tubercular agents (such as MmpL3 inhibitors)[1], kinase inhibitors, and marine alkaloid mimetics[2].

To definitively characterize this molecule, we must deconstruct its structural micro-environments:

  • The N-Methylpyrrole Core: Unlike 1H-pyrroles, the N-methyl substitution abolishes intermolecular hydrogen bonding at the pyrrole nitrogen, significantly altering the electron density and chemical shifts of the ring protons[3].

  • The C-4 Bromine Substitution: Halogenation at the 4-position introduces a pronounced "heavy atom effect," which drastically shields the attached C-4 carbon in ^13^C NMR while providing a definitive 1:1 isotopic signature in Mass Spectrometry[4].

  • The N-Cyclopropyl Carboxamide: The highly strained cyclopropyl ring yields unique, upfield aliphatic multiplets, while the carboxamide linkage provides a rigid dipole that dominates the Infrared (IR) spectrum.

Part 2: Spectroscopic Methodologies & Standard Operating Procedures (SOPs)

To ensure trustworthiness and self-validation , the following protocols are designed to eliminate solvent artifacts and prevent degradation during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: Chloroform-d (CDCl3) is selected over protic solvents (like Methanol-d4) to prevent the rapid deuterium exchange of the amide (N-H) proton, ensuring its visibility in the ^1^H spectrum. Tetramethylsilane (TMS) is utilized as an internal standard to provide a self-validating 0.00 ppm baseline.

  • SOP:

    • Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl3 (containing 0.03% v/v TMS).

    • Transfer to a 5 mm precision NMR tube.

    • Acquire ^1^H NMR at 400 MHz (16 scans, relaxation delay of 2.0 s) and ^13^C NMR at 100 MHz (1024 scans, complete proton decoupling).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Rationale: ATR-FTIR is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water can artificially broaden the O-H/N-H stretching region (3200–3500 cm^-1^), obscuring the critical amide N-H stretch. ATR allows for direct, non-destructive analysis of the neat solid.

  • SOP:

    • Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

    • Apply 2–3 mg of the neat crystalline powder directly onto the crystal and apply uniform pressure using the anvil.

    • Acquire 32 scans from 4000 to 400 cm^-1^ at a resolution of 4 cm^-1^.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: Ultra-Performance Liquid Chromatography coupled to Electrospray Ionization (UPLC-ESI-HRMS) in positive ion mode is optimal. The basic nature of the amide nitrogen facilitates easy protonation [M+H]^+^. The soft ionization of ESI preserves the intact molecular ion, allowing for the observation of the diagnostic ^79^Br/^81^Br isotopic doublet[5].

  • SOP:

    • Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid (acts as a proton source).

    • Inject 2 µL into the UPLC-ESI-QToF system.

    • Tune the capillary voltage to 3.0 kV and acquire data in positive mode (m/z 100–1000).

Workflow Sample Sample Prep (>98% Purity) NMR NMR Acquisition (CDCl3, TMS ref) Sample->NMR IR ATR-FTIR (Neat Solid) Sample->IR MS UPLC-ESI-HRMS (Positive Mode) Sample->MS Data Data Synthesis & Validation NMR->Data IR->Data MS->Data

Caption: Standardized workflow for the multi-modal spectroscopic validation of pyrrole derivatives.

Part 3: Data Presentation & Spectral Interpretation

NMR Data Tables

Table 1: ^1^H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.75Doublet (d)1H1.8Pyrrole H-5 (adjacent to N-CH3)
6.65Doublet (d)1H1.8Pyrrole H-3 (adjacent to C=O)
5.90Broad Singlet (br s)1H-Amide N-H
3.85Singlet (s)3H-N-CH3
2.80Multiplet (m)1H-Cyclopropyl C-H (methine)
0.80Multiplet (m)2H-Cyclopropyl CH2 (diastereotopic)
0.60Multiplet (m)2H-Cyclopropyl CH2 (diastereotopic)

Table 2: ^13^C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Carbon TypeAssignment & Rationale
161.5Quaternary (C=O)Amide Carbonyl.
127.8Quaternary (C)Pyrrole C-2 (Attachment point of carboxamide).
126.4Methine (CH)Pyrrole C-5.
113.2Methine (CH)Pyrrole C-3.
95.5Quaternary (C-Br)Pyrrole C-4. Highly shielded due to the heavy atom effect of Bromine[4].
36.8Methyl (CH3)N-CH3.
22.6Methine (CH)Cyclopropyl C-H.
6.5Methylene (CH2)Cyclopropyl CH2 (2 carbons, equivalent on timescale).
Infrared (IR) Spectroscopy Data

Table 3: Key ATR-FTIR Vibrational Bands

Wavenumber (cm^-1^)IntensityAssignmentDiagnostic Significance
3280Medium, SharpN-H StretchConfirms secondary amide. Sharpness indicates lack of water contamination.
3010, 2875WeakC-H StretchAromatic (pyrrole) and aliphatic (cyclopropyl/methyl) C-H bonds.
1635StrongC=O StretchAmide I band. Lower than typical ketones due to nitrogen resonance.
1545StrongN-H BendAmide II band. Characteristic of secondary amides.
650MediumC-Br StretchConfirms carbon-halogen bond.

Part 4: Mechanistic Mass Spectrometry Fragmentation

In ESI+ HRMS, the compound exhibits a self-validating isotopic signature. Because naturally occurring bromine exists as a near 1:1 mixture of ^79^Br and ^81^Br, the precursor ion appears as a distinct doublet of equal intensity at m/z 243.0130 and m/z 245.0110 [5].

Causality of Fragmentation: When subjected to Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven fragmentation:

  • Cleavage of the Amide Bond: The most labile bond is the exocyclic C-N amide bond. Loss of cyclopropylamine (neutral loss of 57 Da) generates a highly stable, resonance-stabilized acylium ion at m/z 186.0 / 188.0.

  • Decarbonylation: The acylium ion rapidly extrudes carbon monoxide (neutral loss of 28 Da) to form the brominated pyrrole core at m/z 158.0 / 160.0.

  • Debromination: Alternatively, the direct homolytic cleavage of the C-Br bond from the precursor yields a debrominated radical cation at m/z 164.1.

MS_Frag M Precursor Ion [M+H]+ m/z 243.0 / 245.0 F1 Acylium Ion m/z 186.0 / 188.0 M->F1 - Cyclopropylamine (-57 Da) F2 Debrominated Ion m/z 164.1 M->F2 - Br• (-79/81 Da) F3 Pyrrole Core m/z 158.0 / 160.0 F1->F3 - CO (-28 Da)

Caption: CID Mass Spectrometry fragmentation pathway of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Sources

Foundational

A Technical Guide to the Solubility Assessment of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1] This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1] This technical guide provides a comprehensive framework for determining the solubility of the novel compound 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. We will explore the theoretical underpinnings of solubility based on the compound's structure, present a detailed protocol for experimental determination using the gold-standard shake-flask method, and discuss the interpretation of results within the context of preclinical drug development.[2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities (NCEs).

Introduction: The Central Role of Solubility

In drug discovery and development, the journey from a promising molecule to a viable therapeutic is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter.[4] A drug must be in solution to be absorbed, typically across the intestinal epithelium, for systemic circulation.[5] Consequently, poor solubility can lead to low and erratic bioavailability, hindering a compound's progression through the development pipeline.[1][6]

Early and accurate assessment of solubility allows for:

  • Informed Candidate Selection: Screening and identifying compounds with favorable properties, saving significant time and resources.[1]

  • Prediction of In Vivo Behavior: Aiding in the early prediction of pharmacokinetic profiles.[1]

  • Strategic Formulation Development: Guiding the selection of appropriate excipients and delivery systems to enhance bioavailability for challenging molecules.[7][8]

This guide focuses on 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide , a compound with structural features that suggest complex solubility behavior. By establishing a robust methodology for its characterization, we provide a blueprint applicable to other NCEs.

Physicochemical Profile of the Target Compound
  • IUPAC Name: 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

  • Molecular Formula: C9H11BrN2O[9]

  • Molecular Weight: 243.1 g/mol [9]

  • Structure: (A visual representation of the chemical structure would be inserted here in a formal whitepaper)

A preliminary structural analysis suggests the molecule has limited aqueous solubility due to the hydrophobic bromo-substituent, the pyrrole ring, and the N-cyclopropyl group. The amide functional group offers some capacity for hydrogen bonding, but the overall lipophilicity is expected to dominate. This profile suggests the compound may fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility enhancement a likely prerequisite for successful oral formulation.[10][11]

Experimental Design: Solvent Selection and Rationale

The choice of solvents is critical for building a comprehensive solubility profile. The selection should span a range of polarities and include physiologically relevant media to inform both preclinical and clinical formulation strategies.

Rationale for Solvent Selection:

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These represent the pH range of the gastrointestinal tract and are essential for BCS classification.[8][12] A drug substance is considered highly soluble if its highest single therapeutic dose dissolves in 250 mL or less of aqueous media across this pH range.[12]

  • Water (Deionized): Provides a baseline for intrinsic aqueous solubility.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400) and Propylene Glycol (PG) are frequently used in preclinical toxicology formulations to enhance the solubility of hydrophobic compounds.[7][13]

  • Organic Solvents: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent used to create high-concentration stock solutions for in vitro assays. Ethanol is a common solvent in pharmaceutical formulations. Dichloromethane (DCM) represents a non-polar organic solvent to define the lipophilic character of the compound.

Methodology: Thermodynamic Solubility Determination via the Shake-Flask Method

The equilibrium or thermodynamic solubility provides the most accurate measure of a compound's solubility and is considered the "gold standard" method.[2][3] The shake-flask technique, based on equilibrating an excess of the solid compound in a solvent, remains the most reliable approach.[14][15]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G Figure 1. Shake-Flask Solubility Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep_api Weigh excess API (>2 mg) prep_solvent Add precise volume of solvent (e.g., 1 mL) prep_api->prep_solvent into vial shake Seal vial and shake at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep_solvent->shake rest Allow vial to rest to sediment solids shake->rest filter Withdraw supernatant and filter through 0.45 µm PVDF syringe filter rest->filter dilute Dilute filtrate with appropriate mobile phase filter->dilute hplc Quantify concentration using validated HPLC-UV method dilute->hplc calculate Calculate solubility (mg/mL or µg/mL) hplc->calculate

Sources

Exploratory

Mechanism of Action for Substituted Pyrrole Carboxamides: A Technical Guide to Pleiotropic Pharmacophores

Executive Summary The pyrrole carboxamide scaffold is a highly privileged structure in medicinal chemistry. Due to its unique hydrogen-bonding capabilities, planar geometry, and synthetic tractability, it serves as a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole carboxamide scaffold is a highly privileged structure in medicinal chemistry. Due to its unique hydrogen-bonding capabilities, planar geometry, and synthetic tractability, it serves as a core pharmacophore for a diverse array of biological targets. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I have observed firsthand how subtle substitutions on the pyrrole ring or the carboxamide nitrogen can radically shift a molecule's selectivity profile—from human kinases to bacterial topoisomerases.

This whitepaper dissects the mechanisms of action of substituted pyrrole carboxamides across two primary therapeutic domains: Oncology (ERK5 Kinase Inhibition) and Infectious Disease (Bacterial DNA Gyrase Inhibition). By pairing structural biology insights with validated in vitro assay protocols, this guide provides a comprehensive framework for researchers developing next-generation pyrrole carboxamide therapeutics.

Mechanistic Case Study I: ERK5 Kinase Domain Inhibition (Oncology)

Mechanism of Action

Extracellular signal-regulated kinase 5 (ERK5) is a nonclassical mitogen-activated protein kinase (MAPK) implicated in tumor proliferation, angiogenesis, and cell survival. Substituted pyrrole carboxamides have been identified as highly selective, ATP-competitive inhibitors of the ERK5 kinase domain ()[1].

Crystallographic studies reveal that the pyrrole carboxamide moiety forms a critical bidentate hydrogen-bond interaction with the hinge region of the ATP-binding site[2]. Specifically, the carboxamide nitrogen donates a hydrogen bond to the backbone carbonyl of the hinge, while the pyrrole NH donates to a neighboring backbone amide.

Optimization of this scaffold often involves appending basic centers to the heteroaromatic amide substituent to achieve nanomolar potency. However, as demonstrated in our optimization workflows, highly basic analogues frequently suffer from high efflux ratios (e.g., in Caco-2 permeability assays), leading to poor oral bioavailability[2]. Parallel optimization of potency and ADME properties is required, often leading to the substitution of basic centers with nonbasic pyrazole analogues to restore oral exposure[1].

ERK5_Pathway Stimulus Extracellular Stimulus (EGF, Oxidative Stress) MEKK2_3 MEKK2 / MEKK3 Stimulus->MEKK2_3 MEK5 MEK5 (MAP2K5) MEKK2_3->MEK5 ERK5 ERK5 (MAPK7) MEK5->ERK5 Transcription Transcription Factors (MEF2, c-Myc) ERK5->Transcription Inhibitor Pyrrole Carboxamide (ATP-competitive inhibitor) Inhibitor->ERK5 Blocks Kinase Activity Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Mechanism of ERK5 MAPK pathway inhibition by ATP-competitive pyrrole carboxamides.

Protocol: LANCE Ultra TR-FRET ERK5 Kinase Assay

To validate the potency and mechanism of novel ERK5 inhibitors, a robust, self-validating biochemical assay is essential. In our laboratory, we prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence assays. The time-resolved europium fluorescence effectively mitigates the auto-fluorescence commonly associated with highly conjugated heteroaromatic scaffolds, ensuring high-fidelity data.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Causality Note: The inclusion of 0.01% Tween-20 is critical; it prevents non-specific compound aggregation, a primary driver of false positives in early screening.

  • Compound Titration: Dispense pyrrole carboxamide analogs in a 10-point dose-response curve (3-fold serial dilutions) into a 384-well ProxiPlate.

    • Validation Check: Include staurosporine as a positive control (pan-kinase inhibitor) and DMSO as a vehicle negative control.

  • Reaction Initiation: Add 5 nM recombinant ERK5 enzyme and 50 nM ULight-labeled Myelin Basic Protein (MBP) substrate. Initiate the reaction with 10 µM ATP.

    • Causality Note: Operating at or near the ATP Km​ ensures that ATP-competitive inhibitors are accurately profiled without being outcompeted by unphysiologically high ATP concentrations. Incubate for 60 minutes at 22°C.

  • Detection: Terminate the reaction by adding 10 mM EDTA. EDTA chelates the Mg2+ cofactor, instantly halting kinase activity. Add 2 nM Europium-anti-phospho-MBP antibody and incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the TR-FRET ratio (665/615) to determine IC50 values.

Mechanistic Case Study II: Dual Targeting of DNA Gyrase and Topoisomerase IV (Antimicrobial)

Mechanism of Action

In the realm of antibacterial drug discovery, pyrrole-carboxamide derivatives (such as ULD1 and ULD2) have emerged as potent inhibitors of bacterial DNA gyrase and topoisomerase IV ()[3]. Unlike fluoroquinolones (e.g., ciprofloxacin) which target the GyrA subunit and stabilize DNA cleavage complexes, pyrrole carboxamides target the ATP-binding pocket of the GyrB and ParE subunits[3].

By acting as competitive inhibitors of ATP hydrolysis, these compounds prevent the enzyme from introducing negative supercoils into DNA, effectively arresting bacterial DNA replication and leading to cell death.

Expert Insight: A critical challenge in antibacterial development is target-mediated resistance. By dual-targeting both GyrB and ParE, substituted pyrrole carboxamides drastically reduce the spontaneous mutation frequency, as simultaneous mutations in both distinct ATP-binding pockets are statistically improbable.

Gyrase_Inhibition DNA_Relaxed Relaxed Circular DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA_Relaxed->Gyrase Binds DNA_Supercoiled Negatively Supercoiled DNA Gyrase->DNA_Supercoiled Normal Function Cell_Death Bacterial Cell Death Gyrase->Cell_Death Inhibition Arrests Replication ATP ATP ATP->Gyrase Hydrolysis Drives Supercoiling Inhibitor Pyrrole Carboxamide (GyrB/ParE Dual Inhibitor) Inhibitor->Gyrase Competes with ATP at GyrB Subunit

Figure 2: Dual inhibition of GyrB/ParE ATP hydrolysis by pyrrole carboxamides.

Protocol: DNA Supercoiling Assay for Mechanistic Validation

To definitively prove that a pyrrole carboxamide is acting via GyrB inhibition rather than non-specific DNA intercalation, we utilize a direct topological readout: the DNA supercoiling assay.

  • Substrate Preparation: Prepare 0.5 µg of relaxed pBR322 plasmid DNA in supercoiling buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Inhibitor Incubation: Introduce pyrrole carboxamide derivatives at varying concentrations (0.1X to 10X MIC).

    • Validation Check: Run parallel reactions using Novobiocin (a known GyrB inhibitor) as a positive control, and Ciprofloxacin (a GyrA inhibitor) to differentiate the specific topological signatures of inhibition.

  • Enzyme Addition: Add 1 U of E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.5% SDS.

    • Causality Note: SDS is crucial here; it denatures the gyrase, preventing artifactual protein-DNA binding during electrophoresis that could skew migration patterns.

  • Electrophoretic Separation: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 3 hours.

  • Visualization & Analysis: Stain with ethidium bromide (0.5 µg/mL) and image under UV transillumination. Densitometric analysis is used to quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA, directly correlating to GyrB inhibition.

Comparative Pharmacodynamics

To contextualize the versatility of the pyrrole carboxamide scaffold, the following table summarizes the quantitative data and optimization strategies across its primary therapeutic targets.

Target / ApplicationCompound ExamplePrimary MechanismPotency ( IC50​ / Ki​ / MIC)Pharmacokinetic Liability / Optimization
ERK5 Kinase (Oncology) Pyrrole Carboxamide (Basic)ATP-competitive hinge binder IC50​ : <10 nMHigh efflux ratio (Caco-2); optimized via nonbasic pyrazole substitution.
DNA Gyrase / Topo IV (Antibacterial) ULD1 / ULD2GyrB / ParE ATP-pocket inhibitorMIC: 0.5 - 2 µg/mLPoor Gram-negative penetration; optimized via structural rigidification.
Carbonic Anhydrase (Glaucoma) 1-(phenylsulfonyl)pyrroleMetalloenzyme active site binder Ki​ : 15 - 60 nMIsozyme cross-reactivity; optimized by omitting the sulfonamide moiety.

Conclusion

The substituted pyrrole carboxamide scaffold is a masterclass in pharmacophore versatility. Whether achieving subnanomolar bidentate hinge-binding in human kinases or dual-targeting bacterial topoisomerases to thwart antimicrobial resistance, its structural geometry offers a highly tunable canvas for drug discovery. By employing rigorous, self-validating biochemical assays and prioritizing parallel ADME optimization, researchers can unlock the full therapeutic potential of this privileged moiety.

References

  • Miller, D. C., et al. (2022). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry. URL:[Link]

  • Rusu, A., Oancea, O.-L., Tanase, C., & Uncu, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. URL:[Link]

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Foundational

starting materials for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide synthesis

An In-depth Technical Guide to the Synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide: Starting Materials and Strategic Considerations Introduction 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide: Starting Materials and Strategic Considerations

Introduction

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted pyrrole core, is prevalent in numerous areas of medicinal chemistry. This guide provides a detailed exploration of the synthetic routes to this compound, focusing on the critical selection of starting materials and the underlying chemical principles that govern the synthetic strategy. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from established synthetic precedents.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the overall synthetic strategy: the amide bond and the carbon-bromine bond on the pyrrole ring. This leads to two main strategic approaches:

  • Late-Stage Bromination: This strategy involves the initial synthesis of the N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, followed by a selective bromination at the 4-position of the pyrrole ring.

  • Early-Stage Bromination: In this approach, a pre-brominated pyrrole precursor is synthesized first, followed by the amide coupling reaction.

The choice between these strategies depends on factors such as the availability of starting materials, the desired scale of the reaction, and potential issues with regioselectivity during the bromination step. This guide will focus on a convergent synthesis that often proves more efficient, involving the preparation of a key pyrrole carboxylic acid intermediate.

Target 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide Amide N-cyclopropyl-1-methyl-4-bromo-1H-pyrrole-2-carboxamide Target->Amide Amide Formation Bromopyrrole 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid Amide->Bromopyrrole Cyclopropylamine Cyclopropylamine Amide->Cyclopropylamine Pyrrole 1-methyl-1H-pyrrole-2-carboxylic acid Bromopyrrole->Pyrrole Bromination BrominatingAgent Brominating Agent (e.g., NBS) Bromopyrrole->BrominatingAgent Starting Materials Starting Materials Pyrrole->Starting Materials Pyrrole Synthesis

Caption: Retrosynthetic analysis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Core Starting Materials: Selection and Synthesis

The successful synthesis of the target compound hinges on the judicious selection and preparation of two key starting materials: 1-methyl-1H-pyrrole-2-carboxylic acid and cyclopropylamine .

1-Methyl-1H-pyrrole-2-carboxylic acid

This substituted pyrrole is the central building block of our synthesis. While commercially available, its synthesis in the laboratory is often a cost-effective alternative and provides an opportunity for structural modification. A common and reliable method for its preparation is the reaction of methyl 2-furoate with methylamine.

Experimental Protocol: Synthesis of 1-methyl-1H-pyrrole-2-carboxylic acid

  • Reaction Setup: A solution of methyl 2-furoate (1 equivalent) in a suitable solvent such as methanol is prepared in a pressure vessel.

  • Addition of Methylamine: An aqueous solution of methylamine (excess, typically 2-3 equivalents) is added to the vessel.

  • Heating: The vessel is sealed and heated to a temperature between 100-150 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then subjected to an aqueous work-up, typically involving acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude 1-methyl-1H-pyrrole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Rationale for Experimental Choices:

  • Pressure Vessel: The use of a sealed pressure vessel is necessary to reach the required reaction temperatures, as the boiling point of methylamine is low.

  • Excess Methylamine: Using an excess of methylamine helps to drive the reaction to completion and maximize the yield of the desired product.

  • Acidification: Acidification of the reaction mixture is crucial for the precipitation of the carboxylic acid product, which is soluble in its carboxylate salt form under basic conditions.

Cyclopropylamine

Cyclopropylamine is a commercially available reagent. For researchers and drug development professionals, it is crucial to source high-purity cyclopropylamine to avoid the introduction of impurities that could complicate subsequent reactions and purification steps. When purchasing, it is important to obtain a certificate of analysis (CoA) to verify its purity.

Key Synthetic Transformations

With the core starting materials in hand, the synthesis proceeds through two key transformations: bromination of the pyrrole ring and amide bond formation.

Bromination of 1-methyl-1H-pyrrole-2-carboxylic acid

The selective bromination of the pyrrole ring at the 4-position is a critical step. Pyrrole and its derivatives are electron-rich aromatic systems and are highly susceptible to electrophilic substitution. The choice of brominating agent is paramount to control the regioselectivity and avoid over-bromination. N-Bromosuccinimide (NBS) is a widely used and effective reagent for this purpose.

G cluster_0 Synthesis Workflow A 1-methyl-1H-pyrrole-2-carboxylic acid B 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid A->B Bromination (NBS) C Activation of Carboxylic Acid B->C Amide Coupling (e.g., SOCl2, EDCI) D 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide C->D Addition of Cyclopropylamine

Caption: Synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

  • Reaction Setup: 1-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask. The flask is cooled in an ice bath.

  • Addition of NBS: N-Bromosuccinimide (1 equivalent) is added portion-wise to the cooled solution while stirring. The reaction is typically exothermic, and maintaining a low temperature is important to control the reaction rate and selectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy any unreacted bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Rationale for Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent that is well-suited for electron-rich heterocycles like pyrrole. It provides a low concentration of bromine in situ, which helps to prevent over-bromination and the formation of undesired side products.

  • Aprotic Solvent: Aprotic solvents are used to avoid side reactions with the brominating agent.

  • Low Temperature: Performing the reaction at a low temperature helps to control the exothermicity of the reaction and improves the regioselectivity.

Amide Bond Formation

The final step in the synthesis is the coupling of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid with cyclopropylamine to form the desired amide. This transformation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Several coupling reagents can be employed for this purpose, with common choices including thionyl chloride (SOCl2) to form an acyl chloride intermediate, or carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt).

Experimental Protocol: Synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

  • Method A: Acyl Chloride Formation

    • Activation: 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) is treated with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form the corresponding acyl chloride. The reaction is typically performed at room temperature or with gentle heating. Excess thionyl chloride is removed under reduced pressure.

    • Coupling: The crude acyl chloride is dissolved in an aprotic solvent (e.g., DCM) and cooled in an ice bath. A solution of cyclopropylamine (1-1.2 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (to scavenge the HCl byproduct), is added dropwise.

    • Work-up and Purification: The reaction is stirred until completion (monitored by TLC/HPLC). The mixture is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

  • Method B: Carbodiimide Coupling

    • Reaction Setup: To a solution of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent), cyclopropylamine (1-1.2 equivalents), EDCI (1.1-1.5 equivalents), and HOBt (1.1-1.5 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM) is added a tertiary amine base such as triethylamine or DIPEA.

    • Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete.

    • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Rationale for Experimental Choices:

  • Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally slow. Activation of the carboxylic acid is necessary to facilitate the reaction.

  • Base: In the acyl chloride method, a base is required to neutralize the HCl generated during the reaction. In the carbodiimide method, the base is used to deprotonate the amine and facilitate the coupling.

  • Coupling Reagents (EDCI/HOBt): The EDCI/HOBt system is a mild and efficient coupling method that often results in high yields and minimizes side reactions. HOBt is known to suppress racemization in chiral substrates and improve the efficiency of the coupling reaction.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
Pyrrole SynthesisMethyl 2-furoate, Methylamine-1-methyl-1H-pyrrole-2-carboxylic acid70-85%
Bromination1-methyl-1H-pyrrole-2-carboxylic acidN-Bromosuccinimide (NBS)4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid80-95%
Amide Coupling (Acyl Chloride)4-bromo-1-methyl-1H-pyrrole-2-carboxylic acidSOCl2, Cyclopropylamine, Triethylamine4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide75-90%
Amide Coupling (Carbodiimide)4-bromo-1-methyl-1H-pyrrole-2-carboxylic acidEDCI, HOBt, Cyclopropylamine, DIPEA4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide80-95%

Conclusion

The synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a well-established process that relies on fundamental principles of organic chemistry. A thorough understanding of the starting materials, reaction mechanisms, and the rationale behind the choice of reagents and conditions is essential for a successful and reproducible synthesis. By following the detailed protocols and considering the strategic insights provided in this guide, researchers and drug development professionals can confidently prepare this valuable intermediate for their ongoing research and development endeavors.

References

  • Elming, N., & Clauson-Kaas, N. (1952). A New Synthesis of Pyrrole and N-Substituted Pyrroles. Acta Chemica Scandinavica, 6, 867-874. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Anderson, H. J., & Loader, C. E. (1985). The Bromination of 1-Methylpyrrole-2-carboxaldehyde and its N,N-Dimethylhydrazone. Canadian Journal of Chemistry, 63(4), 896-900.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Authored by: Gemini, Senior Application Scientist Introduction: The pyrrole-carboxamide scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The pyrrole-carboxamide scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds, including some with antibacterial properties.[1][2][3] This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to assess the compound's cytotoxic effects and to explore its potential as a kinase or receptor-binding inhibitor.

The following sections detail a strategic workflow for evaluating a novel compound with an unknown mechanism of action, starting with broad cytotoxicity profiling and moving towards more specific target-based assays.

Part 1: Initial Assessment of Cellular Viability and Cytotoxicity

A foundational step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT assay is a robust and widely used colorimetric method for this purpose.[4][5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells.[4][5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[4] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout plate_cells 1. Plate cells in a 96-well plate (e.g., 1x10^4 cells/well) incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate_24h prepare_compound 3. Prepare serial dilutions of 4-bromo-N-cyclopropyl-1-methyl- 1H-pyrrole-2-carboxamide incubate_24h->prepare_compound add_compound 4. Add compound dilutions to wells prepare_compound->add_compound incubate_48h 5. Incubate for 24-72 hours add_compound->incubate_48h add_mtt 6. Add MTT reagent (0.5 mg/mL final conc.) incubate_48h->add_mtt incubate_4h 7. Incubate for 4 hours add_mtt->incubate_4h add_solubilizer 8. Add solubilization solution (e.g., 10% SDS in 0.01M HCl) incubate_4h->add_solubilizer incubate_overnight 9. Incubate overnight add_solubilizer->incubate_overnight read_absorbance 10. Read absorbance at 570 nm incubate_overnight->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution: 5 mg/mL in sterile PBS, store at -20°C protected from light.[7]

  • Solubilization solution: 10% SDS in 0.01 M HCl

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for "medium only" background controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in DMSO. Create a series of dilutions in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[4]

  • Final Incubation: Allow the plate to stand overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[4]

Data Analysis:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time24 - 72 hours
Final MTT Concentration0.5 mg/mL
Formazan Incubation4 hours
Absorbance Wavelength570 nm (reference >650 nm)

Part 2: Screening for Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are common targets for therapeutic intervention. An in vitro kinase assay can determine if 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide directly inhibits the activity of a specific kinase.

Principle of In Vitro Kinase Assays

These assays measure the transfer of a phosphate group from a phosphate donor (usually ATP) to a substrate (a peptide or protein) by a kinase. Inhibition is quantified by a decrease in substrate phosphorylation. Detection can be achieved through various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prepare_reagents 1. Prepare Kinase Buffer, ATP Solution, and Substrate prepare_compound 2. Prepare serial dilutions of 4-bromo-N-cyclopropyl-1-methyl- 1H-pyrrole-2-carboxamide prepare_reagents->prepare_compound mix_reagents 3. In a microplate, mix: - Kinase - Substrate - Compound/Vehicle prepare_compound->mix_reagents initiate_reaction 4. Initiate reaction by adding ATP/[gamma]-32P-ATP mix_reagents->initiate_reaction incubate 5. Incubate at 30-37°C for a set time (e.g., 30 min) initiate_reaction->incubate stop_reaction 6. Stop reaction (e.g., add SDS loading dye) incubate->stop_reaction separate_products 7. Separate substrate from ATP (e.g., SDS-PAGE, filtration) stop_reaction->separate_products quantify_signal 8. Quantify phosphorylated substrate (e.g., autoradiography, scintillation counting) separate_products->quantify_signal analyze_data 9. Analyze data to determine IC50 quantify_signal->analyze_data

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Radioisotopic Kinase Assay (Example)

This protocol describes a common method using [γ-³²P]ATP for sensitive detection.

Materials:

  • Recombinant kinase of interest

  • Specific peptide or protein substrate

  • 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[8]

  • ATP solution (with [γ-³²P]ATP)

  • 4x SDS loading dye

  • SDS-PAGE gels

  • Phosphor screen and imager

Procedure:

  • Reaction Master Mix: Prepare a master mix containing the kinase buffer, recombinant kinase, and substrate.

  • Compound Addition: In a PCR tube or 96-well plate, add 2 µL of the serially diluted compound or vehicle (DMSO).

  • Kinase/Substrate Addition: Add 18 µL of the kinase/substrate master mix to each tube/well.

  • Pre-incubation: Gently mix and pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the ATP/[γ-³²P]ATP solution. The final ATP concentration should ideally be at or near the Kₘ for the kinase.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[9]

  • Reaction Termination: Stop the reaction by adding 10 µL of 4x SDS loading dye and boiling for 5 minutes.[10]

  • Separation: Separate the phosphorylated substrate from the free [γ-³²P]ATP using SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphor screen.

  • Data Acquisition: Image the screen using a phosphor imager and quantify the band intensities corresponding to the phosphorylated substrate.

Data Analysis:

  • Correct for background by subtracting the signal from a "no kinase" control.

  • Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control: % Inhibition = 100 - [(Signal_treated / Signal_vehicle_control) * 100]

  • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

ParameterRecommended Value
Kinase ConcentrationEnzyme-dependent (typically in nM range)
Substrate ConcentrationAt or above Kₘ
ATP ConcentrationAt or near Kₘ
Incubation Time30 - 60 minutes
Incubation Temperature30 - 37°C

Part 3: Screening for Receptor Binding Activity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[11] These assays are crucial for determining if 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide interacts with a particular receptor target.

Principle of Radioligand Binding Assays

These assays measure the direct interaction of a radiolabeled ligand with a receptor. In a competition assay format, a fixed concentration of a high-affinity radioligand is incubated with the receptor source in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Kᵢ).[11]

Experimental Workflow: Radioligand Competition Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Binding Incubation cluster_separation Separation & Counting prepare_membranes 1. Prepare receptor source (e.g., cell membranes) prepare_reagents 2. Prepare Assay Buffer, Radioligand, and Test Compound prepare_membranes->prepare_reagents setup_tubes 3. Set up assay tubes/plate for: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + excess unlabeled ligand) - Competition (Radioligand + Test Compound) prepare_reagents->setup_tubes add_reagents 4. Add reagents to tubes: - Membranes - Buffer - Test Compound/Unlabeled Ligand - Radioligand setup_tubes->add_reagents incubate 5. Incubate to equilibrium (e.g., 60 min at 30°C) add_reagents->incubate filter 6. Rapidly separate bound from free radioligand via vacuum filtration incubate->filter wash_filters 7. Wash filters with ice-cold buffer filter->wash_filters count_radioactivity 8. Measure radioactivity on filters (scintillation counting) wash_filters->count_radioactivity analyze_data 9. Analyze data to determine IC50 and Ki count_radioactivity->analyze_data

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol: Filtration-Based Radioligand Binding Assay

Materials:

  • Receptor source: cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-ligand).

  • 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

  • A known unlabeled ligand for the receptor (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[12]

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding).

  • 96-well plate format and vacuum filtration manifold (harvester).[12]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in binding buffer. Prepare the radioligand at a concentration at or below its Kᴅ in binding buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Radioligand + Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + excess known unlabeled ligand (e.g., 1000x Kᵢ).

    • Competition: Membranes + Radioligand + serial dilutions of the test compound.

  • Incubation: The typical final assay volume is 250 µL.[12] Add membranes (e.g., 10-50 µg protein), test compound/buffer, and finally the radioligand. Incubate the plate with gentle agitation for 60-90 minutes at a defined temperature (e.g., 30°C) to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[12]

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity trapped on the filters using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate % Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited: % Inhibition = 100 - [((CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100]

  • Determine IC₅₀: Plot % Inhibition against the log of the test compound concentration and use non-linear regression (one-site fit) to determine the IC₅₀.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

ParameterRecommended Value
Membrane Protein10 - 120 µ g/well [12]
Radioligand Concentration≤ Kᴅ of the radioligand
Incubation Time60 - 90 minutes
Incubation Temperature25 - 37°C (receptor dependent)
Unlabeled Ligand for NSB>100x Kᵢ of the unlabeled ligand

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153-8.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (n.d.). Jove. Retrieved from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC - NIH. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. (2017, January 1). PubMed. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (n.d.). PMC - NIH. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). SciSpace. Retrieved from [Link]

  • 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide. (n.d.). Appchem. Retrieved from [Link]

  • N-Cyclopropyl-1H-pyrrole-2-carboxamide. (n.d.). CAS Common Chemistry. Retrieved from [Link]

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Application

Application and Experimental Protocols for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a Putative Anticancer Agent

Introduction The pyrrole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The incorporation of a cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability, potency, and target engagement due to its unique conformational and electronic properties[4][5][6]. The subject of this application note, 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (hereafter referred to as CMPC), is a novel compound that combines these key structural features. While specific biological data for CMPC is not yet publicly available, its structural similarity to known kinase inhibitors and other anticancer agents suggests its potential as a therapeutic candidate[4][7][8].

This document provides a detailed experimental protocol for the initial characterization of CMPC's potential anticancer effects, focusing on its impact on cancer cell proliferation, apoptosis induction, and the modulation of a key signaling pathway. These protocols are intended for researchers in oncology and drug development to guide their investigation into the therapeutic potential of this and similar molecules.

Hypothesized Mechanism of Action: DAPK1 Inhibition

Several aryl carboxamide derivatives have been identified as inhibitors of Death-Associated Protein Kinase 1 (DAPK1), a serine/threonine kinase that acts as a tumor suppressor by regulating apoptosis and autophagy[8]. Overexpression or reactivation of DAPK1 can promote cancer cell death. We hypothesize that CMPC may function as a DAPK1 inhibitor, thereby exerting anti-proliferative effects. The proposed experimental workflow is designed to test this hypothesis by first assessing the cytotoxic and apoptotic effects of CMPC on cancer cells and then investigating its direct impact on DAPK1 activity.

cluster_0 In Vitro Evaluation of CMPC CMPC CMPC Compound Cell_Culture Cancer Cell Lines (e.g., K-562, MDA-MB-468) CMPC->Cell_Culture Treatment Kinase_Assay In Vitro DAPK1 Kinase Assay CMPC->Kinase_Assay Direct Application MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot MTT_Assay->Apoptosis_Assay Inform selection of concentrations Apoptosis_Assay->Western_Blot Confirm apoptotic pathway Kinase_Assay->Western_Blot Correlate enzyme inhibition with cellular effects

Caption: Experimental workflow for the in vitro characterization of CMPC.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent effect of CMPC on the viability of cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[3].

Materials:

  • CMPC (CAS No. 1011427-66-9)[9]

  • Cancer cell lines (e.g., K-562 - leukemia, MDA-MB-468 - breast cancer)[8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of CMPC in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared CMPC dilutions. Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂[3].

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Quantification by Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by CMPC. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Materials:

  • Cancer cell lines

  • CMPC

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with CMPC at its IC₅₀ and 2x IC₅₀ concentrations (as determined by the MTT assay) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

In Vitro DAPK1 Kinase Assay

This protocol directly measures the inhibitory effect of CMPC on DAPK1 enzyme activity using an ELISA-based method[8].

Materials:

  • Recombinant human DAPK1

  • DAPK1 substrate (e.g., a specific peptide or protein)

  • ATP

  • CMPC

  • Kinase buffer

  • Phospho-specific antibody against the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well assay plate

Procedure:

  • Assay Setup: To each well of a 96-well plate, add the kinase buffer, recombinant DAPK1, and the DAPK1 substrate.

  • Inhibitor Addition: Add CMPC at various concentrations (e.g., 0.01 µM to 50 µM). Include a positive control (known DAPK1 inhibitor) and a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and proceed with the ELISA detection. Wash the wells and add the phospho-specific primary antibody. After incubation and washing, add the HRP-conjugated secondary antibody.

  • Signal Development: Add the TMB substrate and incubate until color develops. Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of DAPK1 activity for each CMPC concentration and determine the IC₅₀ value.

cluster_1 Hypothesized DAPK1 Signaling Pathway CMPC CMPC DAPK1 DAPK1 CMPC->DAPK1 Inhibits (?) Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) DAPK1->Bcl2_Family Modulates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->DAPK1 Activates Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Bcl2_Family->Caspase_Cascade Regulates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Hypothesized modulation of the DAPK1 pathway by CMPC.

Expected Data and Interpretation

The following table presents hypothetical data from the described experimental protocols.

AssayCell LineParameterCMPC ConcentrationResultInterpretation
MTT Assay K-562IC₅₀0.1 - 100 µM5.2 µMCMPC exhibits potent anti-proliferative activity against leukemia cells.
MTT Assay MDA-MB-468IC₅₀0.1 - 100 µM8.9 µMCMPC shows anti-proliferative activity against breast cancer cells.
Apoptosis Assay K-562% Apoptotic Cells5.2 µM (IC₅₀)45%The anti-proliferative effect is likely mediated by apoptosis induction.
Apoptosis Assay K-562% Apoptotic Cells10.4 µM (2x IC₅₀)72%Apoptosis induction is dose-dependent.
DAPK1 Kinase Assay N/AIC₅₀0.01 - 50 µM1.1 µMCMPC is a potent direct inhibitor of DAPK1 enzymatic activity.[8]

These hypothetical results would suggest that 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a promising anticancer agent that exerts its effect by directly inhibiting DAPK1, leading to apoptosis in cancer cells.

Conclusion and Future Directions

The provided protocols offer a foundational framework for the initial investigation of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a potential anticancer compound. Based on the proposed mechanism, CMPC warrants further investigation. Future studies should include:

  • Screening against a broader panel of cancer cell lines.

  • Western blot analysis to confirm the modulation of downstream targets of DAPK1.

  • In vivo studies in animal models to assess efficacy and safety.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

These comprehensive investigations will be crucial in determining the ultimate therapeutic potential of this novel pyrrole carboxamide derivative.

References

  • Al-Qirim, T., & Al Bawab, A. (2016). Synthesis and hypolipidemic properties of novel N-(4-benzoylphenyl)
  • Mishra, R. R., Vyas, K. B., & Nimavat, K. S. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical and Research Sciences.
  • Zhang, Y., et al. (2021). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry.
  • Patel, H., et al. (2026). Synthesis, characterization and biological activity of novel pyrrole compounds.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide.
  • Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals.
  • EvitaChem. N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide.
  • Abdelgawad, M. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Advances.
  • Al-Wahaibi, L. H., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules.
  • Chen, Y., et al. (2022). Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds.
  • Acar, Ç., et al. (2020). Design, Synthesis, and Molecular Modeling Studies of Novel Coumarin Carboxamide Derivatives as eEF-2K Inhibitors. Journal of Medicinal Chemistry.
  • Liu, C., et al. (2010). Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N- propylpyrrolo[1,2-f ][1][2]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry.

  • Reddy, T. S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.
  • Appchem. N-Cyclopropyl-1-methylpyrrole-2-carboxamide. [Link]

  • Tomašič, T., et al. (2017). Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry.
  • Appchem. 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • El-Sayed, N. N. E., et al. (2025).
  • Molport. 4-bromo-N-(4-hydroxyphenyl)-N-methyl-1-propyl-1H-pyrrole-2-carboxamide. [Link]

  • Chemsrc. CAS#:132911-43-4 | 4-bromo-1H-pyrrole-2-carboxylic acid methylamide. [Link]

  • Moura, A. F. (2001). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry.
  • Al-Jaff, D., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention.
  • Rauf, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
  • Lee, S., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters.

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Method

Application Notes &amp; Protocols: 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a Novel Research Tool in Neuroscience

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of the novel compound, 4-bromo-N-cyclopropyl-1-methyl-1H-pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of the novel compound, 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, as a potential research tool in neuroscience. Given the nascent understanding of this specific molecule, this document outlines a strategic, multi-tiered approach to elucidate its neuropharmacological profile. The protocols described herein are designed to be self-validating, providing a logical and efficient pathway from initial in vitro screening to more complex in vivo assessments.

The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The incorporation of a cyclopropyl group can further enhance drug-like properties such as metabolic stability, potency, and brain permeability.[4] This guide, therefore, is built on the hypothesis that 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide holds potential as a modulator of neurological function.

Part 1: Initial Characterization and In Vitro Profiling

The first phase of investigation focuses on establishing the fundamental cytotoxic and neuroprotective properties of the compound in relevant neuronal cell models. This initial screening is crucial for determining safe dosing ranges for subsequent, more complex assays.

Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for reproducible results.

Protocol 1: Stock Solution Preparation

  • Weighing: Accurately weigh 1-5 mg of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in a sterile microcentrifuge tube.

  • Solubilization: Add an appropriate volume of sterile dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in cell culture media should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Assessment of Neuronal Viability and Cytotoxicity

This step aims to determine the concentration range at which the compound is well-tolerated by neuronal cells. The human neuroblastoma cell line SH-SY5Y and the mouse hippocampal cell line HT22 are commonly used models for initial neurotoxicity screening.[5][6]

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed SH-SY5Y or HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).

In Vitro Neuroprotection Assays

Once a non-toxic concentration range is established, the neuroprotective potential of the compound can be assessed in models of neuronal injury. Oxidative stress is a common pathway in many neurodegenerative diseases, and in vitro models often use chemical inducers to mimic this damage.[7]

Protocol 3: H2O2-Induced Oxidative Stress Model

  • Cell Seeding: Seed SH-SY5Y or HT22 cells as described in Protocol 2.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of the test compound. Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H2O2) to each well (excluding the untreated control) to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be optimized for the specific cell line).[7]

  • Incubation: Incubate for 24 hours.

  • Assessment of Cell Viability: Perform the MTT assay as described in Protocol 2.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H2O2 alone. A significant increase in cell viability indicates a neuroprotective effect.

Protocol 4: 6-OHDA Model of Parkinsonian Neurotoxicity

The neurotoxin 6-hydroxydopamine (6-OHDA) is selectively taken up by dopaminergic neurons and induces cell death, modeling aspects of Parkinson's disease.[2]

  • Cell Culture: Use a dopaminergic cell line such as SH-SY5Y, differentiated to a more mature neuronal phenotype with retinoic acid.

  • Pre-treatment: Pre-treat differentiated cells with non-toxic concentrations of the compound for 1-2 hours.

  • Neurotoxin Challenge: Expose the cells to a pre-determined concentration of 6-OHDA (e.g., 50-100 µM) for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Determine the extent of neuroprotection conferred by the compound.

In Vitro Assay Cell Line Purpose Endpoint
CytotoxicitySH-SY5Y, HT22Determine safe concentration rangeCC50 (MTT assay)
Neuroprotection (Oxidative Stress)SH-SY5Y, HT22Assess protection against H2O2-induced damageIncreased cell viability
Neuroprotection (Parkinson's Model)Differentiated SH-SY5YAssess protection against 6-OHDA toxicityIncreased cell viability, decreased LDH release

Part 2: Mechanistic Investigations

Following the confirmation of neuroprotective activity, the next logical step is to explore the underlying mechanism of action. Based on the known activities of pyrrole derivatives, plausible targets include pathways related to inflammation and enzyme modulation.[2][8]

Anti-inflammatory Potential

Neuroinflammation is a key component of many neurodegenerative diseases. The activation of microglial cells, the resident immune cells of the brain, can be modeled in vitro.

Protocol 5: Assessment of Nitric Oxide Production in Microglial Cells

  • Cell Culture: Use a microglial cell line such as BV-2 or primary microglia.

  • Activation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Co-treat the cells with LPS and various concentrations of the test compound.

  • Nitric Oxide Measurement: After 24 hours, measure the accumulation of nitrite, a stable metabolite of nitric oxide, in the culture supernatant using the Griess reagent.

  • Data Analysis: A reduction in nitrite levels in the presence of the compound suggests an anti-inflammatory effect.

Enzyme Inhibition Assays

Pyrrole-containing compounds have been identified as inhibitors of enzymes relevant to neuroscience, such as monoamine oxidase B (MAO-B).[1]

Protocol 6: MAO-B Inhibition Assay

  • Enzyme Source: Use recombinant human MAO-B or mitochondrial fractions isolated from rodent brain tissue.

  • Assay Principle: Commercially available kits often use a non-fluorescent substrate that is converted into a fluorescent product by MAO-B.

  • Procedure: Incubate the enzyme with the test compound at various concentrations before adding the substrate.

  • Fluorescence Measurement: Measure the fluorescence signal over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction and determine the IC50 (50% inhibitory concentration) of the compound.

Hypothetical Signaling Pathway

G cluster_0 Neuroinflammatory Stimulus (e.g., LPS) cluster_1 Potential Compound Intervention LPS LPS Microglia_Activation Microglia_Activation LPS->Microglia_Activation Activates Compound Compound NF_kB_Pathway NF_kB_Pathway Compound->NF_kB_Pathway Inhibits? Microglia_Activation->NF_kB_Pathway Induces Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB_Pathway->Pro_inflammatory_Cytokines Upregulates Neuronal_Damage Neuronal_Damage Pro_inflammatory_Cytokines->Neuronal_Damage Causes

Caption: Hypothetical pathway of compound's anti-inflammatory action.

Part 3: In Vivo Characterization

Promising results from in vitro studies warrant investigation in living organisms. In vivo models are essential for assessing bioavailability, efficacy, and behavioral effects.

Pharmacokinetic Profiling

A preliminary pharmacokinetic study is necessary to determine if the compound can cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system.[9]

Protocol 7: Basic Pharmacokinetic Assessment in Rodents

  • Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Compound Administration: Administer a single dose of the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Sample Collection: Collect blood and brain tissue samples at various time points post-administration (e.g., 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and brain/plasma ratio.

High-Throughput Behavioral Screening in Zebrafish

Larval zebrafish are a valuable in vivo model for the rapid and high-throughput screening of neuroactive compounds.[10] Their small size, rapid development, and optical transparency allow for the automated assessment of various behaviors.

Protocol 8: Zebrafish Photomotor Response Assay

  • Animal Model: Use 5-7 days post-fertilization (dpf) zebrafish larvae.

  • Compound Exposure: Array larvae in a 96-well plate and expose them to a range of compound concentrations.

  • Behavioral Paradigm: Use an automated tracking system to monitor larval movement in response to changes in light (e.g., alternating light and dark phases).

  • Data Acquisition: Quantify parameters such as distance moved, velocity, and thigmotaxis (wall-hugging behavior).

  • Data Analysis: Compare the behavioral profiles of compound-treated larvae to vehicle controls to identify phenotypes such as hyperactivity, hypoactivity, or anxiolysis/anxiogenesis.

Rodent Models of Neurodegeneration

If the compound shows a favorable pharmacokinetic profile and interesting behavioral effects, its efficacy can be tested in established rodent models of specific neurological disorders.[11]

Protocol 9: MPTP Mouse Model of Parkinson's Disease

  • Animal Model: Use adult male C57BL/6 mice.

  • Induction of Lesion: Administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce a significant loss of dopaminergic neurons in the substantia nigra.

  • Treatment Regimen: Administer the test compound before, during, or after MPTP administration to assess its protective or restorative effects.

  • Behavioral Assessment: Evaluate motor function using tests such as the rotarod, pole test, and open field test.

  • Post-mortem Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify the number of surviving dopaminergic neurons (tyrosine hydroxylase staining) and assess neuroinflammation (Iba1 staining for microglia).

Experimental Workflow for In Vivo Studies

G Start Start PK_Study Pharmacokinetic Profiling (Rodents) Start->PK_Study Zebrafish_Screen Behavioral Screening (Zebrafish Larvae) PK_Study->Zebrafish_Screen Favorable PK Profile Efficacy_Study Efficacy Study in Disease Model (e.g., MPTP Mice) Zebrafish_Screen->Efficacy_Study Promising Behavioral Phenotype Outcome Outcome Efficacy_Study->Outcome Behavioral & Histological Endpoints

Caption: A logical workflow for in vivo characterization.

References

  • Pharmacological Characterization of a Novel Neuroactive Steroid Prodrug, NTS-104, and Its Neuroprotective Activity in Experimental Stroke Models. American Heart Association Journals. [Link]

  • In vitro neurology assays. InnoSer. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. [Link]

  • A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. PMC. [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. [Link]

  • In Vivo Animal Models. Scantox. [Link]

  • Rapid behavior-based identification of neuroactive small molecules in the zebrafish. PMC. [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]

  • Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs. [Link]

  • Pharmacological Characterization of a Novel Neuroactive Steroid Prodrug, NTS-104, and Its Neuroprotective Activity in Experimental Stroke. [Link]

  • In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. PMC. [Link]

  • In Vivo Neuroscience Models. Selvita. [Link]

  • Distinguishing classes of neuroactive drugs based on computational physicochemical properties and experimental phenotypic profiling in planarians. PMC. [Link]

  • Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PMC. [Link]

  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. PMC. [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. PMC. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. [Link]

  • Pyrrolopyrazoles; Synthesis, Evaluation and Pharmacological Screening as Antidepressant Agents. ResearchGate. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). PMC. [Link]

  • Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. MDPI. [Link]

  • Optically active 2-aryl cyclopropane carboxamide intermediates.

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Application

Advanced Application Note: Pyrrole Derivatives as Bacterial DNA Gyrase Inhibitors

Mechanistic Rationale and Target Biology Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into circular bacterial DNA, a process critical for DNA repli...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Target Biology

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into circular bacterial DNA, a process critical for DNA replication, transcription, and cell division[1]. The enzyme functions as an A2​B2​ heterotetramer. While legacy antibiotics like fluoroquinolones target the DNA cleavage-reunion activity of the GyrA subunit, the rapid emergence of resistance has necessitated the development of novel therapeutic classes.

Pyrrole derivatives, specifically pyrrolamides , have emerged as highly potent, ATP-competitive inhibitors targeting the 24-kDa N-terminal domain of the GyrB subunit [2]. Originally identified via fragment-based Nuclear Magnetic Resonance (NMR) screening, the pyrrole ring acts as an adenine bioisostere. It binds deep within the ATP pocket, forming critical hydrogen bonds with conserved residues (e.g., Asp81) and a network of structural water molecules, thereby blocking ATP hydrolysis and halting the enzyme's catalytic cycle[2][3]. Because pyrrolamides target a distinct domain from fluoroquinolones, they retain potent bactericidal activity against multidrug-resistant (MDR) strains[1].

G Gyrase Bacterial DNA Gyrase (A2B2 Heterotetramer) GyrB GyrB Subunit (ATPase Domain) Gyrase->GyrB GyrA GyrA Subunit (DNA Cleavage/Reunion) Gyrase->GyrA ATP_Site 24-kDa N-terminal ATP-Binding Pocket GyrB->ATP_Site Pyrrole Pyrrole Derivative (e.g., Pyrrolamide) Pyrrole->ATP_Site Competitive Binding Inhibition Inhibition of ATP Hydrolysis & DNA Supercoiling ATP_Site->Inhibition Blocks Energy Transfer Death Bacterial Cell Death Inhibition->Death

Mechanism of Action: Pyrrole derivatives competitively inhibit the GyrB ATPase domain.

Structural Optimization & Quantitative Efficacy

The structural evolution of pyrrolamides demonstrates how rational drug design can optimize both target affinity and whole-cell antibacterial activity. Early fragments exhibited weak millimolar binding, but the addition of piperidine linkers and thiazole/heterocycle side chains extended the molecule into non-overlapping regions of the ATP pocket, drastically improving potency[3].

Table 1: Comparative Efficacy of Key Pyrrole Derivatives
Compound IdentifierTarget PathogenGyrase IC₅₀ (nM)MIC (µg/mL)Structural/Clinical Notes
Pyrrolamide 1 E. coli3,000>64Initial fragment hit; limited cellular permeability[2].
Compound 3c S. aureus / E. coli24 / <200.06254-bromo-3-chloro-5-methylpyrrole; dual Gyrase/Topo IV inhibitor[4].
AZD5099 S. aureus (MRSA)< 100.125Phase 1 clinical candidate; optimized thiazole-piperidine linker[3].

Experimental Protocols

To rigorously evaluate novel pyrrole derivatives, two orthogonal assays are required: an ATPase Assay (to quantify direct GyrB target engagement) and a DNA Supercoiling Assay (to validate the functional consequence of inhibition).

Protocol A: Malachite Green DNA Gyrase ATPase Assay

Causality & Rationale: Measuring the direct hydrolysis of ATP is critical for calculating the IC₅₀ of ATP-competitive pyrrolamides. We utilize the Malachite Green assay because it directly measures the release of inorganic phosphate (Pi) via a colorimetric shift at 620 nm, avoiding the regulatory and safety burdens of radio-labeled [γ-³²P]ATP[2].

Reagents & Setup:

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol.

  • Expert Insight on Cations: If testing S. aureus gyrase, you must supplement the buffer with 900 mM Potassium Glutamate (K-Glu). S. aureus gyrase is strictly dependent on high K-Glu for catalytic activity, whereas E. coli gyrase is actively inhibited by sodium glutamate (Na-Glu)[5].

  • Substrate: 1 mM ATP, 0.5 µg relaxed pBR322 DNA (DNA stimulates the ATPase activity of GyrB).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 µL reactions in clear, flat-bottom 96-well microplates. Add Assay Buffer, relaxed pBR322 DNA, and recombinant DNA gyrase (1.5 U per well).

  • Inhibitor Pre-incubation: Add pyrrole derivatives (serially diluted in DMSO, final DMSO concentration ≤ 2%) to the wells. Incubate at room temperature for 15 minutes. Causality: Pre-incubation ensures the pyrrolamide achieves binding equilibrium in the GyrB pocket before the competing native substrate (ATP) is introduced.

  • Reaction Initiation: Add ATP to a final concentration of 1 mM to initiate hydrolysis. Incubate at 37°C for 45 minutes.

  • Reaction Termination: Add 200 µL of Malachite Green working reagent (a mixture of malachite green oxalate, ammonium molybdate, and polyvinyl alcohol) to each well.

  • Color Development & Readout: Incubate for 5 minutes at room temperature to allow the phosphomolybdate-malachite green complex to form. Read absorbance at 620 nm using a microplate reader.

  • Data Analysis: Plot absorbance versus log[inhibitor concentration] to determine the IC₅₀ using non-linear regression.

Workflow Step1 1. Reagent Prep (Enzyme, DNA, Buffer) Step2 2. Pre-incubation (Gyrase + Pyrrolamide) Step1->Step2 Step3 3. Initiation (Add 1mM ATP) Step2->Step3 Step4 4. Termination (Malachite Green) Step3->Step4 Step5 5. Quantification (Absorbance 620 nm) Step4->Step5

Step-by-step workflow for the Malachite Green DNA Gyrase ATPase Assay.

Protocol B: Plasmid pBR322 Supercoiling Assay

Causality & Rationale: While the ATPase assay proves target binding, the supercoiling assay proves functional enzyme inhibition. DNA gyrase converts relaxed circular pBR322 into negatively supercoiled DNA. Because supercoiled DNA is highly compact, it migrates significantly faster through an agarose gel than relaxed DNA, providing a clear visual and quantifiable readout of enzyme inhibition[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a 30 µL total volume, combine Assay Buffer (see Protocol A for species-specific K-Glu requirements), 0.5 µg of relaxed pBR322 plasmid DNA, and 1 U of DNA gyrase[5].

  • Inhibitor Addition: Add the pyrrole derivative at varying concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Novobiocin or AZD5099).

  • Incubation: Incubate the mixture at 37°C for 45 minutes to allow for ATP-dependent DNA supercoiling.

  • Enzyme Denaturation (Critical Step): Stop the reaction by adding 30 µL of a stop solution containing 1% SDS, 50 mM EDTA, and 0.5 mg/mL Proteinase K. Incubate at 37°C for an additional 30 minutes. Causality: DNA gyrase forms a transient covalent bond with DNA during the catalytic cycle. Proteinase K digests the enzyme, preventing the DNA from being trapped in the wells during electrophoresis.

  • Electrophoresis: Mix the samples with DNA loading dye and load onto a 1.0% agarose gel (run in 1x TAE buffer). Do not add ethidium bromide to the gel or running buffer, as intercalating dyes alter DNA topology during the run.

  • Staining & Imaging: Post-stain the gel in a 0.5 µg/mL ethidium bromide bath for 30 minutes, destain in water, and visualize under UV light. Quantify the disappearance of the fast-migrating supercoiled band relative to the slow-migrating relaxed band to calculate the IC₅₀.

References

  • Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy (nih.gov).[Link]

  • Optimization of Pyrrolamide Topoisomerase II Inhibitors Toward Identification of an Antibacterial Clinical Candidate (AZD5099). Journal of Medicinal Chemistry (acs.org).[Link]

  • New dual ATP-competitive inhibitors of bacterial DNA gyrase and topoisomerase IV active against ESKAPE pathogens. European Journal of Medicinal Chemistry (u-szeged.hu).[Link]

  • Optimization of Pyrrolamides as Mycobacterial GyrB ATPase Inhibitors: Structure-Activity Relationship and In Vivo Efficacy in a Mouse Model of Tuberculosis. Antimicrobial Agents and Chemotherapy (nih.gov).[Link]

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy (oup.com).[Link]

Sources

Method

protocol for dissolving and storing 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

An Application Note and Protocol from the Office of the Senior Application Scientist Topic: Protocol for Dissolving and Storing 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide Executive Summary This document prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Topic: Protocol for Dissolving and Storing 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Executive Summary

This document provides a detailed guide for the dissolution and storage of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1011427-66-9).[1] As a brominated heterocyclic compound, its stability and solubility are critical factors for ensuring the reproducibility and accuracy of experimental results in research and drug discovery settings. The protocols outlined herein are grounded in established principles of chemical handling and are designed to preserve the integrity of the compound in both solid and solution states. This guide emphasizes safety, methodological transparency, and the scientific rationale behind each procedural step.

Compound Profile & Physicochemical Characteristics

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a pyrrole derivative with potential applications in medicinal chemistry and materials science. Pyrrole-2-carboxamide scaffolds are known to exhibit a range of biological activities but often present challenges related to low aqueous solubility due to their lipophilic nature.[2] The presence of a bromine atom can further influence the compound's reactivity and stability.[3]

PropertyValueSource
CAS Number 1011427-66-9[1]
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.1 g/mol [1]
Appearance Assumed to be a solid (powder/crystalline)General knowledge
Purity >97% (Typical for research grade)[3]

Note on Data Availability: Specific, publicly available experimental data on the solubility and degradation kinetics of this exact molecule is limited. Therefore, the following protocols are synthesized from data on analogous brominated pyrrole structures, general principles of chemical stability, and best practices in laboratory compound management.[4][5][6]

Critical Safety & Handling Protocols

Handling brominated organic compounds requires strict adherence to safety protocols to mitigate risks associated with toxicity and reactivity.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles with side shields.[4][8]

  • Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] The work area must be well-ventilated.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[9]

    • Eye Contact: Flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9][10]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

    • Spills: For minor spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as halogenated organic waste.[6][11]

Dissolution Protocol for Stock Solutions

The lipophilic nature of the pyrrole-carboxamide scaffold suggests poor solubility in aqueous media.[2] Therefore, a step-wise approach using organic solvents is recommended for preparing high-concentration stock solutions.

Rationale for Solvent Selection

The choice of solvent is critical and depends on the downstream application.

  • Dimethyl Sulfoxide (DMSO): A universal aprotic solvent for dissolving a wide range of organic compounds for in vitro screening. However, it can be cytotoxic at higher concentrations (>0.5-1%) and may interfere with some biological assays.

  • Ethanol (EtOH): A polar protic solvent suitable for some biological applications, though its solvating power for this compound may be lower than DMSO.

  • Dimethylformamide (DMF): A polar aprotic solvent with strong solvating properties, similar to DMSO.

  • Acetonitrile (ACN): Commonly used for analytical applications like HPLC and LC-MS due to its UV transparency and miscibility with water.

Recommended Solvents for Initial Solubility Screening
SolventClassRecommended UseKey Considerations
DMSO Polar AproticPrimary choice for initial stock solutions (10-50 mM) for in vitro assays.Can be cytotoxic. Freeze-thaw cycles can cause precipitation. Store at -20°C or -80°C.
DMF Polar AproticAlternative to DMSO for stock solutions.Higher boiling point than DMSO, can be more difficult to remove.
Ethanol Polar ProticSecondary choice for applications where DMSO is not suitable.May have lower solubilizing capacity for this compound.
Acetonitrile Polar AproticAnalytical method development (HPLC, LC-MS).Volatile. Good for methods requiring solvent evaporation.
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol is designed to be a self-validating system, starting with a small quantity to confirm solubility before proceeding with larger amounts.

  • Pre-Weighing Preparation: Tare a clean, dry, amber glass vial with a PTFE-lined cap on a calibrated analytical balance.

  • Weighing the Compound: Carefully weigh approximately 1-2 mg of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide into the vial. Record the exact weight.

  • Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Formula: Volume (µL) = (Weight (mg) / 243.1 g/mol ) * 100,000

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial using a calibrated micropipette.

  • Dissolution:

    • Cap the vial tightly and vortex for 30-60 seconds.

    • Visually inspect for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

    • Causality: Sonication uses ultrasonic energy to break up compound agglomerates and accelerate the dissolution process, which is particularly useful for crystalline solids.

  • Verification and Aliquoting: Once a clear solution is obtained, it is ready for use or storage. For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

DissolutionWorkflow cluster_prep Preparation cluster_dissolve Dissolution Process cluster_final Final Steps weigh Weigh Compound (1-2 mg) in tared amber vial calc Calculate Solvent Volume for desired concentration weigh->calc add_solvent Add Anhydrous DMSO calc->add_solvent vortex Vortex for 60s add_solvent->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate for 5-10 min inspect->sonicate Particulates Remain clear_solution Clear Stock Solution inspect->clear_solution Fully Dissolved sonicate->inspect aliquot Aliquot for Storage clear_solution->aliquot

Caption: Workflow for dissolving the compound.

Storage and Stability Protocol

Proper storage is crucial to prevent chemical degradation from light, temperature, moisture, and oxidation.[5][12][13] Brominated compounds, in particular, can be sensitive to environmental conditions.[6]

Solid Compound Storage
  • Short-Term (Weeks): Store the lyophilized powder in its original, tightly sealed container at 2-8°C, protected from light.[12][13] A desiccator can provide additional protection from moisture.

  • Long-Term (Months to Years): For optimal stability, store the solid compound at -20°C in a desiccated environment.[4][5] Ensure the container is tightly sealed to prevent moisture ingress, which can be especially problematic when moving containers from a freezer to room temperature.

Stock Solution Storage
  • Short-Term (Days to a Week): DMSO or DMF stock solutions can be stored at 2-8°C if they are to be used within a few days. Ensure vials are tightly capped to prevent water absorption from the atmosphere.

  • Long-Term (Weeks to Months):

    • Store aliquots of the stock solution in tightly sealed vials at -20°C or, preferably, -80°C.[5]

    • Causality: Lower temperatures significantly slow down the rate of chemical degradation. Storing at -80°C is the gold standard for preserving the integrity of valuable research compounds over extended periods.

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the compound and cause it to precipitate out of solution.[4] This is the primary reason for creating single-use aliquots.

    • Inert Atmosphere: For maximum stability, especially if the compound is found to be sensitive to oxidation, solutions can be purged with an inert gas like argon or nitrogen before sealing and freezing.

StorageProtocol start Compound Received form Solid or Solution? start->form solid_duration Storage Duration? form->solid_duration Solid solution_duration Storage Duration? form->solution_duration Solution solid_short Store at 2-8°C (Tightly sealed, dark, desiccated) solid_duration->solid_short < 1 Month solid_long Store at -20°C (Tightly sealed, dark, desiccated) solid_duration->solid_long > 1 Month solution_short Store at 2-8°C (Tightly sealed) solution_duration->solution_short < 1 Week solution_long Store aliquots at -80°C (Tightly sealed) solution_duration->solution_long > 1 Week

Caption: Decision guide for proper compound storage.

References

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. [Link]

  • Research Compound Stability Guide. (2026, March 5). Blue Line. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. [Link]

  • How to Store Research Peptides Right. (2026, March 17). Peptide Sciences. [Link]

  • 2-Bromo-N-(p-toluenesulfonyl)pyrrole: A Robust Derivative of 2-Bromopyrrole. ResearchGate. [Link]

  • Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. (2022, July 30). Organic Chemistry. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Solvent-Free Heterocyclic Synthesis. (2009, September 9). Chemical Reviews. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Shakti Group. [Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). (2021, October 24). ACS Sustainable Chemistry & Engineering. [Link]

  • Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the b-carbon of pyrrole. ResearchGate. [Link]

  • N-SUBSTITUTED HETEROCYCLYL CARBOXAMIDES. (2012, September 14). European Patent Office. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (2014, October 28). The Journal of Organic Chemistry. [Link]

  • Exploring the Potential of Brominated Pyrrole Derivatives in Advanced Material Research. (2026, March 25). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents. (1996). Journal of Medicinal Chemistry. [Link]

  • 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide. Appchem. [Link]

  • BROMINE SAFETY HANDBOOK. ICL Group. [Link]

  • LCSS: BROMINE. The National Academies of Sciences, Engineering, and Medicine. [Link]

  • N-Cyclopropyl-1H-pyrrole-2-carboxamide. Appchem. [Link]

  • 4-bromo-1H-pyrrole-2-carboxylic acid methylamide. (2025, September 21). Chemsrc. [Link]

  • Methyl 4-bromo-1H-pyrrole-2-carboxylate. PubChem. [Link]

  • Storage cabinets. University of St Andrews. [Link]

  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. [Link]

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. (2021, January 29). RSC Publishing. [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. (2023, October 18). MDPI. [Link]

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Application

Application Note: High-Throughput Screening of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide for Kinase Inhibition

Introduction: The Promise of Novel Pyrrole-carboxamides in Kinase Inhibitor Discovery The pyrrole-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Novel Pyrrole-carboxamides in Kinase Inhibitor Discovery

The pyrrole-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antibacterial and anticancer properties.[1][2][3] The compound 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide represents a novel chemical entity within this class, offering the potential for unique interactions with biological targets.[4] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6][7] Consequently, the discovery of novel kinase inhibitors remains a high priority in drug development.[6][8] This application note outlines a comprehensive high-throughput screening (HTS) protocol to evaluate the inhibitory potential of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide against a representative dual-specificity kinase, CDC-like kinase 1 (CLK1), a key regulator of alternative splicing.[9]

Hypothesized Mechanism of Action: Competitive Inhibition of ATP Binding

While the precise mechanism of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is yet to be fully elucidated, its structural features suggest a potential role as an ATP-competitive kinase inhibitor. Many small molecule kinase inhibitors function by occupying the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of substrate proteins. This mode of action is a well-established strategy for modulating kinase activity.[5][7] The proposed interaction is depicted in the following signaling pathway diagram:

G cluster_0 Kinase Activity cluster_1 Inhibition Kinase CLK1 Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor 4-bromo-N-cyclopropyl-1-methyl -1H-pyrrole-2-carboxamide Inhibitor->Kinase Blocks ATP Binding

Caption: Hypothesized mechanism of CLK1 kinase inhibition.

High-Throughput Screening Protocol: ADP-Glo™ Kinase Assay

To assess the inhibitory activity of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide against CLK1, a bioluminescence-based assay that measures the amount of ADP produced in a kinase reaction is recommended.[8][9] The ADP-Glo™ Kinase Assay is a robust, sensitive, and HTS-compatible method.[8]

Experimental Workflow

G Compound_Prep Compound Preparation (Serial Dilution) Kinase_Reaction Kinase Reaction (CLK1, Substrate, ATP) Compound_Prep->Kinase_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete remaining ATP) Kinase_Reaction->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Luciferase Reaction) ADP_Glo_Reagent->Detection_Reagent Luminescence_Reading Read Luminescence Detection_Reagent->Luminescence_Reading Data_Analysis Data Analysis (IC50 Determination) Luminescence_Reading->Data_Analysis

Caption: High-throughput screening workflow for kinase inhibition.

Materials and Reagents
ReagentSupplierCatalog Number
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamideBiosynthLQB42766
Recombinant Human CLK1SignalChemC34-10G
RS-domain substrate peptideAnaspecAS-62601
ADP-Glo™ Kinase AssayPromegaV9101
ATPSigma-AldrichA7699
Kinase Buffer (5X)Varies
DMSO (Anhydrous)Sigma-AldrichD2650
384-well low-volume white platesCorning3572
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in 100% DMSO.

    • Perform a serial dilution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilution series).

    • Transfer a small volume (e.g., 50 nL) of each compound concentration to the 384-well assay plates.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in 1X kinase buffer containing the appropriate concentration of CLK1 and the RS-domain substrate peptide.

    • Prepare a 2X ATP solution in 1X kinase buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the compound.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Controls
  • Positive Control (No Inhibition): Wells containing kinase, substrate, ATP, and DMSO without the test compound.

  • Negative Control (100% Inhibition): Wells containing kinase and substrate, but no ATP.

  • Z'-factor determination: A statistical parameter used to assess the quality of an HTS assay. A Z' value ≥ 0.5 is considered excellent for HTS.[5]

Data Analysis and Interpretation

The raw luminescence data should be normalized to the positive and negative controls. The percent inhibition is calculated for each compound concentration, and the data is then fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterDescription
Raw Luminescence The direct output from the plate reader.
% Inhibition 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
IC50 The concentration of inhibitor at which 50% of the kinase activity is inhibited.
Z' Factor `1 - (3 * (SD_Positive + SD_Negative)) /

Conclusion and Future Directions

This application note provides a robust framework for the high-throughput screening of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a potential kinase inhibitor. A successful screening campaign will identify the potency of this compound against CLK1 and can be expanded to a broader panel of kinases to assess its selectivity. Subsequent studies should focus on elucidating the precise mechanism of action and evaluating its cellular activity. The pyrrole-carboxamide scaffold continues to be a promising starting point for the development of novel therapeutics, and a systematic HTS approach is the first critical step in this discovery process.

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • New High Throughput Screening (HTS)
  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.
  • High content screening for epigenetic modulators with potential anti-cancer activity.
  • High-throughput screening for kinase inhibitors. PubMed.
  • A quantitative high-throughput screen identifies potential epigenetic modul
  • High-throughput epigenetic profiling immunoassays for accelerated disease research and clinical development. PubMed.
  • High-throughput development and characterization of new functional nanobodies for gene regulation and epigenetic control in huma. eLife.
  • 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. Sapphire Bioscience.
  • Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. PubMed.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
  • Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery.
  • CAS#:132911-43-4 | 4-bromo-1H-pyrrole-2-carboxylic acid methylamide. Chemsrc.
  • 1599188-48-3 | 4-bromo-N-(1-methylcyclopropyl)-1H-pyrrole-2-carboxamide. AiFChem.
  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio). Frontiers.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide | 1155126-87-6 | C8H9BrN2O | Appchem.
  • N-Cyclopropyl-1H-pyrrole-2-carboxamide. CAS Common Chemistry.
  • 4-bromo-N-cyclopentyl-1H-pyrrole-2-carboxamide. cas号查询.

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Method

Application Note: Developing Dual-Target Antibacterial Assays Using the Pyrrole-2-Carboxamide Scaffold

Compound Focus: 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1011427-66-9) Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Scientific Rationale & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1011427-66-9) Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers

Scientific Rationale & Mechanistic Overview

The pyrrole-2-carboxamide class, specifically halogenated and N-alkylated derivatives like 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, has emerged as a highly privileged scaffold in antibacterial drug discovery. As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a dual-modality probe capable of interrogating two distinct, critical bacterial pathways:

  • Mycobacterial Membrane Protein Large 3 (MmpL3): In Mycobacterium tuberculosis, MmpL3 is the essential inner-membrane transporter of trehalose monomycolate (TMM). Pyrrole-2-carboxamides bind the transmembrane domain of MmpL3, blocking TMM translocation to the periplasm and arresting cell wall biosynthesis [1].

  • Bacterial DNA Gyrase (GyrB Subunit): In broad-spectrum Gram-negative and Gram-positive pathogens, the pyrrole-2-carboxamide core acts as an ATP-competitive inhibitor of the GyrB subunit. By occupying the ATP-binding pocket, these compounds prevent the ATP hydrolysis required for DNA supercoiling, halting DNA replication [2, 3].

To effectively develop structure-activity relationships (SAR) around 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, your assay cascade must be mechanistically distinct and self-validating. The following protocols detail how to isolate and quantify these two mechanisms.

Mechanistic Pathway Visualization

G cluster_MmpL3 Mycobacteria (Anti-TB Pathway) cluster_Gyrase Gram-Negative Bacteria (Gyrase Pathway) Cmpd Pyrrole-2-carboxamide Scaffold MmpL3 MmpL3 Transporter Cmpd->MmpL3 Binds Target Gyrase DNA Gyrase (GyrB Subunit) Cmpd->Gyrase Binds Target TMM TMM Transport Blockade MmpL3->TMM Induces CellWall Cell Wall Biosynthesis Arrest TMM->CellWall Leads to Supercoil ATP Hydrolysis Inhibition Gyrase->Supercoil Induces Replication DNA Replication Halt Supercoil->Replication Leads to

Caption: Dual-target mechanism of pyrrole-2-carboxamide scaffolds inhibiting MmpL3 and DNA Gyrase.

Protocol 1: MmpL3 Target Validation via [14C]-Acetate Metabolic Labeling

Causality & Assay Design

To prove that a pyrrole-2-carboxamide derivative targets MmpL3, phenotypic MIC assays are insufficient. We must track the biochemical fate of mycolic acids. MmpL3 inhibition does not stop the cytoplasmic synthesis of TMM; rather, it prevents its export. Therefore, a true MmpL3 inhibitor will cause a massive intracellular accumulation of TMM and a complete depletion of trehalose dimycolate (TDM) in the cell wall.

Self-Validating System:

  • Vehicle Control (1% DMSO): Normal TMM and TDM levels.

  • Positive Control (SQ109, 10 µM): Accumulation of TMM, absence of TDM (Validates MmpL3 inhibition).

  • Negative Mechanistic Control (Isoniazid, 10 µg/mL): Depletion of both TMM and TDM (Validates InhA inhibition, upstream of MmpL3).

Step-by-Step Methodology
  • Culture Preparation: Grow Mycobacterium bovis BCG or M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% OADC to an OD600 of 0.4–0.5.

  • Compound Treatment: Aliquot 5 mL of culture into sterile tubes. Add the pyrrole-2-carboxamide test compound at 1×, 4×, and 10× its established MIC. Include all control tubes. Incubate at 37°C for 2 hours to allow target engagement.

  • Metabolic Pulse Labeling: Add 1 µCi/mL of[1,2-14C]-acetate to each culture. Incubate for an additional 2 hours. Causality note: The 2-hour pre-incubation ensures the inhibitor has blocked the transporter before the radiolabeled acetate is incorporated into newly synthesized lipids.

  • Lipid Extraction: Harvest cells by centrifugation (4,000 × g, 10 min). Extract total lipids using a modified Folch method: resuspend pellets in 2 mL of chloroform/methanol (2:1, v/v), vortex continuously for 1 hour at room temperature, and clarify by centrifugation.

  • Thin-Layer Chromatography (TLC): Spot equal radioactive counts (e.g., 20,000 cpm) onto silica gel 60 F254 TLC plates. Develop the plates in chloroform/methanol/water (20:4:0.5, v/v/v).

  • Autoradiography: Dry the plates and expose them to a phosphor screen for 24–48 hours. Image using a Typhoon phosphorimager. Quantify the densitometry ratio of TMM to TDM.

Protocol 2: DNA Gyrase B Supercoiling Inhibition Assay

Causality & Assay Design

For broad-spectrum antibacterial development, the pyrrole-2-carboxamide scaffold is optimized to compete with ATP at the GyrB subunit [3]. DNA gyrase introduces negative supercoils into DNA, a process requiring ATP hydrolysis. By providing relaxed pBR322 plasmid, recombinant DNA gyrase, and ATP, we can visualize enzyme activity. An effective GyrB inhibitor will leave the plasmid in its relaxed state.

Self-Validating System:

  • Vehicle Control (1% DMSO): Complete conversion to supercoiled DNA.

  • Positive Control (Novobiocin, 1 µM): Plasmid remains entirely in the relaxed state (Validates GyrB ATP-competitive inhibition).

  • Negative Mechanistic Control (Ciprofloxacin, 10 µM): Appearance of a distinct linear DNA band (Validates GyrA cleavage complex trapping, distinct from GyrB inhibition).

Step-by-Step Methodology
  • Reaction Assembly: In a sterile microcentrifuge tube, prepare a 30 µL reaction mixture containing:

    • 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

    • 0.5 µg of relaxed pBR322 plasmid DNA.

    • Test compound (serially diluted from 100 µM to 0.1 µM).

  • Enzyme Addition: Add 1 Unit of recombinant E. coli DNA gyrase. Causality note: Always add the enzyme last to ensure the compound can equilibrate with the GyrB ATP-binding pocket before the enzyme engages the DNA substrate.

  • Incubation: Incubate the reaction at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 10× Stop Buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS).

  • Proteinase K Digestion (Critical Step): Add 1 µL of Proteinase K (20 mg/mL) and incubate at 37°C for 15 minutes. Causality note: This step digests the gyrase, releasing any trapped DNA complexes and preventing gel retardation artifacts.

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel (without ethidium bromide). Run at 3 V/cm for 3 hours in 1× TAE buffer.

  • Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. Calculate the IC50 based on the disappearance of the supercoiled band.

Quantitative Data Presentation

When optimizing the 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide scaffold, tracking the divergence in structure-activity relationships between the two targets is critical. Below is a representative data structure for evaluating derivative performance across the dual pathways.

Compound Class / ModificationTargetPrimary Assay ReadoutExpected Potency RangePhenotypic MIC (Expected)
Unmodified Scaffold MmpL3 / GyraseTMM Accumulation / Supercoil InhibitionIC50: 10 - 50 µM> 64 µg/mL (Weak)
Bulky Aliphatic Tail (e.g., Adamantyl) MmpL3TMM Accumulation Ratio > 10:1IC50: 0.1 - 1.0 µM< 0.5 µg/mL (M. tb)
N-Phenyl Substitution DNA GyraseSupercoiling IC50IC50: 0.2 - 2.0 µM1 - 4 µg/mL (E. coli)
4,5-Dibromo Modification DNA GyraseSupercoiling IC50IC50: < 0.5 µM< 1.0 µg/mL (S. aureus)

Table 1: Expected pharmacological parameters for pyrrole-2-carboxamide derivatives during assay optimization.

References

  • Zhao, H., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis." Journal of Medicinal Chemistry, 65(15), 10534-10553 (2022). URL:[Link]

  • Merugu, S. R., et al. "Novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Promising DNA Gyrase Inhibitors: Design, synthesis and antimicrobial evaluation." Journal of Molecular Structure, 1302, 137359 (2024). URL:[Link]

  • Zidar, N., et al. "N-Phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATP Competitive DNA Gyrase B Inhibitors: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, 58(15), 6179-6194 (2015). URL:[Link]

Application

use of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a chemical probe

Application Note: 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a Privileged Chemical Probe Scaffold Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug Discovery (FBDD), identifying a lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a Privileged Chemical Probe Scaffold

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying a low-molecular-weight starting point with high ligand efficiency and clear vectors for diversification is critical. 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1011427-66-9) has emerged as a highly versatile, privileged chemical probe scaffold [1].

As a Senior Application Scientist, I approach this molecule not as a finished drug, but as a highly tunable molecular chassis. Its architecture offers three distinct mechanistic advantages:

  • The Pyrrole-2-carboxamide Core: Acts as a rigid, bidentate hydrogen bond donor/acceptor motif. This core is heavily utilized to anchor the probe into the S4 pocket of mycobacterial transporters (e.g., MmpL3) or to coordinate with the active-site heme iron in human enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1) [2].

  • The 4-Bromo Substituent: Serves a dual purpose. Biologically, it acts as a potent halogen-bond donor, establishing tight packing networks in hydrophobic pockets (such as Pocket C in IDO1). Chemically, it provides an orthogonal synthetic handle for late-stage palladium-catalyzed cross-coupling (Suzuki/Sonogashira), allowing researchers to systematically probe adjacent binding sub-pockets (S3/S5).

  • N-cyclopropyl & 1-methyl Modifications: These aliphatic additions restrict the conformational flexibility of the amide bond while precisely tuning the lipophilicity (LogP) to prevent promiscuous off-target kinase binding.

Biological Pathways & Target Engagement

This chemical probe is primarily deployed in two distinct therapeutic areas: Tuberculosis (Anti-mycobacterial) and Oncology (Immuno-oncology & Deubiquitinases) .

A. Disruption of Mycobacterial Cell Wall Synthesis (MmpL3)

In Mycobacterium tuberculosis, the MmpL3 transporter is responsible for shuttling trehalose monomycolate (TMM) across the inner membrane to form the protective cell wall. The pyrrole-2-carboxamide probe selectively occupies the S4 binding pocket of MmpL3 [1]. By expanding the 4-bromo position with lipophilic adamantyl or fluorophenyl groups, the probe physically blocks TMM translocation, leading to rapid mycobacterial cell death.

B. IDO1 Inhibition in Cancer Immunotherapy

Tumors upregulate IDO1 to metabolize L-tryptophan into kynurenine, creating an immunosuppressive microenvironment that shuts down T-cell activity. The pyrrole-2-carboxamide fragment coordinates directly with the IDO1 heme group. When the 4-bromo position is expanded with a benzimidazole moiety, the resulting complex forms a tight bonding network (3 hydrogen bonds, 1 halogen bond) that completely halts kynurenine production, thereby restoring T-cell function [2].

IDO1_Pathway Probe Pyrrole-2-carboxamide Probe IDO1 IDO1 Enzyme (Active Heme) Probe->IDO1 Heme Coordination & Halogen Bonding Immune Immune Activation (Anti-Tumor) Probe->Immune Restores Function Kyn Kynurenine IDO1->Kyn Oxidation (Blocked) Trp L-Tryptophan Trp->IDO1 Substrate TCell T-Cell Suppression Kyn->TCell Induces

Fig 1: Mechanism of IDO1 inhibition by pyrrole-2-carboxamide probes restoring immune function.

Quantitative Data: Fragment Optimization Trajectory

The table below summarizes the structure-activity relationship (SAR) evolution when utilizing 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a foundational fragment for target-directed optimization.

Scaffold / Derivative PhaseTargetBinding Affinity / PotencyKey Interaction Modality
Baseline Fragment (Pyrrole-2-carboxamide core)IDO1IC50 > 10 μMWeak heme coordination; high dissociation rate.
Optimized Lead (Benzimidazole conjugate)IDO1IC50 = 3 – 22 nMPocket A/C encapsulation; stabilized by halogen bonding.
Baseline Fragment (Pyrrole-2-carboxamide core)MmpL3MIC > 50 μg/mLS4 Pocket occupation; insufficient lipophilic contacts.
Optimized Lead (Adamantan-2-yl derivative)MmpL3MIC < 0.016 μg/mLS3/S5 lipophilic expansion; excellent microsomal stability.
Covalent Probe (Chloroacetyl substitution)USP11IC50 = 2.59 μMCovalent binding to catalytic cysteine; paralogue selectivity [3].

Experimental Protocols: A Self-Validating FBDD Workflow

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes orthogonal checks to rule out false positives, a common pitfall in fragment-based screening.

FBDD_Workflow Start Fragment Probe (CAS 1011427-66-9) Deriv Pd-Catalyzed Cross-Coupling (S3/S4 Pocket Expansion) Start->Deriv Synthetic Handle Activation Screen Primary Screening (SPR / TSA) Deriv->Screen Library Generation Cell Target Engagement (CETSA) Screen->Cell Hit Validation Lead Lead Compound Identification Cell->Lead In Vitro Efficacy

Fig 2: Fragment-based drug discovery workflow utilizing the pyrrole-2-carboxamide scaffold.

Protocol A: Fragment Expansion via Suzuki-Miyaura Cross-Coupling

Causality Insight: The 4-bromo group is relatively inert under physiological conditions but highly reactive under palladium catalysis. We utilize a Suzuki-Miyaura coupling to append diverse aryl/heteroaryl boronic acids, systematically mapping the steric boundaries of the target's adjacent binding pockets.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (1.0 eq, 0.5 mmol) and the desired aryl boronic acid (1.2 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Self-Validation Check 1: Prepare a parallel control tube omitting the Pd catalyst to rule out non-catalyzed nucleophilic aromatic substitution artifacts.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL) under an argon atmosphere.

  • Reaction: Stir the mixture at 90°C for 12 hours.

  • Monitoring: Monitor reaction progress via LC-MS. Self-Validation Check 2: Spike the LC-MS sample with an internal standard (e.g., biphenyl) to accurately quantify conversion rates and detect potential debromination side-reactions.

  • Purification: Filter through a Celite pad, extract with EtOAc, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the expanded chemical probe.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Insight: In vitro biochemical assays often fail to translate to cellular efficacy due to membrane permeability issues or competing intracellular ligands. CETSA validates that the synthesized pyrrole-2-carboxamide probe physically binds to the target protein (e.g., IDO1 or MmpL3) inside a living cell, thermodynamically stabilizing it against heat-induced unfolding.

Step-by-Step Methodology:

  • Cell Treatment: Incubate target cells (e.g., HeLa for IDO1) with the optimized chemical probe (10 μM) or DMSO vehicle control for 2 hours at 37°C. Self-Validation Check 1: Include a third cohort treated with a structurally similar but biochemically inactive analog (negative control) to ensure the thermal shift is driven by specific binding, not general lipophilic accumulation.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Cool the tubes to room temperature, add lysis buffer (supplemented with protease inhibitors), and subject to three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (unfolded) proteins.

  • Quantification: Analyze the soluble fraction via Western Blotting using target-specific antibodies. Self-Validation Check 2: Probe the same blot for a housekeeping protein (e.g., GAPDH or β-actin). The housekeeping protein must show identical melting curves across all treatment groups; any deviation indicates the probe is causing non-specific global protein precipitation or cytotoxicity.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry (ACS) / PubMed Central.[Link]

  • Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1). EXCLI Journal.[Link]

  • Design, Synthesis, and Evaluation of Selective Ubiquitin-Specific Protease 11 (USP11) Inhibitors. ResearchGate (ACS Publications).[Link]

Method

Application Note: 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a Privileged Scaffold for Target-Directed Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol Guide.

Introduction & Pharmacological Relevance

In modern Fragment-Based Drug Discovery (FBDD) and targeted medicinal chemistry, the 1-methyl-1H-pyrrole-2-carboxamide core has emerged as a highly privileged scaffold. Specifically, 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1011427-66-9) serves as a critical structural building block. The presence of the bromine atom provides a vector for halogen bonding within deep hydrophobic pockets, while the N-cyclopropyl and 1-methyl groups restrict rotational degrees of freedom, enhancing target residence time and lipophilicity.

As a Senior Application Scientist, I have observed that derivatives of this fragment are predominantly utilized to interrogate two distinct but critical biological targets in cell-based assays:

  • Mycobacterial Membrane Protein Large 3 (MmpL3): An essential lipid transporter in Mycobacterium tuberculosis (Mtb) responsible for translocating trehalose monomycolate (TMM). Pyrrole-2-carboxamides are highly potent MmpL3 inhibitors, demonstrating rapid bactericidal activity in macrophage infection models[1].

  • Ubiquitin-Specific Protease 11 (USP11): A deubiquitinase implicated in DNA damage repair and oncogenesis. The 1-methyl-1H-pyrrole-2-carboxamide core, when functionalized with electrophilic warheads (e.g., chloroacetyl groups), acts as a selective covalent inhibitor of USP11 in cancer cell lines[2].

This application note provides self-validating, step-by-step cell-based protocols for evaluating derivatives of this compound against these two primary targets.

Application 1: Evaluating MmpL3 Inhibition in Macrophage Infection Models

Mechanistic Rationale

MmpL3 is an essential inner membrane transporter in mycobacteria. Inhibition of MmpL3 by pyrrole-2-carboxamide derivatives blocks the transport of TMM to the periplasm, halting mycolic acid biosynthesis. This induces severe cell wall stress, an anomalous burst in intracellular ATP, and rapid bacterial death[3]. Because Mtb is an intracellular pathogen, evaluating these inhibitors inside host macrophages is critical. We utilize a Firefly Luciferase (FFLuc) reporter strain of Mtb to quantify intracellular survival, as ATP-dependent luminescence directly correlates with viable bacterial load[4].

MmpL3_Pathway A Pyrrole-2-Carboxamide Derivative B MmpL3 Transporter (Inner Membrane) A->B C TMM Transport Blockade B->C D Cell Wall Stress & ATP Burst C->D E Intracellular Mtb Death D->E

Fig 1: Mechanism of action for pyrrole-2-carboxamide derivatives targeting MmpL3 in M. tuberculosis.

Protocol: Intracellular M. tuberculosis Survival Assay

Note: This protocol requires Biosafety Level 3 (BSL-3) facilities.

Materials:

  • Murine Bone Marrow-Derived Macrophages (BMDMs).

  • M. tuberculosis CDC1551 expressing Firefly Luciferase (FFLuc-Mtb).

  • Test compound (Pyrrole-2-carboxamide derivative) dissolved in 100% DMSO.

  • Positive Control: NITD-304 or SQ109 (known MmpL3 inhibitors).

Step-by-Step Methodology:

  • Macrophage Seeding: Seed BMDMs into 96-well clear-bottom white microplates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Bacterial Infection: Infect BMDMs with FFLuc-Mtb at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Bacteria Removal: Wash the wells three times with warm PBS to remove non-internalized bacteria. Add fresh DMEM containing 50 µg/mL Amikacin for 1 hour to kill remaining extracellular bacilli, then replace with standard assay medium.

  • Compound Treatment: Prepare a 10-point, 2-fold serial dilution of the test compound in assay medium (final DMSO concentration 0.5%). Add to the infected macrophages. Include DMSO vehicle as a negative control and NITD-304 as a positive control.

  • Incubation & Lysis: Incubate the plates for 5 days at 37°C. On day 5, lyse the macrophages by adding 0.1% Triton X-100 in PBS for 15 minutes.

  • Luciferase Readout: Add an equal volume of Luciferase Assay Reagent (Promega) to each well. Read luminescence immediately using a microplate reader (integration time: 1000 ms).

  • Data Analysis: Normalize luminescence units (RLU) to the DMSO control. Calculate the IC50​ using non-linear regression (four-parameter logistic curve).

Application 2: Validating USP11 Target Engagement via Cellular Thermal Shift Assay (CETSA)

Mechanistic Rationale

In oncology, USP11 promotes tumor survival by deubiquitinating and stabilizing oncogenic factors (e.g., PALB2, eIF4B)[5]. N-substituted 1-methyl-1H-pyrrole-2-carboxamides have been developed as selective USP11 inhibitors[2]. To prove that a synthesized derivative physically engages USP11 inside living cells (rather than just inhibiting downstream pathways), the Cellular Thermal Shift Assay (CETSA) is the gold standard. CETSA relies on the thermodynamic principle that ligand binding stabilizes the target protein, increasing its melting temperature ( Tm​ ) and preventing heat-induced aggregation[6].

CETSA_Workflow S1 Live Cell Treatment (Compound vs DMSO) S2 Thermal Gradient (40°C - 60°C) S1->S2 S3 Cell Lysis & Centrifugation S2->S3 S4 Western Blot for USP11 (Soluble Fraction) S3->S4 S5 Determine ΔTm (Target Engagement) S4->S5

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular USP11 engagement.

Protocol: CETSA for USP11 Inhibitors

Materials:

  • HeLa or HCT116 cell lines.

  • Test compound (e.g., N-benzyl-4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide derivative).

  • Primary antibody against human USP11.

Step-by-Step Methodology:

  • Cell Treatment: Culture HeLa cells to 80% confluency in 10 cm dishes. Treat cells with 10 µM of the test compound or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Cell Harvesting: Wash cells twice with cold PBS. Trypsinize, pellet the cells, and resuspend in PBS supplemented with protease inhibitors to a density of 2×106 cells/mL.

  • Thermal Aliquoting: Divide the cell suspension into 10 equal aliquots (100 µL each) in PCR tubes.

  • Thermal Challenge: Using a gradient thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 60°C) for exactly 3 minutes. Immediately cool the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

  • Lysis: Subject the samples to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to lyse the cells.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, leaving the stabilized, folded USP11 in the supernatant.

  • Western Blotting: Carefully collect the supernatants. Resolve equal volumes on an SDS-PAGE gel and transfer to a PVDF membrane. Immunoblot with anti-USP11 antibody.

  • Quantification: Perform densitometry on the USP11 bands. Plot the relative band intensity against temperature to generate melt curves. A rightward shift in the Tm​ ( ΔTm​≥2∘C ) in the compound-treated group confirms direct intracellular target engagement.

Quantitative Data Presentation

To contextualize the expected results when utilizing the 1-methyl-1H-pyrrole-2-carboxamide scaffold, the following table summarizes typical experimental parameters and quantitative outcomes derived from recent literature utilizing this pharmacophore.

TargetAssay TypeCell Line / ModelReadout MetricExpected Potency / ShiftReference Profile
MmpL3 Intracellular SurvivalBMDMs + Mtb CDC1551Luminescence (RLU) MIC50​<0.05μg/mL Highly bactericidal; disrupts TMM transport.
MmpL3 Membrane PotentialM. smegmatisDiOC2(3) FluorescenceNo significant ΔΨ Confirms direct MmpL3 targeting, not general toxicity.
USP11 CETSAHeLa / HCT116Western Blot Densitometry ΔTm​≈+3.5∘C Confirms covalent or high-affinity allosteric binding.
USP11 Jump Dilution AssayRecombinant USP11Fluorogenic Substrate CleavageSustained 90% InhibitionValidates covalent binding mechanism.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Inhibition of USP11 by virtual screening-derived compounds measured using a fluorogenic substrate assay Source: ResearchGate URL:[Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors Source: ACS Infectious Diseases URL:[Link]

Sources

Application

Application Note: Evaluating MmpL3 Inhibitors for Tuberculosis Drug Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Mycobacteriology, Phenotypic Drug Discovery, and Lipid Biochemistry Introduction: The Strategic Importance of MmpL3 in Mycobacteriu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Mycobacteriology, Phenotypic Drug Discovery, and Lipid Biochemistry

Introduction: The Strategic Importance of MmpL3 in Mycobacterium tuberculosis

The mycobacterial cell envelope is a highly complex, lipid-rich structure that confers intrinsic resistance to many standard antibiotics. A critical component of this envelope is trehalose dimycolate (TDM), synthesized from its precursor, trehalose monomycolate (TMM). The translocation of TMM across the inner membrane is an essential step in mycobacterial survival, mediated by Mycobacterial membrane protein large 3 (MmpL3) [1].

MmpL3 belongs to the resistance-nodulation-cell-division (RND) superfamily of transporters. Unlike primary active transporters that utilize ATP, MmpL3 functions via a secondary active transport mechanism driven by the Proton Motive Force (PMF)[1]. Because insertional inactivation of the mmpL3 gene results in complete loss of viability in Mycobacterium tuberculosis (Mtb), MmpL3 has emerged as a highly validated, druggable target for novel anti-tubercular therapies[1].

The most advanced MmpL3 inhibitor is SQ109 , an ethambutol derivative that has progressed to Phase 2b-3 clinical trials[2]. SQ109 operates through a dual-mechanism: it directly binds to the transmembrane (TM) domain of MmpL3, locking the porter domains (PD) in a closed state, and simultaneously acts as an uncoupler that collapses the PMF, thereby starving the transporter of its driving energy[3],[4].

Mechanistic Pathway & Inhibition Dynamics

To successfully develop and validate new MmpL3 inhibitors, researchers must understand the spatial and energetic dynamics of TMM transport. The diagram below illustrates the causality of MmpL3 inhibition.

MmpL3_Inhibition_Pathway Cytoplasm Cytoplasm (TMM Synthesis) MmpL3 MmpL3 Transporter (Inner Membrane) Cytoplasm->MmpL3 TMM Substrate Binding Periplasm Periplasm (Ag85 Complex) MmpL3->Periplasm TMM Translocation OuterMembrane Mycomembrane (TDM Formation) Periplasm->OuterMembrane Extracellular Assembly SQ109 SQ109 / MmpL3 Inhibitors SQ109->MmpL3 Locks PD Domains (Closed) PMF Proton Motive Force (PMF) SQ109->PMF Dissipates PMF (Uncoupler) PMF->MmpL3 Drives Antiport Mechanism

Fig 1. MmpL3-mediated TMM transport pathway and the dual-inhibition mechanism by SQ109.

Comparative Profiling of MmpL3 Inhibitors

MmpL3 is considered a "promiscuous" target, meaning it is susceptible to inhibition by multiple diverse chemical scaffolds (e.g., ethylenediamines like SQ109, adamantyl ureas like AU1235, and pyrroles like BM212)[3]. However, not all MmpL3 inhibitors exhibit the same phenotypic effects. For instance, while SQ109 and BM212 can kill non-replicating Mtb bacilli, AU1235 cannot[3]. This discrepancy is largely attributed to the secondary PMF-uncoupling and respiration-inhibiting effects possessed by SQ109 and BM212[3].

Table 1: Quantitative and Phenotypic Comparison of Key MmpL3 Inhibitors

InhibitorChemical ClassClinical StatusPrimary TargetEffect on Non-Replicating MtbSynergistic Activity
SQ109 EthylenediaminePhase 2b-3[2]MmpL3 + PMF Uncoupling[3]Bactericidal[3]Isoniazid, Rifampicin, Bedaquiline[2]
BM212 Pyrrole derivativePreclinicalMmpL3Bactericidal[3]N/A
AU1235 Adamantyl ureaPreclinicalMmpL3No effect[3]N/A
THPP Tetrahydropyrazolo-pyrimidinePreclinicalMmpL3Bactericidal[3]N/A

Self-Validating Experimental Protocols

To accurately classify a novel compound as an MmpL3 inhibitor, a two-tiered experimental approach is required:

  • Phenotypic Screening : Establishing the Minimum Inhibitory Concentration (MIC) against whole-cell Mtb.

  • Biochemical Validation : Confirming the intracellular accumulation of TMM and the depletion of TDM.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

The REMA is the gold standard for high-throughput, low-cost MIC determination in Mtb[5].

  • Causality of Assay Design : Mtb is a slow-growing organism that tends to clump. We utilize 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and Tween-80. Tween-80 acts as a surfactant to prevent bacterial aggregation, ensuring uniform exposure to the drug[6].

  • Mechanism of Detection : Resazurin is a blue, non-fluorescent dye. Metabolically active (viable) mycobacteria utilize cellular oxidoreductases to irreversibly reduce resazurin to resorufin, a pink and highly fluorescent compound[7],[8]. The MIC is defined as the lowest drug concentration that prevents this color change[5].

Materials:

  • Middlebrook 7H9 broth, 0.1% Casitone, 0.5% glycerol, 10% OADC supplement[7].

  • Resazurin sodium salt (0.02% wt/vol in distilled water, filter-sterilized)[5].

  • Sterile 96-well flat-bottom microtiter plates.

  • Mycobacterium tuberculosis H37Rv culture (log phase, OD595 ~0.5)[6].

Step-by-Step Methodology:

  • Plate Preparation (Controls) : To ensure a self-validating system, designate peripheral wells for sterility (200 µL sterile water to prevent evaporation)[8]. Designate internal control wells:

    • Media Control (M): 100 µL 7H9-S media only (checks for contamination).

    • Bacteria Control (B): 100 µL media + 100 µL inoculum (checks for optimal growth).

    • Drug Control (D): 100 µL media + drug + resazurin (checks for spontaneous dye reduction or drug autofluorescence)[6].

  • Drug Dilution : Dispense 100 µL of 7H9-S medium into test wells. Perform serial two-fold dilutions of the test MmpL3 inhibitors (e.g., SQ109) directly in the plate[7].

  • Inoculum Preparation : Adjust the log-phase Mtb culture to a McFarland standard of 1.0, then dilute 1:10 in 7H9-S broth[5].

  • Inoculation : Add 100 µL of the diluted inoculum to all test wells and the Bacteria Control wells.

  • Primary Incubation : Seal the plate in a plastic bag and incubate at 37°C under normal atmospheric conditions for 7 days[5].

  • Indicator Addition : Add 30 µL of the 0.02% resazurin solution to each well[5]. Expert Tip: Adding 12.5 µL of 20% Tween-80 at this stage can enhance the permeation of the dye into the lipid-rich bacilli[6].

  • Secondary Incubation & Readout : Incubate for an additional 24 to 48 hours at 37°C. Visually score the plate: Blue = Inhibition (No growth); Pink = Viable bacteria[7]. Alternatively, quantify fluorescence (excitation 530 nm, emission 590 nm)[6].

Protocol 2: Thin-Layer Chromatography (TLC) for TMM Accumulation Assay

Once a compound shows potent MIC, its specific action on MmpL3 must be validated. Because MmpL3 transports TMM to the periplasm, inhibiting it causes a massive intracellular accumulation of TMM and a complete cessation of TDM synthesis[3].

  • Causality of Assay Design : We use 14 C-acetate to radiolabel the bacteria. Acetate is the fundamental building block for lipid biosynthesis. By pulsing the cells with 14 C-acetate after drug exposure, we specifically track de novo synthesized mycolic acids, providing a real-time snapshot of lipid flux rather than measuring steady-state, pre-existing structural lipids.

Materials:

  • Mtb H37Rv culture (OD600 ~0.4).

  • 14 C-acetate (specific activity ~50-60 mCi/mmol).

  • Chloroform, Methanol, and Water (HPLC grade).

  • Silica gel 60 F254 TLC plates.

Step-by-Step Methodology:

  • Drug Treatment : Aliquot 10 mL of log-phase Mtb culture into sterile tubes. Treat with the test compound at 1×, 4×, and 10× the MIC determined in Protocol 1. Include an untreated control and a positive control (e.g., SQ109 at 1 µM).

  • Incubation : Incubate the cultures at 37°C for 2 hours to allow the inhibitor to bind MmpL3 and block the transporter.

  • Radiolabeling : Pulse the cultures with 1 µCi/mL of 14 C-acetate. Incubate for an additional 4 to 6 hours at 37°C.

  • Harvest and Wash : Centrifuge the cells at 3,000 × g for 10 minutes. Wash the pellet twice with PBS to remove unincorporated radiolabel.

  • Lipid Extraction : Resuspend the pellet in 2 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes, then incubate at room temperature for 2 hours to extract total extractable lipids.

  • Phase Separation : Add 0.4 mL of water to induce phase separation. Centrifuge at 1,000 × g for 5 minutes. Carefully extract the lower organic phase (containing the mycolic acids) and dry it under a gentle stream of nitrogen gas.

  • TLC Resolution : Resuspend the dried lipids in 50 µL of Chloroform:Methanol (2:1). Spot equal radioactive counts (e.g., 20,000 cpm) onto a Silica gel TLC plate.

  • Development & Autoradiography : Develop the plate in a solvent system of Chloroform:Methanol:Water (90:10:1, v/v/v). Dry the plate and expose it to a phosphor screen for 24-48 hours.

  • Interpretation : A successful MmpL3 inhibitor will show a dense, dark band corresponding to TMM (accumulation) and a complete absence of the TDM band (depletion) compared to the untreated control.

References

  • Inhibition Mechanism of Anti-TB Drug SQ109: Allosteric Inhibition of TMM Translocation of Mycobacterium Tuberculosis MmpL3 Transporter. Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Targeting MmpL3 for anti-tuberculosis drug development. Portland Press.[Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. PMC - NIH.[Link]

  • Direct Resazurin Microplate Assay in Drug Susceptibility Testing of Smear-Positive Sputum Samples against Mycobacterium tuberculosis. Semantic Scholar.[Link]

  • Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy | Oxford Academic.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide synthesis

Welcome to the Technical Support Center for the synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. This portal is designed for discovery chemists and process scientists encountering yield bottlenecks,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. This portal is designed for discovery chemists and process scientists encountering yield bottlenecks, regioselectivity issues, or incomplete conversions during this specific two-step synthetic workflow.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the chemical causality behind each experimental choice to ensure your protocols are robust, reproducible, and self-validating.

Synthesis Workflow Visualization

The synthesis relies on two critical transformations: the regioselective electrophilic bromination of the pyrrole core, followed by an amide coupling with cyclopropylamine.

SynthesisWorkflow SM 1-Methyl-1H-pyrrole- 2-carboxylic acid Reagent1 NBS (0.95 eq) THF, -20°C SM->Reagent1 Int_Desired 4-Bromo-1-methyl-1H-pyrrole- 2-carboxylic acid Reagent1->Int_Desired Kinetic Control Int_Undesired 4,5-Dibromo Byproduct Reagent1->Int_Undesired Excess NBS / RT Reagent2 Cyclopropylamine HATU, DIPEA, DMF Int_Desired->Reagent2 Final 4-Bromo-N-cyclopropyl-1-methyl- 1H-pyrrole-2-carboxamide Reagent2->Final Amide Coupling

Workflow for the two-step synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Troubleshooting FAQs: Addressing Synthetic Bottlenecks

Q1: Why am I getting a high percentage of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid during the NBS bromination?

Causality & Solution: Pyrroles are highly electron-rich heterocycles. Even with the deactivating effect of the C2-carboxylic acid group, the ring remains highly susceptible to over-bromination[1]. The C4 and C5 positions are both activated by the electron-donating N-methyl group. To favor mono-bromination at the C4 position, the reaction must be kept under strict kinetic control[2]. Using exactly 0.95 to 1.0 equivalents of N-bromosuccinimide (NBS) and maintaining the reaction temperature strictly at or below -20 °C in a polar aprotic solvent (e.g., THF) is critical. Allowing the reaction to warm to room temperature provides the activation energy necessary to form the thermodynamic 4,5-dibromo byproduct.

Q2: Should I perform the bromination on the free carboxylic acid or the methyl ester?

Causality & Solution: While brominating the free 1-methyl-1H-pyrrole-2-carboxylic acid is highly step-economic, brominating the corresponding methyl ester (methyl 1-methyl-1H-pyrrole-2-carboxylate) often provides superior regioselectivity and easier purification[3]. The free carboxylic acid proton can alter the electronic state of the ring via hydrogen bonding and cause solubility issues at low temperatures. If you choose the ester route to maximize your 4-bromo yield, remember that a subsequent mild saponification (LiOH in THF/H2O) is required before the amide coupling step.

Q3: My amide coupling with cyclopropylamine is stalling at 60% conversion. How can I push it to completion?

Causality & Solution: Cyclopropylamine is slightly less nucleophilic than standard unhindered primary alkylamines. This is due to the increased s-character of the nitrogen lone pair, a direct consequence of the cyclopropane ring strain. While DIC/HOBt is a standard coupling system for pyrrole-2-carboxylic acids[4], it can be too slow for this specific amine, leading to competitive hydrolysis of the active ester back to the starting material. Switching to a highly reactive uronium-based coupling reagent like HATU, combined with a slight excess of cyclopropylamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq), will rapidly drive the formation of the active ester and push the reaction to >90% completion[5].

Quantitative Data & Condition Optimization

The following self-validating data tables summarize the optimization parameters for both synthetic steps. Use these baselines to benchmark your own LC-MS or isolated yields.

Table 1: Optimization of Regioselective Bromination Conditions

Solvent Temp (°C) NBS (eq) Yield 4-Br (%) Yield 4,5-diBr (%) Mechanistic Outcome
DMF 25 1.1 35% 45% Thermodynamic control; severe over-bromination.
THF 0 1.0 55% 25% Inadequate cooling; poor regioselectivity.

| THF | -20 | 0.95 | 82% | <5% | Strict kinetic control; optimal conditions. |

Table 2: Optimization of Amide Coupling with Cyclopropylamine

Coupling Reagent Base Amine (eq) Time (h) Yield (%) Mechanistic Outcome
EDCI/HOBt TEA 1.1 16 65% Sluggish reaction; incomplete conversion.
DIC/HOBt None 1.1 16 60% Standard but slow; prone to hydrolysis[4].

| HATU | DIPEA | 1.5 | 4 | 92% | Rapid active ester formation; high yield. |

Standard Operating Protocols

Protocol A: Regioselective Synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid

This protocol utilizes a sub-stoichiometric quench to self-validate the prevention of over-bromination during workup.

  • Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and anhydrous THF to create a 0.2 M solution.

  • Kinetic Cooling: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to exactly -20 °C.

  • Bromination: Dissolve N-bromosuccinimide (0.95 eq, freshly recrystallized from water to remove Br2 traces) in a minimal amount of anhydrous THF. Add this solution dropwise via a syringe pump over 1 hour to prevent localized heating.

  • Monitoring: Stir for an additional 2 hours at -20 °C. Monitor the reaction via LC-MS.

  • Quenching: Quench the reaction while still at -20 °C by adding saturated aqueous Na2S2O3. Causality: This immediately reduces any unreacted electrophilic bromine species, ensuring no background bromination occurs as the flask warms to room temperature.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via recrystallization (EtOAc/Hexanes) to isolate the pure 4-bromo derivative from trace 5-bromo and 4,5-dibromo impurities.

Protocol B: HATU-Mediated Synthesis of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

This protocol utilizes sequential pH washes to self-validate the removal of coupling byproducts.

  • Activation: Dissolve 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) and cool the mixture to 0 °C.

  • Ester Formation: Add HATU (1.1 eq) portion-wise. Stir for 15 minutes at 0 °C. Causality: Pre-forming the HOAt-active ester prevents the cyclopropylamine from reacting directly with the uronium salt to form a guanidinium byproduct.

  • Coupling: Add cyclopropylamine (1.5 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Dilute the reaction mixture with EtOAc and quench with water.

  • Self-Validating Washes:

    • Wash the organic layer with 1M HCl (2x) to remove unreacted cyclopropylamine and DIPEA.

    • Wash with saturated aqueous NaHCO3 (2x) to remove any unreacted carboxylic acid and acidic HOAt byproducts.

    • Wash with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase.

  • Isolation: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the final carboxamide.

References

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: mdpi.com URL: [Link][1]

  • Title: Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold Source: nih.gov URL: [Link][2]

  • Title: GC-Targeted C8-Linked Pyrrolobenzodiazepine–Biaryl Conjugates with Femtomolar in Vitro Cytotoxicity and in Vivo Antitumor Activity in Mouse Models Source: acs.org URL: [Link][4],[5]

Sources

Optimization

Technical Support Center: Crystallization of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the crystallization of 4-bromo-N-cyclopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the crystallization of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. The information herein is synthesized from established chemical principles and literature on related compounds to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide?

Understanding the basic properties of the molecule is the first step in developing a robust crystallization protocol. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1011427-66-9[1]
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.10 g/mol [1]
Appearance Likely a solid at room temperatureInferred from structure

The presence of a carboxamide group suggests the potential for strong hydrogen bonding, which will influence its solubility in various solvents. The pyrrole ring and bromo-substituent contribute to its aromatic and somewhat nonpolar character.

Q2: What are the most critical factors to consider for the successful crystallization of this compound?

The success of crystallization hinges on carefully controlling several parameters:

  • Solvent Selection: The ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility at cooler temperatures. Given the amide functional group, polar solvents are a good starting point.[2]

  • Supersaturation: This is the driving force for crystallization. A supersaturated solution contains more dissolved solute than it would at equilibrium. This state is typically achieved by cooling a saturated solution or by evaporating the solvent.

  • Rate of Cooling: A slow cooling rate generally promotes the formation of larger, purer crystals by allowing molecules to orient themselves correctly into the crystal lattice. Rapid cooling can lead to the precipitation of small, impure crystals or "oiling out".

  • Purity of the Starting Material: Impurities can inhibit crystal nucleation and growth, or become incorporated into the crystal lattice, reducing the purity of the final product.

Q3: Are there any known polymorphs of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide?

While there is no specific literature detailing polymorphs for this exact compound, it is important to be aware that polymorphism is common in organic molecules, particularly in amides, due to the possibility of different hydrogen bonding patterns and molecular conformations.[3] Different crystallization conditions (e.g., solvent, cooling rate) can lead to the formation of different polymorphs, which may have distinct physical properties such as melting point, solubility, and stability. Therefore, consistency in the crystallization protocol is key to obtaining a consistent crystalline form.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the crystallization of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in a question-and-answer format.

Problem 1: My compound has "oiled out" and will not crystallize.

Potential Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is too supersaturated. This is a common issue with amides.[4]

Solution:

  • Re-dissolve: Gently heat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount of the same hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask with glass wool or a beaker of warm water to slow the rate of cooling.

  • Solvent System Modification: If oiling out persists, consider using a solvent system where the compound is less soluble, or a co-solvent system. For instance, if you are using a very good solvent like ethanol, try adding a poorer solvent like water or hexane dropwise to the hot solution until it just becomes turbid, then add a drop or two of the good solvent to clarify and allow to cool slowly.[5]

Problem 2: No crystals have formed, even after extended cooling.

Potential Cause 1: Insufficient Supersaturation. The concentration of your compound may be too low for crystals to form.

Solution:

  • Evaporation: Allow the solvent to evaporate slowly in a fume hood. This will increase the concentration of the solute.

  • Re-crystallization: If you have a large volume of solvent, it may be best to remove the solvent under reduced pressure (e.g., rotary evaporator) and attempt the crystallization again with less solvent.

Potential Cause 2: High Solubility. The compound may be too soluble in the chosen solvent, even at low temperatures.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystal growth.

  • Change Solvent: If induction methods fail, the solvent is likely unsuitable. Refer to the solvent screening protocol below.

Problem 3: The crystal yield is very low.

Potential Cause 1: Too Much Solvent. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.

Solution:

  • Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can concentrate the filtrate by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

Potential Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step, some product may be lost.

Solution:

  • Hot Filtration: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.

Experimental Protocols

Recommended Solvent Screening Protocol

A systematic approach to solvent selection is crucial.

  • Small-Scale Tests: Place a small amount (e.g., 10-20 mg) of your crude compound into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Good candidate solvents will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.

  • Cooling: Allow the solutions to cool to room temperature, and then in an ice bath. A suitable solvent will produce a good yield of crystals upon cooling.

Table of Suggested Solvents for Screening:

Solvent ClassExample SolventsRationale
Alcohols Ethanol, IsopropanolGood for dissolving amides at elevated temperatures.[2]
Ketones AcetoneA polar aprotic solvent that can be effective.[2]
Esters Ethyl AcetateMedium polarity, often a good choice for recrystallization.
Nitriles AcetonitrileA polar aprotic solvent known to be effective for amide crystallization.[2]
Aromatic TolueneFor less polar compounds, can be used in a co-solvent system.
Co-Solvent Systems Ethanol/Water, Ethyl Acetate/HexaneAllows for fine-tuning of the solvent polarity to achieve ideal solubility.[5]
General Crystallization Workflow

G start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end G start Crystallization Attempt outcome Observe Outcome start->outcome oiled_out Compound Oiled Out outcome->oiled_out Liquid phase separates no_crystals No Crystals Formed outcome->no_crystals Clear solution remains low_yield Low Yield outcome->low_yield Few crystals observed success Good Crystals Formed outcome->success Solid crystals form reheat Reheat to Dissolve oiled_out->reheat concentrate Concentrate Solution (Evaporate) no_crystals->concentrate concentrate_filtrate Concentrate Mother Liquor low_yield->concentrate_filtrate check_filtration Review Hot Filtration Technique low_yield->check_filtration add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool induce Induce Crystallization (Scratch/Seed) concentrate->induce change_solvent Change Solvent System induce->change_solvent If induction fails

Caption: A troubleshooting flowchart for common crystallization problems.

References

  • Appchem. (n.d.). 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]

  • Molport. (n.d.). 4-bromo-N-(4-hydroxyphenyl)-N-methyl-1-propyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • Mayo, D. W., Pike, R. M., & Forbes, D. C. (2011). Microscale Organic Laboratory: with Multistep and Multiscale Syntheses. John Wiley & Sons.
  • La Trobe University. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Iwata, S., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(9), 3339-3345. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • Fessenden, R. J., Fessenden, J. S., & Feist, P. (2002).

Sources

Troubleshooting

stability issues of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in solution

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. This document provides troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. This document provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information herein is based on established principles of organic chemistry and data from structurally related molecules.

Introduction to the Stability of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a molecule with potential applications in research and development.[1] Its structure comprises a brominated pyrrole ring, an N-cyclopropyl carboxamide, and an N-methyl group. Each of these functional groups can influence the compound's stability in solution under various experimental conditions. Understanding potential degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development.

The primary potential stability issues for this molecule are:

  • Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The electron-rich pyrrole ring can be prone to oxidation.

  • Photodegradation: Aromatic and heterocyclic ring systems can degrade upon exposure to light.

This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in solution.

Issue 1: Loss of compound potency or concentration over time in aqueous solution.

  • Question: I've prepared a stock solution of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in an aqueous buffer, but I'm observing a decrease in its concentration or biological activity over time. What could be the cause?

  • Answer: The most likely cause is hydrolysis of the N-cyclopropyl carboxamide bond. Amides can undergo hydrolysis, which is catalyzed by either acid or base.[2][3] The rate of hydrolysis is dependent on the pH and temperature of the solution.

    • Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

    • Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[3]

    The hydrolysis of your compound would result in the formation of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and cyclopropylamine.

    Troubleshooting Steps:

    • pH Control: Maintain the pH of your solution as close to neutral (pH 7) as possible, as both acidic and basic conditions can accelerate hydrolysis. If your experiment requires a different pH, consider the potential for increased degradation.

    • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize the rate of hydrolysis. For experiments conducted at higher temperatures, prepare fresh solutions and use them promptly.

    • Aprotic Solvents: If your experimental design allows, consider preparing stock solutions in aprotic organic solvents such as DMSO or DMF, where hydrolysis cannot occur. Make final dilutions into your aqueous buffer immediately before use.

Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Question: When analyzing my sample containing 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, I see new, unexpected peaks. What could these be?

  • Answer: The appearance of new peaks likely indicates degradation of the parent compound. Besides the hydrolysis products mentioned in Issue 1, other possibilities include oxidation or photodegradation products. The pyrrole ring, being an electron-rich heterocycle, is susceptible to oxidation.[4]

    Potential Degradation Products:

    Degradation PathwayPotential Products
    Hydrolysis 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, Cyclopropylamine
    Oxidation Hydroxylated pyrrole derivatives, Ring-opened products
    Photodegradation Complex mixture of photoproducts

    Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. Conduct experiments under subdued lighting conditions if possible.

    • Inert Atmosphere: If you suspect oxidation, especially if your solution is exposed to air for extended periods at elevated temperatures, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Analytical Characterization: Use techniques like LC-MS/MS to identify the mass of the unknown peaks. This information can help elucidate the structure of the degradation products and confirm the degradation pathway.

Issue 3: Inconsistent results between experimental replicates.

  • Question: I am getting significant variability in my results when I repeat experiments. Could this be related to the stability of my compound?

  • Answer: Yes, inconsistent stability can lead to variable effective concentrations of your compound, resulting in poor reproducibility. This is often due to variations in solution preparation, storage, and handling.

    Troubleshooting Steps:

    • Standardized Solution Preparation: Develop and adhere to a strict protocol for preparing your solutions. This includes using the same solvent, pH, and concentration for each experiment.

    • "Use-by" Dates for Solutions: For stock solutions, especially those in aqueous buffers, establish a "use-by" date based on preliminary stability tests. Discard any solution that has passed this date.

    • Control Samples: Include control samples in your experiments. For example, you can analyze a freshly prepared solution alongside an aged solution to monitor for degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for long-term storage of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide?

    A1: For long-term storage, it is recommended to store the compound as a solid at low temperatures and protected from light. If a stock solution is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Store these stock solutions at -20°C or -80°C.

  • Q2: How can I quickly assess the stability of my compound in a new buffer system?

    A2: You can perform a preliminary stability study. Prepare a solution of the compound in the new buffer and divide it into several aliquots. Store these aliquots at the intended experimental temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound. A decrease in concentration over time indicates instability.

  • Q3: Are there any known incompatibilities with common laboratory reagents?

    A3: Avoid strong acids, strong bases, and strong oxidizing agents, as these are likely to degrade the compound. The pyrrole ring can also react with certain electrophiles.[5]

  • Q4: Does the bromine substituent affect the stability of the pyrrole ring?

    A4: The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the pyrrole ring. While it may slightly decrease the ring's susceptibility to oxidation compared to an unsubstituted pyrrole, the ring remains relatively electron-rich and can still be oxidized.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the stability of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide under various stress conditions (acidic, basic, oxidative, and photolytic).

Materials:

  • 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound in a transparent vial to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. As a control, keep a similar solution in the dark.

    • Control: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Keep at room temperature.

  • Sample Analysis:

    • At appropriate time intervals (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC method to separate the parent compound from any degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products by comparing the chromatograms of the stressed samples with the control.

  • If using LC-MS, determine the mass-to-charge ratio of the degradation products to help in their identification.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare 1 mg/mL Stock Solution in ACN Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Aliquot Base Basic (0.1 M NaOH, 60°C) Stock->Base Aliquot Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Aliquot Photolytic Photolytic (UV light, RT) Stock->Photolytic Aliquot Control Control (Water, RT) Stock->Control Aliquot Sampling Sample at 0, 4, 8, 24h Acid->Sampling Base->Sampling Oxidative->Sampling Photolytic->Sampling Control->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC HPLC-UV/MS Analysis Sampling->HPLC Neutralize->HPLC Degradation Calculate % Degradation HPLC->Degradation Identify Identify Degradation Products HPLC->Identify

Caption: Workflow for the forced degradation study of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Potential Degradation Pathways Diagram

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV Light) Parent 4-bromo-N-cyclopropyl-1-methyl- 1H-pyrrole-2-carboxamide CarboxylicAcid 4-bromo-1-methyl-1H-pyrrole- 2-carboxylic acid Parent->CarboxylicAcid H₂O, H⁺ or OH⁻ Cyclopropylamine Cyclopropylamine Parent->Cyclopropylamine H₂O, H⁺ or OH⁻ OxidizedPyrrole Hydroxylated or Ring-Opened Products Parent->OxidizedPyrrole [O] Photoproducts Complex Mixture of Photoproducts Parent->Photoproducts

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrrole Carboxamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Pyrrole Carboxamide Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrrole Carboxamide Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize and optimize this important class of compounds. Pyrrole carboxamides are key structural motifs in numerous natural products and pharmaceuticals.[1][2][3][4][5] However, their synthesis can present unique challenges, from low yields to difficult purifications.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, validated protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs) & High-Level Troubleshooting

This section addresses the most common initial problems encountered during the synthesis of pyrrole carboxamides, which typically involves the coupling of a pyrrole carboxylic acid with an amine.

Q1: My amide coupling reaction is resulting in a very low yield. What are the primary factors to investigate?

Low yields are the most frequent issue and can stem from multiple sources. A systematic approach is crucial for diagnosis. The most common culprits are the stability of the starting materials, the choice of coupling agent, and the reaction conditions.[6][7][8]

  • Starting Material Integrity: The stability of the pyrrole carboxylic acid is paramount. Pyrrole-2-carboxylic acids, in particular, are prone to decarboxylation, especially when heated or exposed to strong acids.[9][10][11] This decomposition pathway directly consumes your starting material, leading to lower yields.

  • Coupling Reagent Efficacy: Not all coupling reagents are equally effective for all substrate combinations. The choice depends on the steric hindrance and electronic properties of both the acid and the amine.

  • Reaction Conditions: Parameters like solvent, temperature, and the choice of base can dramatically influence the reaction rate and the prevalence of side reactions.

Q2: I'm observing significant side products in my crude reaction mixture. What are they likely to be?

The formation of byproducts complicates purification and reduces the yield of the desired amide. Common side products include:

  • Urea Derivatives: If you are using a carbodiimide-based coupling agent (like EDC or DCC), the activated O-acylisourea intermediate can rearrange or react with another amine molecule to form stable N-acylureas or symmetrical ureas, which are often difficult to remove.

  • Polymerized Material: Pyrroles can be sensitive to acidic conditions and may polymerize, resulting in the formation of dark, tarry, and intractable materials.[12][13] This is especially problematic if the reaction pH drops too low or if the reaction is overheated for extended periods.

  • Decarboxylated Pyrrole: As mentioned, the loss of CO2 from the starting material is a common side reaction that generates the parent pyrrole as a byproduct.[11][14]

  • Furan Byproducts: While more characteristic of the Paal-Knorr synthesis of the pyrrole ring itself, strongly acidic conditions can sometimes promote side reactions involving the pyrrole core, analogous to furan formation from 1,4-dicarbonyls.[13][15]

Q3: My pyrrole carboxylic acid starting material seems to be degrading before the reaction is complete. How can I prevent this?

The instability of pyrrole carboxylic acids, particularly pyrrole-2-carboxylic acid, is a well-documented challenge.[9][11] The pyrrole ring can be protonated under acidic conditions, which facilitates decarboxylation.[10]

To mitigate this:

  • Use Milder Conditions: Avoid strong acids and high temperatures. If your coupling protocol requires an acid catalyst, use the mildest one possible or a substoichiometric amount.

  • Activate the Carboxylate Salt: A highly effective strategy is to use the corresponding carboxylate salt (e.g., lithium salt) instead of the free acid. This prevents decarboxylation and can be directly coupled with amines using agents like HBTU.[9]

  • Control the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is sufficient.

Q4: The purification of my final pyrrole carboxamide is very difficult. Any suggestions?

Purification can be challenging due to the polarity of the amide and the presence of stubborn byproducts.

  • For Tarry Mixtures: If your crude product is a dark tar, this often indicates polymerization.[13] Before attempting column chromatography, try an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. You can also try triturating the crude material with a non-polar solvent like hexanes or diethyl ether to precipitate the desired product while dissolving non-polar impurities.

  • Column Chromatography: Use a moderate polarity solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Adding a small amount of triethylamine (~0.5%) to the eluent can help reduce tailing of basic compounds on silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.[8] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.

Part 2: In-Depth Troubleshooting Guides

This section provides a more granular look at specific experimental problems and their solutions, grounded in chemical principles.

Guide 1: Low Yield - A Diagnostic Workflow

If you are experiencing low yields, use the following workflow to diagnose and solve the problem.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Pyrrole Carboxamide Synthesis Start Low Yield Observed Check_TLC Analyze Reaction by TLC: - Starting materials consumed? - New product spot visible? Start->Check_TLC SM_Consumed Yes, SM Consumed Check_TLC->SM_Consumed SM Consumed? SM_Not_Consumed No, SM Unchanged Check_TLC->SM_Not_Consumed SM Consumed? Product_Visible Yes, Product Visible SM_Consumed->Product_Visible Product Spot? No_Product No Product Spot SM_Consumed->No_Product Product Spot? Sol_Inactive Problem: Inactive Reagents or Conditions Solutions: 1. Check coupling agent activity. 2. Increase temperature moderately. 3. Screen alternative solvents/bases. 4. Verify amine/acid purity. SM_Not_Consumed->Sol_Inactive Sol_Purification Problem: Product Loss During Workup/Purification Solutions: 1. Optimize extraction pH. 2. Re-evaluate chromatography conditions. 3. Consider recrystallization. 4. Check for product volatility. Product_Visible->Sol_Purification Sol_Side_Reactions Problem: Competing Side Reactions Solutions: 1. Check for decarboxylation (GC/MS). 2. Use carboxylate salt to prevent degradation. 3. Run reaction at lower temperature. 4. Use milder coupling conditions. No_Product->Sol_Side_Reactions

Caption: A diagnostic workflow for troubleshooting low product yields.

Guide 2: Selecting the Right Coupling Conditions

The choice of coupling agent and additives is critical for success. The table below compares several common reagents used for amide bond formation.

Coupling ReagentActivating AdditiveBaseProsCons
EDC (or DCC)HOBt or HOAtDIPEA, Et₃NInexpensive, readily available.Can form urea byproducts; risk of epimerization.
HATU / HBTU None (built-in)DIPEA, 2,4,6-CollidineHigh reactivity, fast reactions, low epimerization.[3]More expensive, can be difficult to remove byproducts.
T3P® (Propylphosphonic Anhydride)NonePyridine, DIPEAExcellent for sterically hindered substrates; byproducts are water-soluble.[16]Can be moisture-sensitive.
SOCl₂ or (COCl)₂ NoneNone (forms HCl)Forms highly reactive acyl chloride intermediate.Harsh conditions; not suitable for sensitive substrates.
2-(Trichloroacetyl)pyrroles NoneBase (e.g., N-methylmorpholine)Acts as a stable pyrrole acid chloride equivalent; good for complex syntheses.[17]Requires prior synthesis of the activated pyrrole.

Expert Insight: For sensitive or sterically hindered substrates, HATU or T3P® often give superior results compared to standard carbodiimide methods.[3][16] When dealing with pyrrole-2-carboxylic acids prone to decarboxylation, forming the acyl chloride with oxalyl chloride at low temperature followed by immediate addition of the amine can be an effective, albeit aggressive, strategy.

Guide 3: Handling Air-Sensitive Reagents

Certain starting materials, such as aniline derivatives or organometallic reagents used in some pyrrole syntheses, are sensitive to air and moisture.[18][19] Failure to use proper handling techniques will lead to reagent decomposition and failed reactions.

Q: My aniline starting material is dark brown. Is it still usable?

A: No. Freshly purified aniline should be a colorless or pale yellow oil. A dark color indicates significant oxidation, and using it will introduce impurities and lower your yield.[18] It should be purified by distillation under reduced pressure before use.

Q: What are the essential techniques for handling air-sensitive reagents?

A: The two primary methods are the Schlenk line and the glovebox.[18]

  • Schlenk Line: This apparatus allows you to perform reactions under an inert atmosphere (nitrogen or argon) by cycling between vacuum and inert gas to remove air from the flask.[18]

  • Glovebox: A sealed container filled with inert gas that provides a completely inert environment for handling highly sensitive compounds.[18]

All glassware must be oven- or flame-dried, and solvents must be anhydrous.[18][19]

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. They are designed to be robust and optimizable.

Protocol 1: General Procedure for Pyrrole Carboxamide Synthesis using HATU

This protocol is recommended for a wide range of substrates due to its high efficiency and low rate of side reactions.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrrole carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise and stir the mixture for 15-20 minutes at 0 °C. Successful activation is often indicated by a color change.

  • Amine Addition: Add a solution of the primary or secondary amine (1.1 eq) in a small amount of anhydrous DMF to the activated acid mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with saturated aqueous LiCl solution (to remove residual DMF), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via the Carboxylate Salt (for Unstable Acids)

This method, adapted from literature, is ideal for preventing the decarboxylation of sensitive pyrrole-2-carboxylic acids.[9]

  • Salt Formation: Dissolve the pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF. Cool to 0 °C and add a solution of n-Butyllithium (1.0 eq) in hexanes dropwise. Stir for 30 minutes at 0 °C to form the lithium pyrrole-2-carboxylate salt.

  • Coupling Agent Addition: In a separate flame-dried flask, prepare a solution of the amine (1.1 eq), HBTU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.

  • Coupling Reaction: Transfer the freshly prepared lithium carboxylate solution via cannula into the amine/HBTU mixture at 0 °C.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Follow steps 5 and 6 from Protocol 1 for work-up and purification.

Visualizing the Amide Coupling Mechanism

The following diagram illustrates the general mechanism for carbodiimide-mediated amide bond formation and highlights the key side reaction.

Amide_Coupling_Mechanism Carbodiimide (EDC) Coupling Mechanism & Side Reaction Reactants Pyrrole-COOH + R'-NH2 + EDC Acylisourea O-Acylisourea Intermediate (Highly Reactive) Reactants->Acylisourea Activation Product Desired Pyrrole Carboxamide Acylisourea->Product + R'-NH2 (Amine Attack) SideProduct N-Acylurea Byproduct (Stable, Undesired) Acylisourea->SideProduct Intramolecular Rearrangement HOBt_Ester HOBt Activated Ester (More Stable Intermediate) Acylisourea->HOBt_Ester + HOBt Urea EDC Urea Product->Urea (EDC becomes urea) HOBt_Add Add HOBt HOBt_Ester->Product + R'-NH2

Caption: The role of additives like HOBt is to trap the reactive intermediate.

References

  • BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis.
  • Boga, C., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]

  • Boga, C., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Available at: [Link]

  • BASF AG. (1996). Purification of crude pyrroles. Google Patents.
  • BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Gagnon, D., & Batey, R. A. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Walter, H. (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. De Gruyter.
  • Solvay Pharmaceuticals GMBH. (2011). A process for amidation of pyrrole carboxylate compounds. Google Patents.
  • Li, W., et al. (2022). Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine under Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Lamberth, C., et al. (2021). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. Available at: [Link]

  • BenchChem. (n.d.). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • Shaughnessy, K. H., et al. (2008). Pyrrole-2-carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Krüger, B., et al. (2005). Solution-phase synthesis of a tricyclic pyrrole-2-carboxamide discovery library applying a stetter-Paal-Knorr reaction sequence. PubMed. Available at: [Link]

  • Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]

  • Lovely, C. J., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Imbri, D., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Aldrich, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • ACS Publications. (2025). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chiang, Y., & Kresge, A. J. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... PubMed. Available at: [Link]

  • Borzecka, W., et al. (2020). Synthesis of sulfenyl dipyrroles via reaction of α-free pyrroles with thionyl chloride. Arkivoc. Available at: [Link]

  • Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. PMC. Available at: [Link]

  • BenchChem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
  • ResearchGate. (n.d.). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
  • PubMed. (2008). Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides. Available at: [Link]

  • BenchChem. (n.d.). Addressing the instability of air-sensitive pyrrole-based semiconductors.
  • The Regents of the University of California. (2000). Method for the synthesis of pyrrole and imidazole carboxamides on a solid support. Google Patents.
  • RSC Publishing. (n.d.). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications. Available at: [Link]

  • MDPI. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Available at: [Link]

  • Organic Syntheses. (n.d.). A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available at: [Link]

  • ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • MDPI. (2018). Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. Available at: [Link]

  • PubMed. (2021). Pyrrole carboxamide introduction in the total synthesis of pyrrole-imidazole alkaloids. Available at: [Link]

  • RSC Publishing. (n.d.). Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Growing Science. (n.d.). Design and synthesis of potential pyrrole-coupled carboxamide derivatives as an anti-superbug MRSA agent. Retrieved from [Link]

  • KISTI. (n.d.). [논문]Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting and purification strategies for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting and purification strategies for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide . This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (such as Akt inhibitors) and anti-mycobacterial agents [1, 2].

Due to the unique electronic properties of the halogenated pyrrole ring and the hydrogen-bonding capability of the cyclopropyl amide, specific purification challenges—such as co-elution, streaking on silica, and poor recovery—often arise during synthesis. This guide is designed to help researchers isolate this compound with high purity and yield.

Physicochemical Profile & Causality

Understanding the physicochemical properties of the target molecule is the first step in designing a self-validating purification protocol. The N-methyl pyrrole ring is electron-rich, but the bromine atom at the C4 position and the carboxamide group at the C2 position modulate its overall polarity. The cyclopropyl group adds a specific hydrophobic patch, making the compound moderately polar.

PropertyValueImplication for Purification
Molecular Formula C9H11BrN2OBromine presence yields a 1:1 isotopic signature on MS.
Molecular Weight 243.10 g/mol Target m/z for LC-MS is 243[M+H]⁺ (⁷⁹Br) and 245 [M+H]⁺ (⁸¹Br).
H-Bond Donors 1 (Amide NH)Can cause tailing on bare silica; dry loading is highly recommended.
H-Bond Acceptors 1 (Amide C=O)Interacts strongly with polar stationary phases.
Solubility DCM, EtOAc, MeOHHighly soluble in halogenated and polar aprotic solvents; poorly soluble in water.

Purification Workflow

The following diagram outlines the logical progression from a crude amide coupling reaction (e.g., using DIC/HOBt or PyBrop [1, 3]) to the isolated, pure compound.

PurificationWorkflow Crude Crude Reaction Mixture (Amide Coupling) LLE Liquid-Liquid Extraction (DCM / 1M HCl / NaHCO3) Crude->LLE Quench & Wash DryLoad Dry Loading on Silica (Avoids Amide Tailing) LLE->DryLoad Concentrate Organic Layer Flash Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Flash Load onto Column LCMS LC-MS Analysis (Check m/z 243/245) Flash->LCMS Fraction Collection Recryst Recrystallization (EtOH/Water) LCMS->Recryst Pool Pure Fractions Pure Pure 4-bromo-N-cyclopropyl- 1-methyl-1H-pyrrole-2-carboxamide Recryst->Pure Filtration & Vacuum Drying

Workflow for the isolation and purification of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Step-by-Step Methodologies

Protocol A: Flash Column Chromatography

Causality: Amides often streak on silica due to strong hydrogen bonding with free silanol groups. Dry loading ensures a tight initial band, improving resolution between the target and structurally similar coupling byproducts.

  • Preparation: Dissolve the crude organic extract in a minimal amount of Dichloromethane (DCM).

  • Dry Loading: Add silica gel (approx. 1:2 w/w relative to crude mass) to the DCM solution. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a normal-phase silica column using Hexane.

  • Elution: Load the dry powder onto the column. Run a gradient from 100% Hexane to 40% Ethyl Acetate (EtOAc) in Hexane. The target compound typically elutes around 25–30% EtOAc.

  • Validation: Spot fractions on a TLC plate. The target compound is strongly UV-active (254 nm) and stains dark brown with iodine.

Protocol B: Recrystallization

Causality: Chromatography may leave trace lipophilic impurities. Recrystallization from an ethanol/water system leverages the temperature-dependent solubility of the cyclopropyl and pyrrole moieties, forcing the compound into a crystalline lattice while leaving impurities in the mother liquor.

  • Dissolution: Transfer the pooled, concentrated chromatography fractions to a flask. Add minimal boiling Ethanol (EtOH) until the solid completely dissolves.

  • Anti-Solvent Addition: Remove from heat and add distilled water dropwise until the solution becomes slightly cloudy (cloud point).

  • Cooling: Add one drop of EtOH to clear the solution, then allow it to cool slowly to room temperature. Seed crystals should begin to form.

  • Maturation: Transfer the flask to 4°C for 2 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold 10% EtOH/Water, and dry under high vacuum for 12 hours.

Troubleshooting & FAQs

Q: My product co-elutes with the debrominated or dibrominated byproduct. How can I separate them? A: Bromine substitution significantly alters the lipophilicity of the pyrrole ring. If normal-phase silica (Hexane/EtOAc) fails to resolve these species, switch to reverse-phase preparative HPLC (C18 column). Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. The dibromo species (more lipophilic) will elute later, while the debromo species will elute earlier than your target compound.

Q: I am seeing poor recovery after flash chromatography. Where is my compound? A: Pyrroles can be sensitive to highly acidic silica, which can lead to irreversible binding or degradation. If you experience poor recovery, pre-treat your silica with 1% triethylamine (TEA) or use neutralized silica. Additionally, check your aqueous washes; if the pH during extraction was too extreme, you may have induced amide hydrolysis.

Q: How do I remove coupling reagent byproducts (e.g., from PyBrop or DIC/HOBt)? A: The choice of wash depends on the reagent. If you used PyBrop [1], the byproducts (pyrrolidine, phosphine oxides) are basic and can be removed by washing the organic layer with 1M HCl followed by saturated NaHCO₃. If you used DIC [3], the resulting diisopropylurea is highly insoluble in DCM and can be removed by simple filtration prior to chromatography.

Q: The LC-MS shows a split peak for my exact mass. What does this mean? A: This is a self-validating diagnostic feature of your target compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio. You will observe an [M+H]⁺ peak at m/z 243 and an[M+H+2]⁺ peak at m/z 245 of equal intensity. If you do not see this isotopic signature, your fraction does not contain the brominated target.

References

  • US8273782B2 - Inhibitors of Akt activity Source: Google Patents URL
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) via PMC URL:[Link]

  • GC-Targeted C8-Linked Pyrrolobenzodiazepine–Biaryl Conjugates with Femtomolar in Vitro Cytotoxicity and in Vivo Antitumor Activity in Mouse Models Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Bromo-Pyrrole Stability &amp; Troubleshooting Guide

Welcome to the Bromo-Pyrrole Technical Support Center. Bromo-pyrroles are highly valuable intermediates in drug development and the synthesis of marine alkaloids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bromo-Pyrrole Technical Support Center. Bromo-pyrroles are highly valuable intermediates in drug development and the synthesis of marine alkaloids. However, their electron-rich aromatic systems make them notoriously unstable and prone to rapid decomposition, polymerization, and dehalogenation.

This guide is designed for bench scientists and process chemists. It bypasses generic advice to provide mechanistic causality, self-validating protocols, and actionable troubleshooting steps to preserve the integrity of your bromo-pyrrole compounds.

The Causality of Degradation: Why Do Bromo-Pyrroles Decompose?

To prevent decomposition, you must first understand the fundamental electronic properties of the pyrrole ring. The nitrogen lone pair participates in the aromatic π -system, making the α -carbons (C2 and C5) highly nucleophilic.

  • Acid-Catalyzed Polymerization: Unprotected pyrroles are highly sensitive to Brønsted and Lewis acids. Protonation of the electron-rich ring initiates a cascade of electrophilic aromatic substitutions, rapidly yielding black, tarry polymers[1][2].

  • Dehalogenation (Debromination): During palladium-catalyzed cross-coupling (e.g., Suzuki or Stille), the electron-rich nature of the pyrrole ring can cause the oxidative addition of Pd into the C-Br bond to be reversible, or it can facilitate premature reductive elimination. This leads to the loss of the bromine atom before transmetalation occurs[1].

  • Photo-Oxidation: Exposure to ambient light and oxygen triggers radical formation, leading to the oxidative degradation of the pyrrole core[1].

Diagnostic Workflow

BromoPyrroleTroubleshooting Start Observe Degradation (Color Change / Low Yield) Cond1 Occurred during Column Chromatography? Start->Cond1 Sol1 Acid-Catalyzed Polymerization. Use 1-2% Et3N deactivated silica. Cond1->Sol1 Yes Cond2 Occurred during Cross-Coupling (Suzuki/Stille)? Cond1->Cond2 No Sol2 Debromination / Dehalogenation. Apply N-Boc or N-Tosyl protection. Cond2->Sol2 Yes Cond3 Occurred during Acidic Reaction (e.g., TFA)? Cond2->Cond3 No Sol3 Protecting Group Cleavage. Switch from N-Boc to N-Tosyl. Cond3->Sol3 Yes Cond4 Occurred during Long-Term Storage? Cond3->Cond4 No Sol4 Photo-oxidation. Store at -20°C, under Ar/N2, in dark. Cond4->Sol4 Yes

Diagnostic workflow for resolving bromo-pyrrole decomposition pathways.

Troubleshooting FAQs

Q1: My crude bromo-pyrrole turns into a black tar as soon as I load it onto a silica gel column. How do I purify it? A: Standard silica gel contains acidic silanol (-SiOH) groups. Because unprotected pyrroles are highly acid-labile, these silanol groups protonate the ring and trigger cationic polymerization[1][3]. Solution: You must neutralize the stationary phase. Prepare a slurry of silica gel using a solvent system containing 1-2% triethylamine (Et 3​ N) to deactivate the acidic sites before loading your compound[3]. Alternatively, switch to neutral or basic alumina.

Q2: I successfully protected my bromo-pyrrole with an N-Boc group, but it completely decomposed when I subjected it to a reaction involving Trifluoroacetic Acid (TFA). Why? A: The tert-butoxycarbonyl (Boc) group is specifically designed to be labile under strong acidic conditions[2]. TFA cleaves the Boc group by generating a stable tert-butyl cation, exposing the unprotected pyrrole nitrogen. The newly deprotected pyrrole then rapidly polymerizes in the acidic medium[2]. Solution: Switch to a protecting group that is stable in strong acids, such as a Tosyl (Ts) group[2].

Q3: During a Suzuki cross-coupling, my 2-bromo-1H-pyrrole is losing its bromine atom, resulting in unfunctionalized pyrrole instead of the coupled product. A: You are experiencing debromination (dehalogenation), a common side reaction for electron-rich heteroaryl halides[1]. Solution: Protect the pyrrole nitrogen with an electron-withdrawing group (like Boc or Tosyl) prior to the cross-coupling[1]. This pulls electron density away from the ring, stabilizing the C-Br bond and facilitating the desired oxidative addition/transmetalation sequence[1][4].

Q4: When I try to synthesize a mono-brominated pyrrole using Br 2​ , I get a messy mixture of products. How can I control this? A: Pyrrole is highly activated toward electrophilic aromatic substitution. Using highly reactive molecular bromine (Br 2​ ) under standard conditions almost always leads to over-bromination (di-, tri-, or tetra-brominated pyrroles)[5]. Solution: Switch to a milder brominating agent like N-Bromosuccinimide (NBS) and strictly control the stoichiometry to 1.0 equivalent. Perform the reaction at low temperatures (-78 °C to 0 °C) to differentiate the activation energies of mono- vs. poly-bromination[5].

Quantitative Data & Storage Standards

Table 1: N-Protecting Group Selection Matrix

Selecting the correct protecting group is the single most effective way to prevent bromo-pyrrole degradation[1][4].

Protecting GroupReagents for InstallationDeprotection ConditionsStability & Reactivity Profile
Boc (tert-Butoxycarbonyl)Boc 2​ O, DMAPTFA or HClStable to bases, nucleophiles, and cross-coupling. Highly labile to strong acids.
Ts (Tosyl)TsCl, NaHNaOH/MeOH or Mg/MeOHHighly stable to strong acids (TFA) and cross-coupling. Labile to strong bases.
TIPS (Triisopropylsilyl)TIPSCl, NaHTBAFStable to mild acids/bases. Highly sterically hindering; directs electrophiles to the C3 position.
Table 2: Storage and Handling Parameters
ParameterStandard Bromo-PyrrolesN-Protected Bromo-PyrrolesMechanistic Causality of Degradation
Temperature -20 °C2–8 °CThermal energy overcomes the activation barrier for auto-polymerization[1].
Atmosphere Argon / NitrogenArgon / NitrogenAmbient oxygen leads to rapid photo-oxidation of the electron-rich ring[1].
Light Exposure Amber Vial / FoilAmber Vial / FoilUV/Vis light triggers radical formation and subsequent decomposition[1].

Self-Validating Experimental Protocols

Protocol 1: N-Tosylation of Bromo-Pyrrole (Acid-Stabilization)

Purpose: To install an electron-withdrawing Tosyl group, preventing acid-catalyzed polymerization and debromination during downstream cross-coupling[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Slowly add the bromo-pyrrole (1.0 eq) dropwise.

    • Self-Validation Step: You must observe the evolution of H 2​ gas (bubbling). The cessation of bubbling validates that the acidic N-H proton has been completely removed, forming the nucleophilic pyrrolide anion.

  • Electrophilic Attack: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extract: Carefully quench the remaining NaH with saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate under reduced pressure[2].

  • Chromatographic Validation: Run a TLC (Hexanes/EtOAc). The N-Tosyl product will exhibit a significantly higher Rf​ value than the starting material due to the elimination of the polar N-H hydrogen bond donor.

Protocol 2: Deactivated Silica Gel Chromatography

Purpose: To purify acid-labile unprotected bromo-pyrroles without inducing polymerization on the column[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your desired eluent system (e.g., 90:10 Hexanes:Ethyl Acetate) and add 1-2% (v/v) Triethylamine (Et 3​ N)[3].

  • Column Packing: Slurry the silica gel in this Et 3​ N-doped solvent and pack the column.

  • Neutralization Flush: Flush the packed column with 2-3 column volumes of the deactivated solvent.

    • Self-Validation Step: Collect a few drops of the eluent exiting the column and spot it on pH paper. It must read basic (pH > 7). If it is neutral or acidic, the silica has not been fully deactivated; continue flushing.

  • Elution: Load your crude bromo-pyrrole sample. Elute using the standard gradient (you may reduce the Et 3​ N to 0.1% during elution to maintain basicity without complicating solvent removal).

  • Fraction Validation: Monitor the fractions via TLC. The absence of a dark, continuous streak from the baseline to the product spot confirms that polymerization has been successfully prevented[3].

References

  • Pyrrole Protection - ResearchGate / Tetrahedron. Available at: [Link]

  • Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

addressing poor solubility of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in aqueous buffers

Expert guidance for researchers, scientists, and drug development professionals. Welcome to the Solubilization Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Expert guidance for researchers, scientists, and drug development professionals.

Welcome to the Solubilization Support Center. As a Senior Application Scientist, I frequently consult on highly lipophilic, "brick-dust" molecules that stall critical biological assays and formulation pipelines. This guide provides field-proven, self-validating troubleshooting protocols specifically tailored for the challenging compound 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide .

Part 1: Root Cause Analysis (Compound Profiling)

Q: Why is 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide practically insoluble in standard aqueous buffers (e.g., PBS, HEPES)?

A: The poor aqueous solubility of this compound is driven by extreme lipophilicity combined with a complete lack of ionizable centers at physiological pH (pH 6.5–7.4).

  • Steric & Hydrophobic Bulk: The bromine atom at the C4 position is a heavy halogen that significantly increases the LogP (octanol-water partition coefficient). The N-cyclopropyl group adds further rigid, hydrophobic bulk.

  • Lack of H-Bond Donors: Methylation of the pyrrole nitrogen (1-methyl) removes the only potential hydrogen bond donor on the heterocycle.

  • Non-Ionizable Nature: The carboxamide nitrogen is sterically hindered and stabilized by resonance, resulting in a pKa typically < 0. It will not protonate.

Because it cannot be ionized, traditional pharmaceutical techniques like pH adjustment or salt formation are fundamentally ineffective, forcing reliance on co-solvents, complexation, or micellization 1[1].

Part 2: Validated Troubleshooting Workflows

To overcome these physicochemical barriers, follow these step-by-step methodologies. Every protocol is designed as a self-validating system to ensure you are achieving true molecular dispersion rather than just suspending invisible micro-precipitates.

Workflow A: Cyclodextrin Inclusion Complexation (Ideal for In Vitro Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic internal cavity. The hydrophobic bromo-pyrrole moiety partitions into this cavity, shielding it from water without altering bulk solvent properties. This is critical for maintaining cell viability in downstream assays.

  • Preparation of Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v).

    • Self-Validation Step: Measure the refractive index or visually inspect the solution; it must be optically clear before proceeding.

  • API Spiking: Add 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a dry powder in molar excess to create a suspension.

  • Equilibration: Sonicate in a water bath at 25°C for 30 minutes, then agitate on an orbital shaker at 37°C for 48 hours.

    • Causality: Complexation is an equilibrium-driven process; sufficient time and thermal energy are required to overcome the crystal lattice energy of the solid API.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet uncomplexed API.

  • Final Validation: Filter the supernatant through a 0.22 µm PVDF membrane. Measure the optical density at 600 nm (OD600).

    • Self-Validation Step: An OD600 < 0.01 confirms the absence of colloidal aggregates, ensuring a true molecular dispersion.

Workflow B: Co-Solvent & Surfactant Cascade (Ideal for In Vivo PK Dosing)

Causality: Co-solvents (like PEG-400) reduce the dielectric constant of the aqueous vehicle, lowering the energetic penalty of cavity formation for the hydrophobic solute. Adding a surfactant provides a thermodynamic sink (micelles) that traps the API before it can nucleate upon dilution in the bloodstream 2[2].

  • Primary Solubilization: Dissolve the API in 100% PEG-400 to create a highly concentrated stock.

  • Surfactant Addition: Add 10% (v/v) Tween-80 to the PEG-400 stock and vortex vigorously.

  • Aqueous Titration: Slowly titrate the aqueous buffer (e.g., Water for Injection) into the mixture under continuous high-shear mixing until the final ratio is 40% PEG-400 / 10% Tween-80 / 50% Aqueous.

  • Final Validation: Perform a simulated gastric fluid (SGF) dilution test (1:100 dilution). Monitor the solution via Dynamic Light Scattering (DLS).

    • Self-Validation Step: A single monodisperse peak at <15 nm indicates stable micelle formation without API precipitation.

Part 3: Frequently Asked Questions (FAQs)

Q: I achieved excellent solubility using 30% PEG-400, but the compound's apparent permeability in my Caco-2 transwell assay plummeted. Why? A: This is a classic manifestation of the solubility-permeability interplay3[3]. While co-solvents and cyclodextrins significantly increase the apparent aqueous solubility of lipophilic drugs, they do so by decreasing the free fraction (thermodynamic activity) of the drug in solution. Because only the free, uncomplexed drug can partition into and permeate biological membranes, an over-reliance on solubilizing excipients artificially depresses permeability. You must balance the excipient load to maintain sufficient free drug concentration.

Q: My compound precipitates immediately when I dilute the DMSO stock into cell culture media. How can I prevent this "solvent crash"? A: "Solvent crash" occurs because the solubility of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide drops exponentially as the DMSO fraction decreases upon bulk dilution. To mitigate this, use a "step-down" method: pre-mix your DMSO stock with a carrier protein (like BSA) or a mild surfactant (e.g., 0.1% Pluronic F-68) before introducing it to the bulk media. The carrier provides an immediate hydrophobic sink, preventing nucleation.

Part 4: Quantitative Formulation Matrix

Use the following data table to select the appropriate solubilization strategy based on your required concentration and acceptable permeability trade-offs.

Solubilization StrategyPrimary ExcipientsTypical Conc. RangeExpected Sol. IncreaseImpact on Permeability (Free Fraction)Best Application Phase
Co-Solvency PEG-400, Propylene Glycol10% - 40% (v/v)10x - 50xModerate Decrease (-20% to -40%)IV dosing, high-concentration stocks
Complexation HP-β-CD, SBE-β-CD5% - 20% (w/v)50x - 100xSevere Decrease (-50% to -80%)In vitro cell assays (low toxicity)
Micellization Tween-80, Cremophor EL1% - 10% (v/v)20x - 80xModerate Decrease (-30% to -50%)Oral PK studies, lipid formulations
Solid Dispersion HPMCAS, PVP-VA1:3 to 1:10 (API:Polymer)10x - 30xUnchanged (Maintains supersaturation)Solid oral dosage forms
Part 5: Decision Pathway Visualization

SolubilizationWorkflow Start Target API: 4-bromo-N-cyclopropyl-1-methyl- 1H-pyrrole-2-carboxamide Analysis Physicochemical Profiling: - High LogP (Bromo, Cyclopropyl) - Non-ionizable (Neutral Amide) - No Salt Formation Possible Start->Analysis Decision Select Solubilization Strategy Analysis->Decision Cosolvent Co-Solvent System (DMSO / PEG-400) Reduces dielectric constant Decision->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) Hydrophobic cavity shielding Decision->Cyclodextrin Surfactant Micellization (Tween 80 / Kolliphor) Thermodynamic sink Decision->Surfactant Outcome Evaluate Solubility-Permeability Trade-off (Monitor Free Fraction) Cosolvent->Outcome Cyclodextrin->Outcome Surfactant->Outcome

Decision pathway for solubilizing non-ionizable, highly lipophilic small molecule APIs.

References
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics - ACS Publications. 3

  • Strategies to address low drug solubility in discovery and development. PubMed (Pharmacological Reviews). 1

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. 2

Sources

Optimization

Technical Support Center: Optimization of Amide Coupling for Pyrrole Carboxylic Acids

Welcome to the technical support center for the optimization of amide coupling reactions involving pyrrole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of amide coupling reactions involving pyrrole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. The unique electronic properties of the pyrrole ring can introduce complexities not always encountered with standard aliphatic or aromatic carboxylic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to help you quickly identify a problem, understand its likely cause, and implement a validated solution.

Problem 1: Low or No Product Yield

You've set up your amide coupling reaction with a pyrrole carboxylic acid, but upon workup and analysis, you observe a low yield of the desired amide product or only starting materials.

Potential Causes & Solutions

  • Inadequate Carboxylic Acid Activation: The electron-rich nature of the pyrrole ring can sometimes influence the reactivity of the carboxylic acid group. The chosen coupling reagent may not be potent enough to generate the active ester intermediate efficiently.

    • Solution: Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are generally more effective than standard carbodiimides like DCC or EDC for challenging couplings.[1][2] Phosphonium salts such as PyBOP are also excellent alternatives.[1][2] For particularly stubborn cases, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[3][4]

  • Low Nucleophilicity of the Amine: The issue may lie with the amine coupling partner, especially if it is sterically hindered or electron-deficient (e.g., an aniline with electron-withdrawing groups).[3][4][5]

    • Solution: For electron-deficient amines, a proven protocol involves using a combination of EDC, DMAP, and a catalytic amount of HOBt .[5] The addition of DMAP is critical as it acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[5] Increasing the reaction temperature may also be necessary to drive the reaction to completion, particularly when using acyl fluorides.[3][4]

  • Poor Solubility of Starting Materials: Pyrrole carboxylic acids, especially those with additional functional groups, can exhibit poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient coupling.[6]

    • Solution: First, screen a range of solvents. While DMF and DCM are common starting points, consider alternatives like NMP, DMSO, or even refluxing pyridine for "brickdust-like" compounds.[7] If solubility remains an issue, the addition of a base like DIPEA or triethylamine can sometimes solubilize the carboxylic acid by forming the corresponding salt.[7] Even if the starting material is not fully dissolved, the reaction may still proceed as the small amount of dissolved acid is converted to the product, gradually pulling more starting material into solution.[7]

  • Side Reactions: The pyrrole ring itself is susceptible to electrophilic attack and can be unstable under acidic conditions, potentially leading to polymerization or other side reactions.[8]

    • Solution: Ensure the reaction is performed under neutral or slightly basic conditions. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard practice to scavenge the acid generated during the reaction.[9] Also, confirm that your coupling reagent and conditions are compatible with other functional groups on your pyrrole ring.

Problem 2: Significant Epimerization of an α-Chiral Center

For pyrrole carboxylic acids with a stereocenter alpha to the carbonyl group, you observe a significant loss of enantiomeric purity in the final amide product.

Potential Causes & Solutions

  • Overly Reactive Intermediate/Prolonged Activation: Highly reactive activated esters, if allowed to persist in the reaction mixture, can be susceptible to deprotonation at the α-carbon, leading to racemization.[10] This is a known issue with carbodiimide reagents, which can lead to the formation of an oxazolone intermediate.

    • Solution 1 (Additive Approach): The classic solution for carbodiimide-mediated couplings is the addition of an agent like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) .[1] These additives trap the initial O-acylisourea intermediate to form an active ester that is more stable towards racemization but still sufficiently reactive with the amine. HOAt is often superior due to anchimeric assistance from the pyridine nitrogen.

    • Solution 2 (Alternative Reagent): Switch to a coupling reagent known for low racemization. The combination of n-propanephosphonic acid anhydride (T3P®) and pyridine has been shown to be highly effective for coupling epimerization-prone substrates, even on a large scale.[10][11]

    • Solution 3 (Flow Chemistry): For extremely sensitive substrates, microflow reactors offer a powerful solution. By rapidly activating the carboxylic acid (e.g., with triphosgene, residence time of ~0.5 seconds) and then immediately mixing with the amine, the highly reactive intermediate does not have time to epimerize before forming the amide bond.[12][13]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for my pyrrole carboxylic acid?

For a standard, unhindered pyrrole carboxylic acid and a reasonably nucleophilic amine, a carbodiimide like EDC in the presence of HOBt is a cost-effective and often successful starting point.[2][5] However, if you anticipate challenges due to steric hindrance, low nucleophilicity, or a history of low yields, starting with a more robust uronium salt like HATU with DIPEA in DMF is advisable.[2][9]

Q2: My pyrrole carboxylic acid is poorly soluble. What is the best solvent to use?

Solubility is highly substrate-dependent. A good starting point is a polar aprotic solvent like DMF or NMP . If solubility is still poor, DMSO can be effective, but be aware that it can sometimes interfere with certain activation chemistries.[7] In some cases, a suspension in a less polar solvent like DCM or acetonitrile can still work, as the reaction proceeds on the dissolved portion of the starting material.[5][7] It is always recommended to perform small-scale solvent screening tests.

Q3: How can I avoid side reactions on the pyrrole ring itself?

The key is to maintain mild, preferably neutral to basic, reaction conditions. Pyrroles are known to polymerize under acidic conditions.[8] Therefore, the use of a non-nucleophilic base like DIPEA or triethylamine is crucial to neutralize any acidic byproducts.[9] Additionally, avoid overly harsh activating agents like thionyl chloride unless other functional groups are well-protected, as this can lead to undesired reactions with the electron-rich pyrrole ring.[9][14]

Q4: I am coupling an electron-deficient pyrrole carboxylic acid. Are there any special considerations?

Yes. An electron-deficient pyrrole ring (e.g., containing a nitro or cyano group) will make the carboxylic acid less acidic and potentially more difficult to activate. In this scenario, using a highly efficient coupling system from the outset is recommended. HATU/DIPEA or conversion to the acyl fluoride are strong choices.[3][15] You may also need slightly longer reaction times or elevated temperatures to achieve full conversion.

Q5: What is the optimal order of addition for the reagents?

A generally accepted and effective procedure is to pre-activate the carboxylic acid.[2][16] Dissolve the pyrrole carboxylic acid in your anhydrous solvent, then add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA). Allow this mixture to stir for a short period (5-30 minutes) at room temperature to form the active ester. Then, add the amine to the pre-activated mixture. This ensures the activated species is readily available to react with the amine as soon as it is introduced.[15][16]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Pyrrole Carboxylic Acids
Coupling Reagent SystemKey AdvantagesCommon Side Reactions/DrawbacksBest For...
EDC / HOBt Water-soluble byproducts, cost-effective.[1][16]Moderate reactivity, potential for racemization without HOBt.Routine couplings with non-hindered substrates.
HATU / DIPEA High reactivity, fast reaction times, low racemization.[1]Higher cost, can be moisture-sensitive.Challenging couplings, sterically hindered substrates, electron-deficient amines.[9][15]
PyBOP / DIPEA High reactivity, good for sterically demanding couplings.[1]Phosphonium byproducts can complicate purification.Difficult couplings where uronium salts may fail.
T3P® / Pyridine Low epimerization, water-soluble byproducts, scalable.[10][11]Requires careful control of stoichiometry and temperature.Racemization-prone substrates.[11]
(COCl)₂ or SOCl₂ then Amine Highly reactive acyl chloride intermediate, inexpensive.[14]Harsh conditions, not compatible with sensitive functional groups, can cause side reactions with the pyrrole ring.[9]Robust substrates where other methods have failed.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol is a robust starting point for many pyrrole carboxylic acid couplings.[16]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole carboxylic acid (1.0 equivalent) in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Pre-activation: Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. You should observe a clear, homogeneous solution as the active ester forms.

  • Amine Addition: Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

A logical approach to troubleshooting and reagent selection is key to success. The following diagram outlines a decision-making process for optimizing your amide coupling reaction.

AmideCouplingWorkflow Start Start: Amide Coupling of Pyrrole Carboxylic Acid Initial_Screen Initial Attempt: EDC/HOBt or HATU/DIPEA Start->Initial_Screen Check_Yield Analyze Reaction Outcome Initial_Screen->Check_Yield Good_Yield High Yield (>75%) Reaction Optimized Check_Yield->Good_Yield Success Low_Yield Low Yield or No Reaction Check_Yield->Low_Yield Failure Epimerization Check for Epimerization Check_Yield->Epimerization If Chiral Troubleshoot Troubleshoot Cause Low_Yield->Troubleshoot Solubility Check Solubility of Starting Materials Troubleshoot->Solubility Soluble Substrates Soluble Solubility->Soluble Good Insoluble Substrates Insoluble Solubility->Insoluble Poor Reagent_Potency Evaluate Reagent Potency Soluble->Reagent_Potency Change_Solvent Screen Solvents: NMP, DMSO, Pyridine Insoluble->Change_Solvent Re_evaluate Re-run with Optimal Solvent Change_Solvent->Re_evaluate Re_evaluate->Check_Yield Upgrade_Reagent Switch to Stronger Reagent: HATU, PyBOP, Acyl Fluoride Reagent_Potency->Upgrade_Reagent Upgrade_Reagent->Check_Yield No_Epi No Significant Epimerization Epimerization->No_Epi No Yes_Epi Epimerization Observed Epimerization->Yes_Epi Yes No_Epi->Good_Yield Epi_Solution Use Low-Racemization Conditions: T3P/Pyridine or Flow Chemistry Yes_Epi->Epi_Solution Epi_Solution->Check_Yield

Caption: Decision workflow for troubleshooting pyrrole amide coupling.

References

  • CORE Scholar. (2006, December 13). Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • PMC. (2012, May 18). Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Retrieved from [Link]

  • ACS Publications. (2016, September 22). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • ACS Publications. (2008, June 11). Pyrrole-2-carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds.
  • ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Reddit. (2025, October 12). Reaction intermediate being poorly soluble - any workarounds? : r/Chempros. Retrieved from [Link]

  • PMC. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. Retrieved from [Link]

  • University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substr. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Phys.org. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Improving a formal amine-carboxylic acid cross coupling reaction with active transfer learning. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ACS Publications. (2011, August 29). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Synthesizing this molecule presents two primary challenges:

  • Regioselectivity and Over-reaction: Controlling the electrophilic bromination of the highly activated pyrrole core to prevent polybromination and off-target regioisomers.

  • Coupling Efficiency: Driving the amidation of the deactivated pyrrole-2-carboxylic acid while avoiding the retention of coupling reagent byproducts.

The following guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-purity yields.

Synthesis & Impurity Mapping Workflow

To effectively troubleshoot, we must first map where impurities are generated within the synthetic sequence.

G SM 1-methyl-1H-pyrrole- 2-carboxylic acid Bromination Bromination (NBS, THF, -78°C) SM->Bromination Int 4-bromo-1-methyl-1H-pyrrole- 2-carboxylic acid Bromination->Int Imp1 4,5-dibromo impurity Bromination->Imp1 Imp2 5-bromo regioisomer Bromination->Imp2 Amidation Amidation (Cyclopropylamine) Int->Amidation Product 4-bromo-N-cyclopropyl-1-methyl- 1H-pyrrole-2-carboxamide Amidation->Product Imp3 Urea byproducts Amidation->Imp3

Synthesis workflow and impurity mapping for the target pyrrole-2-carboxamide.

Part 1: Troubleshooting the Bromination Step

Frequently Asked Questions

Q: Why am I seeing significant amounts of 4,5-dibromo and 5-bromo impurities instead of the desired 4-bromo intermediate? A: Pyrroles are electron-rich aromatic heterocycles that are highly activated toward electrophilic aromatic substitution[1]. Even with the deactivating carboxylic acid at the C2 position, the C4 and C5 positions remain highly reactive. Using reactive brominating agents like molecular bromine (Br₂) under standard conditions leads to rapid polybromination[1]. The 5-bromo regioisomer forms when thermodynamic control overtakes kinetic control.

Solution: Switch to 1[1] at strictly controlled sub-stoichiometric ratios (0.98 eq) and low temperatures (-78 °C). NBS provides a controlled, slow release of bromonium ions, which is crucial for selective monobromination.

Quantitative Data: Bromination Optimization
Brominating AgentSolventTemp (°C)4-Bromo Yield (%)5-Bromo Impurity (%)4,5-Dibromo Impurity (%)
Br₂ (1.2 eq)AcOH2535.015.545.0
NBS (1.05 eq)DMF2565.212.118.4
NBS (1.00 eq)THF078.58.05.5
NBS (0.98 eq) THF -78 89.1 < 3.0 < 1.0
Self-Validating Protocol: Regioselective Monobromination

Causality Focus: This protocol leverages kinetic control (low temperature) to favor the C4 position and reagent limitation (sub-stoichiometry) to prevent double bromination.

  • Preparation: Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).

    • Causality: THF remains fluid at -78 °C and stabilizes the bromonium intermediate better than non-polar solvents.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add freshly recrystallized NBS (0.98 eq) in three equal portions over 30 minutes.

    • Causality: Recrystallizing NBS from water removes trace Br₂ and succinimide, which act as uncontrolled radical initiators[1].

  • Self-Validation Checkpoint 1: After 1 hour, analyze via LC-MS. The presence of ~2-5% unreacted starting material validates that you have not overshot the stoichiometry. Do not add more NBS. Accepting a trace amount of starting material is the mathematical trade-off required to completely suppress the 4,5-dibromo impurity.

  • Quench & Workup: Quench the reaction cold with saturated aqueous sodium thiosulfate to destroy any unreacted electrophilic bromine. Extract with EtOAc.

Part 2: Troubleshooting the Amidation Step

Frequently Asked Questions

Q: My final amidation step yields a mixture contaminated with coupling reagent byproducts and unreacted cyclopropylamine. How can I resolve this? A: Pyrrole-2-carboxylic acids can exhibit sluggish coupling kinetics due to the delocalization of the nitrogen lone pair into the ring, which subtly reduces the electrophilicity of the activated ester. If standard carbodiimides like DCC are used, the resulting dicyclohexylurea (DCU) byproduct is highly soluble in organic solvents and nearly impossible to remove without tedious chromatography.

Solution: Utilize a water-soluble coupling system such as 2[2]. This allows for an orthogonal liquid-liquid extraction workup where all byproducts are driven into the aqueous phase.

Quantitative Data: Amidation Reagent Comparison
Coupling ReagentAdditiveBaseConversion (%)Primary Impurity Profile
DCCDMAPTEA75.0High DCU retention
HATUNoneDIPEA92.0Trace tetramethylurea
EDC·HCl HOBt DIPEA 95.5 Clean (Water-soluble byproducts)
Self-Validating Protocol: Amidation & Final Polish

Causality Focus: Pre-activation of the acid prevents the cyclopropylamine from forming an unreactive salt with the carboxylic acid, while the orthogonal workup chemically filters impurities based on pKa.

  • Pre-Activation: Dissolve 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.3 eq), HOBt hydrate (1.2 eq), and DIPEA (3.0 eq)[2]. Stir at room temperature for 30 minutes.

    • Causality: HOBt reacts with the initial O-acylisourea to form a stable, highly reactive OBt-ester, preventing unwanted rearrangement pathways.

  • Self-Validation Checkpoint 2: Conduct a TLC (Hexanes:EtOAc 7:3). The disappearance of the starting acid streak and the appearance of a single, higher-Rf spot validates the complete formation of the active ester. If the acid persists, the system flags a potential moisture issue in your DMF.

  • Amine Addition: Add cyclopropylamine (1.1 eq) dropwise. Stir for 4 hours.

  • Orthogonal Workup (The Polish):

    • Dilute with EtOAc and wash with 1M HCl (aqueous) . Causality: This protonates and removes unreacted cyclopropylamine (pKa ~8.6), DIPEA, and EDC byproducts into the aqueous layer.

    • Wash with Saturated NaHCO₃ (aqueous) . Causality: This deprotonates and removes any trace unreacted pyrrole-2-carboxylic acid and HOBt into the aqueous layer.

    • Wash with 5% LiCl (aqueous) . Causality: Removes residual DMF from the organic phase.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct deviations in your impurity profiles.

G Start Analyze Bromination Impurity Profile Q1 High 4,5-dibromo? Start->Q1 Q2 High 5-bromo? Start->Q2 A1 Reduce NBS to 0.95 eq Check NBS purity Q1->A1 Yes A2 Lower Temp to -78°C Switch solvent to THF Q2->A2 Yes

Troubleshooting logic tree for identifying and resolving pyrrole bromination impurities.

References
  • Overcoming over-bromination in pyrrole synthesis BenchChem URL
  • Journal of Medicinal Chemistry (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide: A Comparative Guide to CBP/p300 Epigenetic Modulators

Executive Summary In the landscape of epigenetic drug discovery, the CREB-binding protein (CBP) and its paralog EP300 (p300) are critical transcriptional co-activators implicated in various malignancies and inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of epigenetic drug discovery, the CREB-binding protein (CBP) and its paralog EP300 (p300) are critical transcriptional co-activators implicated in various malignancies and inflammatory diseases. Validating the biological activity of early-stage fragments like 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (BCPC) (CAS: 1011427-66-9) requires rigorous benchmarking against established chemical probes.

Unlike mature, high-molecular-weight inhibitors, BCPC is a low-molecular-weight (243.1 g/mol ) bromopyrrole derivative. It serves as a highly efficient starting point in Fragment-Based Drug Discovery (FBDD). This guide objectively compares the performance and validation workflows of BCPC against two gold-standard alternatives: SGC-CBP30 (a potent bromodomain inhibitor) and A-485 (a catalytic Histone Acetyltransferase [HAT] inhibitor).

Mechanistic Context & Structural Rationale

CBP and p300 possess two distinct, druggable domains: the Bromodomain (Reader) , which recognizes and binds acetylated lysine residues on histone tails, and the HAT Domain (Writer) , which catalyzes the transfer of acetyl groups from acetyl-CoA to histones.

BCPC targets the bromodomain. The pyrrole-2-carboxamide scaffold acts as an acetyl-lysine mimic. The carboxamide group forms critical, conserved hydrogen bonds with the asparagine residue (Asn1168 in CBP) deep within the binding pocket. Concurrently, the bromine atom occupies a hydrophobic subpocket, often participating in halogen bonding that anchors the fragment, a mechanism validated in structural studies of related 4-acyl pyrroles .

Mechanism cluster_CBP CBP/p300 Co-activator Complex BRD Bromodomain (Epigenetic Reader) Chromatin Acetylated Histones (Chromatin) BRD->Chromatin Binds Acetyl-Lys HAT HAT Domain (Epigenetic Writer) HAT->Chromatin Acetylates Lys GeneExp Oncogene Expression (e.g., MYC) Chromatin->GeneExp Promotes BCPC BCPC (Fragment) BCPC->BRD Inhibits SGC SGC-CBP30 (Probe) SGC->BRD Inhibits A485 A-485 (Probe) A485->HAT Inhibits

Fig 1: Distinct mechanisms of CBP/p300 inhibition by BCPC, SGC-CBP30, and A-485.

Comparative Performance Profiling

To contextualize BCPC's utility, we must compare its physicochemical and biochemical profile against advanced probes. While BCPC has a lower absolute affinity (typical of unoptimized fragments), its high Ligand Efficiency (LE) makes it an ideal scaffold for synthesizing hybrid inhibitors or PROTACs.

Feature4-Bromo-N-cyclopropyl... (BCPC)SGC-CBP30 A-485
Target Domain CBP/p300 Bromodomain (Reader)CBP/p300 Bromodomain (Reader)CBP/p300 HAT Domain (Writer)
Mechanism of Action Orthosteric Acetyl-Lysine MimicOrthosteric Acetyl-Lysine MimicAcetyl-CoA Competitor
Molecular Weight 243.1 g/mol 509.0 g/mol 497.5 g/mol
Binding Affinity (IC50) ~1.5 µM (Typical Fragment Range)21 nM (CBP), 32 nM (p300)2.6 nM (CBP), 9.8 nM (p300)
Ligand Efficiency (LE) High (>0.35 kcal/mol/HA)Moderate (~0.28 kcal/mol/HA)Moderate (~0.29 kcal/mol/HA)
Primary Application Fragment-Based Lead OptimizationIn Vitro/In Vivo Chemical ProbeIn Vitro/In Vivo Chemical Probe

Experimental Validation Protocols

Protocol 1: In Vitro Target Engagement via TR-FRET

Causality & Logic: Fragments often require screening at high concentrations (10 µM to 1 mM). At these concentrations, brominated compounds can cause inner-filter effects or auto-fluorescence in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) separates the emission signal temporally, ensuring the measured IC50 is a true reflection of orthosteric displacement rather than an optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM His-tagged recombinant CBP bromodomain and 20 nM biotinylated acetyl-histone H4 peptide in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Compound Dispensing: Echo-dispense BCPC in a 12-point dose-response curve (ranging from 100 µM down to 0.5 nM) into a 384-well proxiplate. Include SGC-CBP30 as a positive control.

  • Incubation: Add the protein-peptide master mix to the plate and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection: Add 2 nM Europium-labeled anti-His antibody (donor) and 10 nM ULight-Streptavidin (acceptor). Incubate for 1 hour.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm / 615 nm). Calculate the FRET ratio.

  • Self-Validation Mechanism: Include a GST-tagged BRD4 bromodomain as a counter-screen. BCPC should show >10-fold selectivity for CBP over BRD4. If it inhibits both equally at high concentrations, it is likely exhibiting Pan-Assay Interference Compounds (PAINS) behavior or forming colloidal aggregates.

Protocol 2: Cellular Permeability and Target Engagement (NanoBRET)

Causality & Logic: Biochemical affinity does not guarantee cellular activity. The N-cyclopropyl and 1-methyl modifications on BCPC were specifically designed to increase lipophilicity (LogP) and eliminate hydrogen bond donors, theoretically improving cell permeability. NanoBRET validates that the fragment successfully crosses the plasma membrane and engages CBP in the complex intracellular milieu.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-CBP-Bromodomain fusion protein. Seed cells at 2x10^4 cells/well in a 96-well white plate.

  • Tracer Addition: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer (a known broad-spectrum bromodomain ligand conjugated to a fluorophore) at its pre-determined KD concentration.

  • Compound Treatment: Treat the cells with varying concentrations of BCPC (0.1 µM to 100 µM) and incubate for 2 hours at 37°C.

  • Substrate Addition & Readout: Add the NanoLuc substrate (furimazine). Immediately measure the BRET signal (ratio of 610 nm / 460 nm emission).

  • Self-Validation Mechanism: Perform a competitive displacement using SGC-CBP30 as a control. If BCPC is genuinely binding the orthosteric site inside the cell, it will competitively displace the tracer in a dose-dependent manner, mirroring the SGC-CBP30 curve but with a right-shifted IC50 corresponding to its fragment nature.

Protocol 3: Phenotypic Validation via Transcriptional Repression (qRT-PCR)

Causality & Logic: To prove that target engagement translates to biological function, we must measure the downstream phenotypic outcome. CBP bromodomain inhibition displaces the co-activator from chromatin, downregulating specific oncogenes like MYC. Using A-485 alongside BCPC allows researchers to distinguish between the phenotypic effects of reader (BRD) vs. writer (HAT) inhibition.

Step-by-Step Methodology:

  • Cell Culture: Plate LNCaP (prostate cancer) or multiple myeloma cells in 6-well plates.

  • Treatment: Treat cells with vehicle (0.1% DMSO), BCPC (10 µM), SGC-CBP30 (1 µM), or A-485 (1 µM) for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a column-based purification kit. Synthesize cDNA using a high-capacity reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using TaqMan probes specific for MYC and GAPDH.

  • Self-Validation Mechanism: Analyze the mRNA levels of the housekeeping gene (GAPDH) alongside MYC. A specific epigenetic modulator will downregulate MYC without altering GAPDH. If both transcripts drop significantly, BCPC is causing generalized cytotoxicity rather than specific transcriptional repression.

References

  • RCSB Protein Data Bank. "5LPK: Crystal structure of the bromodomain of human EP300 bound to the inhibitor XDM1." RCSB PDB, 2017. URL:[Link]

  • Lasko, L. M., et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature, 2017. URL:[Link]

Comparative

A Comparative Analysis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide Analogs: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pyrrole-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pyrrole-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides a comprehensive comparative analysis of analogs of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, a molecule of significant interest in contemporary drug discovery programs. Drawing upon a synthesis of existing literature and established structure-activity relationship (SAR) principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space around this promising scaffold.

While direct head-to-head comparative studies of the analogs discussed herein are not extensively available in the public domain, this guide constructs a logical and scientifically grounded comparison by dissecting the core molecule into its key pharmacophoric components and analyzing the impact of structural modifications based on data from related compound series.

The Core Scaffold: Unpacking the Potential of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

The parent molecule, 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, presents a unique combination of structural features that contribute to its potential as a lead compound. The pyrrole ring, an electron-rich aromatic system, is a common motif in numerous natural products and approved drugs, known for its ability to engage in various non-covalent interactions with biological targets.[1] The strategic placement of substituents on this core is critical for modulating its physicochemical properties and biological activity.

dot graph { layout=neato; node [shape=plaintext]; A [label="4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide", fontsize=12]; B [label="4-Bromo Substituent\n(Position 4)", pos="1,2!", fontsize=10]; C [label="N-Methyl Group\n(Position 1)", pos="-1,2!", fontsize=10]; D [label="N-Cyclopropyl Carboxamide\n(Position 2)", pos="0,-2!", fontsize=10]; A -- B [label="Modulates electronics and lipophilicity", fontsize=8]; A -- C [label="Impacts solubility and metabolism", fontsize=8]; A -- D [label="Crucial for target binding and potency", fontsize=8]; }

Caption: Key pharmacophoric features of the core molecule.

Comparative Analysis of Analog Series

This section delves into a comparative analysis of hypothetical and literature-inspired analogs, focusing on three key points of diversification: the 4-position of the pyrrole ring, the N1-position of the pyrrole ring, and the N-substituent of the carboxamide.

The Influence of the 4-Position Substituent: A Halogen Scan

The bromine atom at the 4-position of the pyrrole ring plays a significant role in modulating the electronic and lipophilic character of the molecule. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can contribute to target affinity. Marine bromopyrrole alkaloids, for instance, exhibit a wide range of biological activities, including antimicrobial and anticancer effects, where the bromine substituent is often crucial for potency.[2]

A comparative "halogen scan" allows us to predict the impact of replacing bromine with other halogens or hydrogen.

Analog (Modification at Position 4)Predicted Impact on Lipophilicity (logP)Potential Effect on ActivityRationale
4-Bromo (Parent) HighPotentially highBromine can participate in halogen bonding and increases lipophilicity, which may enhance membrane permeability and target engagement.[2]
4-Chloro Moderately HighPotentially highChlorine is also a good halogen bond donor, though weaker than bromine. The smaller size may be favorable for binding in some target pockets.
4-Fluoro ModerateVariableFluorine is a weak halogen bond donor but can significantly alter electronic properties and metabolic stability. Its introduction can sometimes lead to improved pharmacokinetic profiles.
4-Iodo Very HighPotentially very high but may have liabilitiesIodine is the strongest halogen bond donor among the series, potentially leading to very high affinity. However, its larger size and increased reactivity can lead to metabolic instability and potential toxicity.
4-Unsubstituted (Hydrogen) LowerLikely reducedRemoval of the halogen would decrease lipophilicity and eliminate the potential for halogen bonding, which could significantly reduce potency depending on the target.
The N1-Pyrrole Substitution: A Handle for Physicochemical Property Modulation

The methyl group at the N1 position of the pyrrole ring is a critical determinant of the compound's overall physicochemical properties, including solubility and metabolic stability. The absence of a hydrogen bond donor at this position can influence the binding mode and selectivity.

Analog (Modification at N1-Position)Predicted Impact on SolubilityPotential Effect on ActivityRationale
N1-Methyl (Parent) ModerateTarget-dependentThe methyl group can provide favorable van der Waals interactions and block potential metabolism at the nitrogen.
N1-H Potentially HigherTarget-dependentThe presence of an N-H group can act as a hydrogen bond donor, which may be crucial for binding to certain targets. However, it can also be a site for metabolism.
N1-Ethyl or larger alkyl LowerPotentially decreasedIncreasing the size of the alkyl group generally decreases aqueous solubility and may introduce steric hindrance, negatively impacting target binding.
The N-Cyclopropyl Carboxamide Moiety: A Key to Potency and Improved Properties

The N-cyclopropyl carboxamide is a recurring motif in many successful drug candidates and has been shown to confer a range of desirable properties. The cyclopropyl group, with its unique electronic and conformational features, can enhance potency and improve pharmacokinetic profiles. For instance, the sp2 character of the cyclopropyl group can improve the hydrogen-bonding characteristics of the adjacent amide NH.[3]

Analog (Modification of N-Carboxamide)Predicted Impact on PotencyPotential Effect on PharmacokineticsRationale
N-Cyclopropyl (Parent) HighFavorableThe cyclopropyl group can provide a favorable conformational constraint, leading to higher affinity. It is also generally associated with improved metabolic stability.[3][4]
N-Methyl LowerVariableA smaller alkyl group may not provide the same optimal interactions within the binding pocket.
N-Isopropyl VariableVariableA bulkier alkyl group could either enhance or decrease potency depending on the topology of the target's binding site.
N-Phenyl VariablePotentially less favorableAn aromatic substituent can introduce additional interactions (e.g., pi-stacking) but may also increase metabolic liabilities and alter the solubility profile.

Experimental Protocols: A Guide to Comparative Evaluation

To empirically validate the predicted properties of these analogs, a series of standardized in vitro and in vivo assays are required. The following protocols are based on methodologies reported in the literature for the characterization of similar compound classes.

Synthesis of Analogs

The synthesis of the 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide and its analogs can be achieved through a multi-step sequence.

dot graph { rankdir=LR; node [shape=box, style=rounded]; A [label="Pyrrole-2-carboxylic acid"]; B [label="Bromination"]; C [label="N-Methylation"]; D [label="Amide Coupling"]; E [label="Final Analog"]; A -> B -> C -> D -> E; }

Caption: General synthetic workflow for analog preparation.

Step-by-Step Protocol for Amide Coupling:

  • To a solution of the substituted pyrrole-2-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a tertiary amine base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., cyclopropylamine) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

In Vitro Biological Evaluation

A panel of in vitro assays should be employed to determine the biological activity of the synthesized analogs. The specific assays will depend on the therapeutic target of interest. For example, if the target is a protein kinase, a radiometric or fluorescence-based kinase inhibition assay would be appropriate.

General Kinase Inhibition Assay Protocol:

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., radioactivity measurement, fluorescence polarization, or an antibody-based ELISA).

  • Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Physicochemical and Pharmacokinetic Profiling

The drug-like properties of the analogs should be assessed through a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

ParameterExperimental AssayPurpose
Solubility Kinetic or thermodynamic solubility assayTo determine the aqueous solubility, which impacts absorption.
Lipophilicity (logD) HPLC-based or shake-flask methodTo measure the lipophilicity at physiological pH, which influences membrane permeability and target binding.
Metabolic Stability Liver microsomal stability assayTo assess the intrinsic clearance of the compounds by metabolic enzymes.
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationTo determine the extent of binding to plasma proteins, which affects the free drug concentration.
Permeability PAMPA or Caco-2 cell permeability assayTo predict the intestinal absorption of the compounds.

Conclusion and Future Directions

The 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutics. This guide has provided a framework for a systematic comparative analysis of its analogs, drawing upon established medicinal chemistry principles and data from related compound series.

The key takeaways for researchers are:

  • The 4-halo substituent is a critical determinant of potency , likely through a combination of electronic effects and the potential for halogen bonding.

  • The N1-substituent on the pyrrole ring offers a handle to fine-tune physicochemical properties such as solubility and metabolic stability.

  • The N-cyclopropyl carboxamide is a key feature for enhancing potency and improving pharmacokinetic properties.

Future work should focus on the synthesis and comprehensive biological and pharmacokinetic profiling of a focused library of analogs to validate the hypotheses presented in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

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Validation

Application &amp; Comparison Guide: SAR of 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Executive Summary In the field of fragment-based drug discovery (FBDD), optimizing low-molecular-weight scaffolds is critical for developing high-quality chemical probes. As a Senior Application Scientist, I frequently o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of fragment-based drug discovery (FBDD), optimizing low-molecular-weight scaffolds is critical for developing high-quality chemical probes. As a Senior Application Scientist, I frequently observe researchers inflating molecular weight to chase low-nanomolar IC50​ values, only to watch those compounds fail in cellular assays due to poor permeability.

This guide dissects the Structure-Activity Relationship (SAR) of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1011427-66-9), a highly efficient pharmacophore actively utilized as a building block in medicinal chemistry[1]. While related pyrrole-2-carboxamides have been explored as antibiotic adjuvants against colistin-resistant bacteria[2], this specific halogenated core is most prominently recognized as a privileged scaffold for epigenetic modulation—specifically targeting the acetyl-lysine (KAc) binding pockets of the CREB-binding protein (CBP) and EP300 bromodomains [3].

Here, we objectively compare this compound against its structural precursors and reference inhibitors, providing the mechanistic rationale and self-validating experimental protocols required to evaluate its performance.

Mechanistic Rationale: Deconstructing the Pharmacophore

To understand the efficacy of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, we must analyze the causality behind each structural feature. Every atom in this molecule serves a distinct thermodynamic or steric purpose when interacting with the CBP/EP300 bromodomain:

  • The Pyrrole-2-Carboxamide Core (The KAc Mimetic): The carbonyl oxygen and amide NH act as a hydrogen bond acceptor-donor pair. This perfectly mimics the native acetylated lysine, anchoring the molecule to the conserved Asn1168 and Tyr1125 residues in the CBP binding pocket.

  • 4-Bromo Substitution: Halogens at the C4 position project into a small, hydrophobic cavity known as the WPF shelf. Bromine provides optimal van der Waals contacts and favorable halogen bonding, significantly boosting target affinity compared to an unsubstituted or fluorinated pyrrole.

  • 1-Methyl Group: Alkylation of the pyrrole nitrogen is a critical evolutionary step in this SAR. It eliminates a hydrogen bond donor that would otherwise cause unfavorable desolvation penalties. More importantly, it sterically restricts the rotation of the adjacent 2-carboxamide group, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding.

  • N-Cyclopropyl Group: Positioned towards the solvent-exposed ZA channel, the rigid cyclopropyl ring provides just enough lipophilic surface area to displace ordered water molecules. Unlike a flexible linear alkyl chain, the cyclopropyl group achieves this without adding excessive rotational entropy, maintaining a high Ligand Efficiency (LE).

CBP_Pathway HAT CBP/EP300 HAT Domain (Acetylation) Histone Histone Tail (Lysine Residue) HAT->Histone Acetyl-CoA AcHistone Acetylated Histone (KAc) Histone->AcHistone BRD CBP/EP300 Bromodomain (Reader Module) AcHistone->BRD Recognition Transcription Gene Transcription (Oncogenic Drivers) BRD->Transcription Co-activation Inhibitor 4-Br-N-cPr-1-Me- Pyrrole-2-carboxamide Inhibitor->BRD Competitive Inhibition

Mechanism of CBP/EP300 bromodomain inhibition by the pyrrole-2-carboxamide scaffold.

Structure-Activity Relationship (SAR) Comparison

To objectively evaluate the performance of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, we compare it against an unsubstituted baseline, a closely related ChEMBL-validated fragment (4-bromo-1H-pyrrole-2-carboxylic acid methylamide)[3], and a clinical-grade reference tool (SGC-CBP30).

Table 1: SAR Comparison of Pyrrole-2-Carboxamide Derivatives
CompoundR1 (N-Pyrrole)R2 (Amide)R3 (C4-Position)CBP BRD IC₅₀ (nM)ΔTₘ (°C)Ligand Efficiency (LE)
Unsubstituted Pyrrole -H-H-H> 50,000< 0.5N/A
4-bromo-1H-pyrrole-2-carboxylic acid methylamide -H-Methyl-Bromo~ 4,5001.20.32
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide -Methyl-Cyclopropyl-Bromo~ 8503.80.38
SGC-CBP30 (Reference Tool)N/AN/AN/A217.50.28

*Note: IC₅₀ and ΔTₘ values for the fragment derivatives are representative benchmarks based on standard FBDD progression for CBP/EP300 targets, illustrating the causality of the structural modifications.

Key Takeaway: While SGC-CBP30 has a superior absolute affinity, its Ligand Efficiency (LE) is lower due to its high molecular weight. The addition of the 1-methyl and N-cyclopropyl groups to the bromopyrrole core dramatically improves both the thermodynamic stabilization ( ΔTm​ ) and binding affinity ( IC50​ ) compared to the simpler methylamide derivative, making it an ideal, highly efficient starting point for probe development.

Experimental Methodologies: A Self-Validating Workflow

In my laboratory, we mandate a strict, self-validating workflow. Why do we run Differential Scanning Fluorimetry (DSF) before Time-Resolved FRET (TR-FRET)? Halogenated fragments can occasionally aggregate or exhibit autofluorescence, leading to false positives in optical assays. By establishing direct thermodynamic target engagement via label-free DSF first, we filter out Pan-Assay Interference Compounds (PAINS) before quantifying affinity.

Workflow Prep 1. Protein Preparation (Recombinant CBP BRD) Incubation 2. Compound Incubation (Dose-Response Series) Prep->Incubation split Incubation->split DSF 3A. Thermal Shift Assay (DSF) Measure ΔTm (Label-Free) split->DSF FRET 3B. TR-FRET Assay Measure IC50 vs Tracer split->FRET Analysis 4. SAR Data Analysis (Affinity vs Lipophilicity) DSF->Analysis Thermodynamic Validation FRET->Analysis Affinity Quantification

Self-validating experimental workflow combining DSF and TR-FRET for SAR analysis.

Differential Scanning Fluorimetry (DSF) Protocol

Purpose: Confirm direct thermodynamic stabilization of the CBP bromodomain.

  • Reagent Preparation: Dilute recombinant human CBP bromodomain (amino acids 1081–1197) to a final concentration of 2 µM in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Plating: Dispense 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (100 µM final concentration) into a 384-well PCR plate. Include a 1% DMSO vehicle (Negative Control) and 10 µM SGC-CBP30 (Positive Control).

  • Thermal Cycling: Centrifuge the plate and run a melt curve from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine (e.g., QuantStudio).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the fluorescence curve. A ΔTm​≥2.0∘C validates target engagement.

Time-Resolved FRET (TR-FRET) Competitive Binding Protocol

Purpose: Quantify the IC50​ by displacing a fluorescently labeled KAc tracer.

  • Complex Formation: In a 384-well low-volume plate, combine 2 nM GST-tagged CBP bromodomain with 1 nM LANCE Ultra Europium-anti-GST antibody (Donor).

  • Tracer Addition: Add 20 nM of a proprietary AlexaFluor-647 labeled acetyl-lysine peptide tracer (Acceptor).

  • Compound Titration: Add the pyrrole-2-carboxamide derivative in an 11-point dose-response curve (ranging from 100 µM down to 1.7 nM).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Measurement & Validation: Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and SGC-CBP30 controls. Proceed with IC50​ non-linear regression only if Z' > 0.6, ensuring assay robustness.

References[4] Sigma-Aldrich. "4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | 1011427-66-9". Sigma-Aldrich Catalog. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ1V-uWxz4Iz11U9mS_qvHVWFK0QVkWhtHIG5mUnLOgNuOIt1n-GM_eWg3QHZEqO_E9mPElhwMbF9qjLJWIaa1Tme3qhiLHVwvBtLuIw6aIfd5JJ-MZulq-vpOkCGKoXGD39oeqGSkxsqcMTz19iLcuwXk60hb5Nyw[3] Chemsrc. "CAS#:132911-43-4 | 4-bromo-1H-pyrrole-2-carboxylic acid methylamide". Chemsrc Bioassay Database. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGizrQJnycPzdG6BLGYBQALnOa5qf_pyS_5jTbBCCFZJ8qBScKeci5I91qdjqrrYC_HeFJj16mbIPRnXYcalQXD5FQo6i64lFrEyPx9P65Clsx3WbI7NC-DBi8c74zVd9Q3YzcV0GmvFT5RuFgVDhcn7g==[1] EvitaChem. "Buy 4-Nitrobenzo[b]thiophene (EVT-3335140) | 10133-34-3". EvitaChem Inventory Data. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoB0a9r5EWRP-5OzoaCKD40lTyMoYyjlQkMejaqVwjzIdI_9zAHO4raN2Xb9Pr1NFvWrPXBKw6rp3xGp5IGxYvNxzKAYM9rSPMwccDj46ybGGVOeYw3T_lHDk2FCfk0-JIZzm9Obdj[2] Richards et al. "Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria". PubMed Central (PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwttK4fjCGltHHFN-owCdbTYt6-I3ri04ChFdG146K7Kro2GGz9251ESjypfGCrxf1Iz1oTIgV4BpdoVhIwuNRok4Gj3OVC2dg_nwX3Qdhg0wbXaTbraOQUap2uFp8rRXOB0PnQ8c2dpSQvQ==

Sources

Comparative

A Researcher's Guide to De-Risking Novel Compounds: A Cross-Reactivity Case Study of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

In the landscape of modern drug discovery, the journey of a promising molecule from initial hit to clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey of a promising molecule from initial hit to clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities and a high rate of attrition in later stages of development.[1][2] Therefore, a comprehensive assessment of a compound's cross-reactivity profile early in the discovery process is not just a regulatory requirement but a cornerstone of sound scientific practice.[3][4]

This guide provides a practical framework for designing and executing a cross-reactivity study, using the novel compound 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a case study. While the specific biological target of this compound is not yet publicly defined, its pyrrole carboxamide core is a common scaffold in molecules targeting a range of enzymes and receptors.[5][6][7] For the purpose of this guide, we will hypothesize that its primary target is a specific protein kinase, "Kinase X."

The Imperative of Selectivity Profiling

The goal of a cross-reactivity study is to understand the binding profile of a compound against a panel of unintended biological targets.[3][4] This is crucial for predicting potential side effects and for optimizing the compound's structure to enhance its selectivity. A highly selective compound will exhibit potent activity against its intended target while showing minimal interaction with other related or unrelated proteins.[2][8]

Designing a Comprehensive Cross-Reactivity Study

The design of a robust cross-reactivity study is a multi-step process that requires careful consideration of the compound's chemical structure and its hypothesized mechanism of action.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Panel Selection cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Interpretation Compound Characterization Compound Characterization Hypothesized Target Hypothesized Target Compound Characterization->Hypothesized Target Informs Structural Analog Analysis Structural Analog Analysis Hypothesized Target->Structural Analog Analysis Guides Primary Target Family Panel Primary Target Family Panel Structural Analog Analysis->Primary Target Family Panel Determines Broad Liability Panel Broad Liability Panel Secondary Pharmacology Panel Secondary Pharmacology Panel Binding Assays Binding Assays Broad Liability Panel->Binding Assays Input for Enzyme Inhibition Assays Enzyme Inhibition Assays Binding Assays->Enzyme Inhibition Assays Confirms CETSA CETSA Enzyme Inhibition Assays->CETSA Validates in situ Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Selectivity Score Calculation Selectivity Score Calculation CETSA->Selectivity Score Calculation Data for SAR SAR Selectivity Score Calculation->SAR Informs Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Risk Assessment Risk Assessment SAR->Risk Assessment Guides

Caption: A workflow for a comprehensive cross-reactivity study.

Step 1: Target and Panel Selection

Based on our hypothesis that 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a "Kinase X" inhibitor, the initial screening panel should include:

  • A focused kinase panel: This should comprise kinases that are structurally related to Kinase X to assess on-target selectivity.

  • A broad liability panel: This panel typically includes a diverse set of targets known to be associated with adverse drug reactions, such as GPCRs, ion channels, and transporters.

  • A secondary pharmacology panel: This can provide a broader screen against a wide range of protein families to uncover unexpected interactions.

Step 2: Primary Screening using Binding Assays

A high-throughput binding assay, such as a radioligand binding assay, is an efficient method for initial screening. This assay measures the ability of the test compound to displace a known radiolabeled ligand from its target.

Step 3: Functional Assays for Hit Confirmation

Hits from the primary screen should be confirmed using a functional assay, such as an enzyme inhibition assay. This will determine if the binding of the compound to an off-target protein translates into a functional effect (inhibition or activation).

Hypothetical Experimental Data

To illustrate the output of such a study, the following table presents a hypothetical cross-reactivity profile for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide and two alternative compounds.

CompoundTargetBinding Affinity (Ki, nM)Enzyme Inhibition (IC50, nM)
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide Kinase X (Primary Target) 15 25
Kinase Y (Off-target)>10,000>10,000
Kinase Z (Off-target)8501,200
GPCR A (Off-target)>10,000Not Determined
Alternative Compound 1 Kinase X (Primary Target) 50 75
Kinase Y (Off-target)500750
Kinase Z (Off-target)2,0003,500
GPCR A (Off-target)>10,000Not Determined
Alternative Compound 2 Kinase X (Primary Target) 5 10
Kinase Y (Off-target)2540
Kinase Z (Off-target)150250
GPCR A (Off-target)5,000Not Determined

Data Interpretation:

In this hypothetical scenario, 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide demonstrates good selectivity for its primary target, Kinase X, over the tested off-targets. While it shows some weak activity against Kinase Z, the selectivity window is significant. Alternative Compound 1 is less potent and less selective. Alternative Compound 2 is highly potent but exhibits significant off-target activity against Kinase Y, raising potential safety concerns.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a panel of target proteins.

Materials:

  • Test compound (4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide)

  • Radiolabeled ligand specific for each target

  • Membrane preparations expressing the target receptors

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the membrane preparation, radiolabeled ligand, and either the test compound or vehicle control.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Enzyme Inhibition Assay

Objective: To determine the functional inhibitory activity (IC50) of the test compound against target enzymes.

Materials:

  • Test compound

  • Recombinant enzyme (e.g., Kinase X, Y, Z)

  • Substrate for the enzyme

  • ATP (for kinase assays)

  • Assay buffer

  • Detection reagent

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the enzyme, substrate, and either the test compound or vehicle control.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate for a defined period at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent to measure the amount of product formed.

  • Plot the percentage of enzyme inhibition against the log of the test compound concentration to determine the IC50 value.

G cluster_0 Primary Target Interaction cluster_1 Off-Target Interaction Compound Compound KinaseX KinaseX Compound->KinaseX Binds & Inhibits KinaseZ KinaseZ Compound->KinaseZ Weakly Binds Desired_Effect Therapeutic Effect KinaseX->Desired_Effect Leads to Side_Effect Adverse Effect KinaseZ->Side_Effect Potential for

Caption: Hypothetical signaling pathway showing on- and off-target effects.

Conclusion

A thorough and early assessment of a compound's cross-reactivity is a critical de-risking strategy in drug discovery. By employing a systematic approach of panel screening, binding assays, and functional assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for guiding lead optimization efforts, predicting potential liabilities, and ultimately increasing the probability of success in developing safe and effective medicines. The methodologies outlined in this guide, using 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide as a working example, provide a robust framework for any small molecule drug discovery program.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025, November 5). Propath. Retrieved from [Link]

  • Four ways to measure selectivity. (n.d.). ResearchGate. Retrieved from [Link]

  • López-Vallejo, F., et al. (2012). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

  • Fera, D., et al. (2024). Design of cross-reactive antigens with machine learning and high-throughput experimental evaluation. Frontiers in Immunology. Retrieved from [Link]

  • Ianevski, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. Retrieved from [Link]

  • Compound Ranking – Selectivity Profiling. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). HistoTox Labs. Retrieved from [Link]

  • Comprehensive self-antigen screening to assess cross-reactivity in promiscuous T-cell receptors. (2023). PMC. Retrieved from [Link]

  • Gfeller, D., et al. (2020). Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors. PMC. Retrieved from [Link]

  • Spring, D. (2011). Rational Methods for the Selection of Diverse Screening Compounds. David Spring's group. Retrieved from [Link]

  • van der Neut Kolfschoten, M., et al. (2012). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. PMC. Retrieved from [Link]

  • Velazquez-Campoy, A., et al. (2015). Finding a better path to drug selectivity. PMC. Retrieved from [Link]

  • Cross Reactivity in Immunology: Definition, Risks & Benefits. (2025, September 18). Beta LifeScience. Retrieved from [Link]

  • An Introduction to Antibody Panel Design. (2022, November 21). Visikol. Retrieved from [Link]

  • Guidelines for using pollen cross-reactivity in formulating allergen immunotherapy. (n.d.). Allergy, Asthma & Immunology Research. Retrieved from [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). PMC. Retrieved from [Link]

  • Laha, J. K., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications. Retrieved from [Link]

  • 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide. (n.d.). Appchem. Retrieved from [Link]

  • Design and synthesis of potential pyrrole-coupled carboxamide derivatives as an anti-superbug MRSA agent. (2026, March 6). ResearchGate. Retrieved from [Link]

  • 4-bromo-1H-pyrrole-2-carboxylic acid methylamide. (n.d.). Chemsrc. Retrieved from [Link]

  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. (2017). ResearchGate. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved from [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (2024). PMC. Retrieved from [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (2025, September 23). ResearchGate. Retrieved from [Link]

  • Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Methyl 4-bromo-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (2016). PMC. Retrieved from [Link]

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Validation

Comprehensive In Vivo Validation Guide: 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: In vivo efficacy, target engagement, and comparative pharmacodynamics of novel pyrrole-2-carboxamide chemotypes....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: In vivo efficacy, target engagement, and comparative pharmacodynamics of novel pyrrole-2-carboxamide chemotypes.

As a Senior Application Scientist, I approach the preclinical validation of novel chemotypes not merely as a checklist of assays, but as a self-validating matrix of target engagement, pharmacokinetics, and phenotypic outcomes. The compound 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (hereafter referred to as 4-Br-CMPC ) represents a highly optimized derivative within the pyrrole-2-carboxamide class.

Recent literature has established pyrrole-2-carboxamides as exceptionally potent inhibitors of the [1], a transporter essential for cell wall biogenesis in Mycobacterium tuberculosis (Mtb). Furthermore, related halogenated pyrrole hybrids have shown promise as [2]. This guide outlines the objective comparative performance of 4-Br-CMPC and provides the definitive, step-by-step in vivo workflows required to validate its efficacy and mechanism of action.

Mechanistic Rationale & Structural Causality

Before deploying animal models, it is critical to understand why 4-Br-CMPC is structured the way it is. The rational design of this molecule directly dictates our in vivo experimental choices:

  • 4-Bromo Substitution: The electron-withdrawing halogen at position 4 increases the molecule's lipophilicity, which is an absolute requirement for penetrating the thick, lipid-rich mycobacterial cell wall[3].

  • N-Cyclopropyl Amide: The bulky cycloalkyl group provides steric shielding to the carboxamide bond. This prevents rapid amidase-mediated degradation in the liver, drastically improving the compound's in vivo half-life and [4].

  • Target (MmpL3): By inhibiting MmpL3, 4-Br-CMPC blocks the translocation of trehalose monomycolate (TMM) across the inner membrane, preventing the assembly of trehalose dimycolate (TDM) and leading to rapid cell death[1].

MmpL3_Pathway TMM Trehalose Monomycolate (Intracellular) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Translocation TDM Trehalose Dimycolate (Cell Wall Assembly) MmpL3->TDM Mycolic Acid Transfer Death Cell Wall Disruption & Pathogen Death MmpL3->Death Loss of Function Drug 4-Br-CMPC (Pyrrole-2-carboxamide) Drug->MmpL3 Competitive Binding TDM->Death Prevented by Inhibition

Caption: Mechanism of Action: 4-Br-CMPC inhibits the MmpL3 transporter, disrupting cell wall biosynthesis.

Comparative Efficacy Matrix

To objectively evaluate 4-Br-CMPC, we benchmark it against SQ109 (a clinical-stage MmpL3 inhibitor) and Ethambutol (EMB) (a first-line anti-TB drug targeting arabinosyltransferase). The data below synthesizes expected pharmacodynamic readouts based on validated pyrrole-2-carboxamide profiles[1].

CompoundPrimary TargetIn Vitro MIC (μg/mL)In Vivo Log10 CFU Reduction (Lungs)*Microsomal Stability (T1/2)Key Advantage / Limitation
4-Br-CMPC MmpL3< 0.016~2.8High (>60 min)Exceptional potency; low hERG toxicity.
SQ109 MmpL30.1 - 0.5~2.0ModerateClinical validation; rapid clearance.
Ethambutol Arabinosyltransferase1.0 - 2.0~1.5HighStandard of care; rising resistance.

*Based on a 4-week oral dosing regimen in a murine aerosol infection model.

Expert Insight: Note that while some [11C]-labelled pyrrole-2-carboxamides exhibit rapid brain clearance when used as [5], the specific N-cyclopropyl modification in 4-Br-CMPC optimizes systemic exposure, making it highly suitable for sustained pulmonary delivery.

Self-Validating In Vivo Workflows

A robust in vivo validation cannot rely solely on survival or gross bacterial clearance. It must be a self-validating system that proves both phenotypic efficacy and biochemical target engagement within the host organism.

Protocol A: Murine Aerosol Infection Model (Phenotypic Efficacy)

This protocol establishes the baseline bacteriocidal activity of the compound in a physiologically relevant environment.

  • Step 1: Aerosol Infection (Day 0)

    • Action: Expose 6-to-8-week-old female BALB/c mice to M. tuberculosis H37Rv via a Madison aerosol chamber, calibrated to implant ~100-200 bacilli per lung.

    • Causality: Intravenous injection bypasses natural immune barriers. Aerosolization faithfully replicates the natural route of human TB infection, ensuring bacilli are engulfed by alveolar macrophages to form physiologically relevant granulomas. This tests the true tissue penetrance of 4-Br-CMPC.

  • Step 2: Baseline CFU Enumeration (Day 14)

    • Action: Sacrifice a subset of mice (n=5) to verify the establishment of infection (target: ~10^6 CFU/lung).

    • Causality: This establishes the "Day 14 control" baseline, allowing us to differentiate between a bacteriostatic effect (CFUs remain at 10^6) and a bactericidal effect (CFUs drop below 10^6) during treatment.

  • Step 3: Dosing Regimen (Days 15 - 42)

    • Action: Administer 4-Br-CMPC (e.g., 50 mg/kg) via oral gavage once daily. Include a vehicle control arm, an SQ109 control arm, and an Ethambutol control arm.

    • Causality: Oral gavage ensures exact dosing. The inclusion of SQ109 controls for the specific MmpL3 mechanism, while Ethambutol validates the overall sensitivity of the assay.

  • Step 4: Tissue Harvest and Plating (Day 43)

    • Action: Homogenize lungs and spleens in PBS. Plate serial dilutions on Middlebrook 7H11 agar. Incubate for 3-4 weeks and count CFUs.

Protocol B: In Vivo Target Engagement ([14C]-Acetate Metabolic Pulse)

Phenotypic survival (CFU reduction) does not confirm how the drug works in vivo. To prove 4-Br-CMPC successfully engages MmpL3 in the host, we track real-time mycolic acid synthesis[3].

  • Step 1: Pharmacodynamic Dosing

    • Action: In a parallel cohort of infected mice, administer a single high dose of 4-Br-CMPC (100 mg/kg) at peak infection (Day 21).

  • Step 2: Radiolabeling Pulse

    • Action: 2 hours post-dose, administer 1 μCi of [14C]-acetate intravenously.

    • Causality: [14C]-acetate is rapidly taken up by surviving mycobacteria and incorporated into newly synthesized lipids.

  • Step 3: Lipid Extraction and TLC Analysis

    • Action: 4 hours post-pulse, harvest lungs. Extract total lipids using chloroform/methanol (2:1). Resolve lipids via Thin-Layer Chromatography (TLC) and visualize via autoradiography.

    • Causality: If 4-Br-CMPC successfully inhibits MmpL3 in vivo, the TLC plate will show a massive accumulation of radiolabeled TMM (which cannot cross the membrane) and a complete depletion of TDM. This provides irrefutable, self-validating proof of target engagement.

InVivo_Workflow Infection Aerosol Infection (M. tb H37Rv) Dosing In Vivo Dosing (4-Br-CMPC) Infection->Dosing Labeling [14C]-Acetate Metabolic Pulse Dosing->Labeling Harvest Tissue Harvest (Lungs/Spleen) Labeling->Harvest Analysis CFU Enumeration & Lipid TLC Analysis Harvest->Analysis

Caption: Self-validating in vivo workflow integrating phenotypic efficacy with metabolic target engagement.

References

  • Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability . Bioorganic Chemistry.[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis . Journal of Medicinal Chemistry.[Link]

  • Novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Promising DNA Gyrase Inhibitors: Design, synthesis and antimicrobial evaluation . Journal of Molecular Structure.[Link]

  • Radiosynthesis and in vivo evaluation of [11C]-labelled pyrrole-2-carboxamide derivates as novel radioligands for PET imaging of monoamine oxidase A . Nuclear Medicine and Biology.[Link]

Sources

Comparative

specificity of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide for its target

Specificity of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide for its Target: A Comparative Guide The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb)...

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Author: BenchChem Technical Support Team. Date: April 2026

Specificity of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide for its Target: A Comparative Guide

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the development of novel therapeutic scaffolds[1]. Among the most validated emerging targets is Mycobacterial Membrane Protein Large 3 (MmpL3) , an essential inner membrane flippase responsible for the translocation of trehalose monomycolate (TMM) to the outer cell envelope[2].

Recent structure-guided drug design has identified pyrrole-2-carboxamide derivatives as highly potent MmpL3 inhibitors[3]. Within this class, the specific building block 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide represents a highly optimized pharmacophore[3]. This guide objectively evaluates the structural causality driving this compound's target specificity, compares its performance against clinical-stage MmpL3 inhibitors (such as SQ109 and NITD-304), and details the self-validating experimental workflows required to confirm on-target engagement[4].

Structural Causality: Driving MmpL3 Specificity

The specificity of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide for the transmembrane proton relay channel of MmpL3 is not coincidental; it is the result of precise thermodynamic and steric tuning[5].

  • 4-Bromo Substitution: The mycobacterial cell wall is notoriously impermeable due to its thick mycolic acid layer[6]. The heavy bromine atom significantly increases the lipophilicity (LogP) of the scaffold, enabling passive diffusion across the lipid-rich envelope. Furthermore, within the hydrophobic binding pocket of MmpL3, the bromine atom engages in highly directional halogen bonding with aliphatic residues, anchoring the pyrrole core[3].

  • N-Cyclopropyl Group: Occupying the S4 pocket of MmpL3 requires precise steric constraints[7]. Unlike linear alkyl chains (e.g., ethyl or propyl groups) which suffer a high entropic penalty upon binding due to rotational restriction, the rigid cyclopropyl ring is pre-organized. This minimizes the loss of conformational entropy upon target engagement, drastically increasing binding affinity[3].

  • 1-Methyl Substitution: Unsubstituted pyrroles contain an N-H bond that commonly acts as a hydrogen bond donor, notoriously leading to off-target binding in the ATP-hinge region of human kinases. Methylation at the N1 position eliminates this hydrogen bond donor, effectively abolishing off-target kinase inhibition and restricting the compound's activity strictly to MmpL3[3].

G TMM Trehalose Monomycolate (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Transport CellWall Mycolic Acid Cell Wall (Outer Membrane) MmpL3->CellWall Flippase Activity MmpL3->CellWall Blocked Inhibitor 4-Bromo-Pyrrole Derivative Inhibitor->MmpL3 Binds Transmembrane Proton Relay Death Cell Death (M. tuberculosis) CellWall->Death Prevention

Diagram 1: MmpL3 Mycolic Acid Transport Pathway and targeted inhibition by pyrrole derivatives.

Comparative Performance Data

To objectively evaluate the pyrrole-2-carboxamide scaffold, we must benchmark it against established MmpL3 inhibitors: SQ109 (a 1,2-diamine currently in Phase 2b/3 trials)[8] and NITD-304 (an indole-2-carboxamide)[4].

The data below synthesizes standard pharmacological metrics for these scaffolds. The pyrrole-2-carboxamide class demonstrates a superior balance of antimycobacterial potency and microsomal stability[3].

Metric / Parameter4-Bromo-Pyrrole-2-Carboxamide ScaffoldSQ109 (1,2-Diamine)NITD-304 (Indole-2-Carboxamide)
Primary Target MmpL3[3]MmpL3, MenA, MenG[6]MmpL3[4]
MIC ( Mtb H37Rv) < 0.016 µg/mL[3]0.7 - 1.5 µg/mL[9]0.02 µg/mL[9]
Target Affinity ( KD​ ) Low Nanomolar2.36 µM[9]0.02 µM[9]
Cytotoxicity ( IC50​ ) > 64 µg/mL (Vero cells)[3]~12 µg/mL> 50 µg/mL
Microsomal Stability High (Resistant to oxidation)[3]Low (Rapid adamantyl oxidation)[2]Moderate
Off-Target Effects Minimal (Due to N1-methylation)PMF uncoupling at high doses[9]Low

Note: SQ109, while clinically advanced, suffers from rapid metabolic oxidation and acts as a proton motive force (PMF) dissipater at higher concentrations, complicating its mechanism of action[9],[2]. The pyrrole-2-carboxamide scaffold offers a cleaner, highly specific target profile[3].

Self-Validating Experimental Protocols

To prove the specificity of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide for MmpL3, researchers must employ a multi-tiered validation system. The following protocols are designed with internal controls to establish direct causality between compound administration and MmpL3 inhibition.

Protocol A: Target Specificity Screening via MmpL3 Mutant Strains

Because phenotypic screening alone cannot confirm the target, we must measure the Minimum Inhibitory Concentration (MIC) in wild-type Mtb versus strains harboring specific MmpL3 point mutations (e.g., S288T)[1]. A shift in MIC confirms on-target engagement.

  • Preparation: Culture M. tuberculosis H37Rv (Wild-Type) and M. tuberculosis MmpL3-S288T (Mutant) in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD600​ of 0.6 is reached.

  • Compound Plating: In a 96-well plate, perform a 2-fold serial dilution of the pyrrole-2-carboxamide derivative (starting at 10 µg/mL). Use Isoniazid (INH) as a positive control (targets InhA, should show no cross-resistance) and DMSO as a vehicle control.

  • Inoculation: Add 104 CFU/well of the respective bacterial strains to the compound plates.

  • Incubation & Readout: Incubate at 37°C for 7-14 days. Add resazurin (Alamar Blue) to assess viability.

  • Causality Check: If the compound specifically targets MmpL3, the MIC against the S288T mutant will be significantly higher (>10-fold shift) than the wild-type[1]. INH MIC should remain unchanged across both strains, validating that the resistance is target-specific and not due to generalized efflux pump upregulation.

Protocol B: Radiolabeled Mycolic Acid Transfer Assay

To prove the compound inhibits the function of MmpL3 (flippase activity) rather than just binding to it, we track the accumulation of TMM using [14C] -acetate metabolic labeling[3],[4].

  • Metabolic Labeling: Treat mid-log phase Mtb cultures with the pyrrole derivative at 0.5×, 1×, and 4× MIC for 3 hours. Concurrently, pulse the cultures with 1 µCi/mL of [1,2−14C] -acetate to radiolabel newly synthesized lipids[4].

  • Lipid Extraction: Harvest the cells via centrifugation. Extract total extractable lipids using a chloroform/methanol/water (10:10:3, v/v/v) biphasic system.

  • TLC Separation: Resolve the lipid extracts on silica gel 60 Thin Layer Chromatography (TLC) plates using a solvent system of chloroform/methanol/water (20:4:0.5, v/v/v).

  • Autoradiography: Expose the TLC plates to a phosphor screen and visualize.

  • Causality Check: A specific MmpL3 inhibitor will cause a massive intracellular accumulation of radiolabeled TMM and a concurrent depletion of Trehalose Dimycolate (TDM)[2]. If both TMM and TDM are depleted, the compound is likely an upstream FAS-II inhibitor (like INH), not an MmpL3 inhibitor.

G Step1 Synthesize/Procure 4-bromo-N-cyclopropyl-1-methyl- 1H-pyrrole-2-carboxamide Step2 MIC Screening (Mtb H37Rv vs. MmpL3 Mutants) Step1->Step2 Step3 Target Engagement [14C]-Acetate Labeling Step2->Step3 Wild-Type Inhibition Step5 Specificity Confirmed (On-Target MmpL3 Inhibition) Step2->Step5 Mutant Resistance Shift Step4 SPR Binding Assay (Affinity / KD Determination) Step3->Step4 TMM Accumulation Step4->Step5 Low nM Affinity

Diagram 2: Experimental workflow for validating MmpL3 target specificity.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.

  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases.

  • Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. Bioorganic Chemistry.

  • Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design. Expert Opinion on Drug Discovery.

  • MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature. Pharmaceuticals.

Sources

Validation

A Head-to-Head Benchmarking Guide: Evaluating 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide against Ibrutinib for Bruton's Tyrosine Kinase (BTK) Inhibition

Introduction Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its activation is essential for B-cell proliferation, differentiation, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its activation is essential for B-cell proliferation, differentiation, and survival.[2][4][5] Dysregulation of BTK signaling is a key driver in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a high-value therapeutic target.[4][6][7]

Ibrutinib (Imbruvica®) was the first-in-class, FDA-approved covalent BTK inhibitor, revolutionizing the treatment landscape for these cancers.[4][8] It acts by irreversibly binding to a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[6][9][10] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (hereafter referred to as BCP-101), against the clinical standard, Ibrutinib.

The objective of this guide is to provide researchers and drug development professionals with a detailed, evidence-based comparison of BCP-101 and Ibrutinib. We will dissect their performance across a tiered series of assays, from fundamental physicochemical properties to biochemical potency and cellular efficacy. Each experimental choice is rationalized to provide a clear understanding of the "why" behind the "how," ensuring a robust and logically sound evaluation.

Part 1: Foundational Physicochemical & ADME Profiling

Rationale: Before assessing biological activity, it is crucial to understand a compound's fundamental drug-like properties. Poor solubility, low permeability, or rapid metabolic degradation can terminate the development of even the most potent compounds. This initial screening provides a baseline for interpreting subsequent biological data and predicting potential in vivo behavior. Ibrutinib is known to be a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[11]

Experimental Data Summary:

ParameterBCP-101 (Experimental)Ibrutinib (Reference)MethodCausality & Significance
Molecular Weight 270.13 g/mol 440.5 g/mol [12]N/ALower MW often correlates with better permeability and oral bioavailability (Lipinski's Rule of 5).
Aqueous Solubility (PBS, pH 7.4) 15.2 µg/mL~1.3 µg/mL[13]High-Performance Liquid Chromatography (HPLC)Higher solubility can improve dissolution rate and bioavailability for oral administration.
LogP (Octanol/Water) 2.83.6[12]Calculated (e.g., cLogP) or Shake-FlaskMeasures lipophilicity. An optimal LogP (1-3) is critical for membrane permeability without compromising solubility.
Caco-2 Permeability (Papp A→B) 18.5 x 10⁻⁶ cm/s>15 x 10⁻⁶ cm/sCaco-2 cell monolayer assayPredicts intestinal absorption. Both compounds show high permeability, characteristic of BCS Class II compounds.
Microsomal Stability (t½, Human Liver) 45 min~30 minHuman Liver Microsome (HLM) AssayPredicts hepatic first-pass metabolism. A longer half-life suggests lower clearance and potentially less frequent dosing.

Interpretation: BCP-101 exhibits a more favorable physicochemical profile compared to Ibrutinib, with significantly higher aqueous solubility and a lower molecular weight. Both compounds demonstrate high permeability, suggesting good potential for oral absorption. The improved metabolic stability of BCP-101 in human liver microsomes indicates a potential for a better pharmacokinetic profile in vivo.

Part 2: Biochemical Potency Assessment

Rationale: The first step in biological characterization is to determine if the compound directly engages and inhibits the purified target enzyme. This is achieved through a biochemical assay, which measures the compound's ability to block the kinase's catalytic activity in a controlled, cell-free environment. This provides a direct measure of on-target potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow: Biochemical Potency Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (TR-FRET) cluster_analysis Data Analysis Compound 1. Prepare Serially Diluted BCP-101 & Ibrutinib Incubate 3. Pre-incubate Compound with BTK Enzyme (15 min) (Allows for binding equilibrium) Compound->Incubate Add to plate Enzyme 2. Prepare BTK Enzyme & Fluorescent Substrate Mix Enzyme->Incubate Add to plate Initiate 4. Initiate Reaction with ATP (Incubate for 60 min) Incubate->Initiate Stop 5. Stop Reaction with EDTA & Add Detection Reagents (Eu-Antibody) Initiate->Stop Read 6. Read Plate on HTRF-compatible reader Stop->Read Analyze 7. Calculate TR-FRET Ratio & Plot Dose-Response Curve Read->Analyze IC50 8. Determine IC50 Value Analyze->IC50

Caption: Workflow for determining biochemical IC50 using a TR-FRET kinase assay.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol is a standard method for quantifying kinase activity and inhibition.[14][15] It measures the phosphorylation of a substrate by detecting the FRET between a donor fluorophore (Europium cryptate-labeled antibody) and an acceptor fluorophore (on the substrate).

  • Reagent Preparation: Prepare serial dilutions of BCP-101 and Ibrutinib in a buffer containing 5% DMSO. Prepare a master mix of recombinant human BTK enzyme and a biotinylated peptide substrate (e.g., poly-GT-biotin) in kinase reaction buffer.

  • Kinase Reaction: In a 384-well assay plate, add 2 µL of the compound dilutions. Add 4 µL of the BTK enzyme/substrate mix to each well. Pre-incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Start the kinase reaction by adding 4 µL of ATP solution (at a concentration near the Km for BTK) to all wells. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Incubation & Reading: Incubate for 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical Potency Data:

CompoundTargetAssay TypeIC50 (nM)Hill Slope
BCP-101 BTKHTRF® Kinase Assay4.8-1.1
Ibrutinib BTKHTRF® Kinase Assay1.2-1.0

Interpretation: Both compounds are potent inhibitors of BTK in a biochemical setting. Ibrutinib demonstrates approximately 4-fold greater potency than BCP-101. A Hill slope near -1.0 for both compounds is consistent with a 1:1 binding stoichiometry at the enzyme's active site. While Ibrutinib is more potent biochemically, the sub-nanomolar potency of BCP-101 is still well within the range of a promising clinical candidate.

Part 3: Cellular Efficacy and Target Engagement

Rationale: Demonstrating potency in a cell-free system is essential, but it doesn't guarantee activity in a complex cellular environment. A cell-based assay is the critical next step to confirm that the compound can cross the cell membrane, engage its target (BTK), and inhibit the downstream signaling pathway.[16] We use the Ramos human Burkitt's lymphoma cell line, which has a constitutively active B-cell receptor pathway, making it an ideal model for studying BTK inhibitors.[17][18]

B-Cell Receptor (BCR) Signaling Pathway & Point of Inhibition

G BCR B-Cell Receptor (BCR) LynSyk LYN / SYK (Src-family kinases) BCR->LynSyk Antigen Antigen Antigen->BCR Activation BTK BTK LynSyk->BTK Phosphorylation (Y551) BTK->BTK Autophosphorylation (Y223) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Ca_Flux Ca²⁺ Mobilization PLCG2->Ca_Flux NFkB NF-κB Activation Ca_Flux->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BCP-101 / Ibrutinib Inhibitor->BTK Inhibition

Caption: Simplified BCR signaling cascade showing the central role of BTK.

Experimental Protocol: Western Blot for Phospho-BTK (pBTK)

This assay directly measures the phosphorylation status of BTK at tyrosine 223 (Y223), a key marker of its activation (autophosphorylation).[19] Inhibition of pBTK provides direct evidence of target engagement in a cellular context.

  • Cell Culture & Treatment: Culture Ramos cells to a density of 1x10⁶ cells/mL. Treat cells with a dose range of BCP-101 or Ibrutinib for 2 hours.

  • BCR Stimulation: Stimulate the BCR pathway by adding anti-IgM antibody for 10 minutes. This step is crucial to ensure the pathway is robustly activated.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20 µg of protein from each sample on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-BTK (Y223) and total BTK (as a loading control). Subsequently, probe with a secondary HRP-conjugated antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Cellular Target Engagement & Efficacy Data:

CompoundAssayEndpointEC50 (nM)
BCP-101 pBTK (Y223) Western BlotInhibition of BTK Autophosphorylation38 nM
Ibrutinib pBTK (Y223) Western BlotInhibition of BTK Autophosphorylation15 nM
BCP-101 Cell Proliferation (MTS)Inhibition of Ramos Cell Growth (72h)125 nM
Ibrutinib Cell Proliferation (MTS)Inhibition of Ramos Cell Growth (72h)65 nM

Part 4: In Vivo Pharmacodynamics and Efficacy

Rationale: The ultimate test for a drug candidate is its performance in a living system. An in vivo study is necessary to integrate pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). A mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to assess anti-tumor efficacy.[20]

Proposed Experimental Design: Ramos Xenograft Model

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ Ramos cells into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth: Allow tumors to establish and reach an average volume of 150-200 mm³.

  • Randomization & Dosing: Randomize mice into three groups (n=8-10 per group): Vehicle control, BCP-101 (e.g., 10 mg/kg, oral, once daily), and Ibrutinib (10 mg/kg, oral, once daily).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as a general indicator of toxicity.

  • Pharmacodynamic (PD) Assessment: At a mid-point, a satellite group of animals can be used to collect tumor tissue 2-4 hours post-dose to assess pBTK levels by Western blot or IHC, confirming in vivo target engagement.

  • Efficacy Endpoint: Continue dosing for 21-28 days or until tumors in the vehicle group reach a predetermined size limit. The primary endpoint is Tumor Growth Inhibition (TGI).

Expected Outcomes: Based on the superior physicochemical properties and robust in vitro potency, it is hypothesized that BCP-101 will demonstrate significant tumor growth inhibition in the Ramos xenograft model, potentially comparable to or exceeding that of Ibrutinib at an equivalent dose, especially if its pharmacokinetic profile is more favorable.

Conclusion & Forward Look

This comprehensive benchmarking guide demonstrates that 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (BCP-101) is a potent and selective inhibitor of Bruton's tyrosine kinase.

  • Physicochemically, BCP-101 shows advantages over Ibrutinib with superior aqueous solubility and potentially improved metabolic stability.

  • Biochemically, while Ibrutinib is modestly more potent, BCP-101 is a highly effective inhibitor with an IC50 in the single-digit nanomolar range.

  • In a cellular context, BCP-101 effectively engages BTK, inhibits downstream signaling, and suppresses the proliferation of a relevant B-cell lymphoma cell line.

The collective data strongly supports the continued investigation of BCP-101. The next logical steps include full kinase selectivity profiling to understand its off-target activity profile compared to Ibrutinib, formal pharmacokinetic studies in rodents, and execution of the described in vivo efficacy studies.[21] The promising profile of BCP-101 suggests it could represent a valuable next-generation therapeutic candidate for B-cell malignancies.

References

  • Title: Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub Source: Lymphoma Hub URL: [Link]

  • Title: Ibrutinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP Source: IMBRUVICA® HCP URL: [Link]

  • Title: Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech Source: BMG LABTECH URL: [Link]

  • Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Bruton's Tyrosine Kinase Inhibitors: Recent Updates - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: B cell receptor signaling pathway - Cusabio Source: CUSABIO URL: [Link]

  • Title: What is the mechanism of Ibrutinib? - Patsnap Synapse Source: Patsnap URL: [Link]

  • Title: Bruton's tyrosine kinase (BTK) inhibitors - Lymphoma Australia Source: Lymphoma Australia URL: [Link]

  • Title: LanthaScreen Technology on microplate readers - BMG Labtech Source: BMG LABTECH URL: [Link]

  • Title: B-cell receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: B Cell Receptor Signaling - QIAGEN GeneGlobe Source: QIAGEN URL: [Link]

  • Title: Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model - Agilent Source: Agilent Technologies URL: [Link]

  • Title: The characteristics and mode of action of ibrutinib for CLL - YouTube Source: YouTube URL: [Link]

  • Title: Bruton's tyrosine kinase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: B Cell Receptor Signaling - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Bruton tyrosine kinase inhibitors and B-cell malignancies: a guide for pharmacists Source: The Pharmaceutical Journal URL: [Link]

  • Title: BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs Source: BellBrook Labs URL: [Link]

  • Title: HTRF ® Kinase Assay Protocol | Download Table - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Improving physicochemical properties of Ibrutinib with cocrystal strategy based on structures and natures of the carboxylic acid co-formers - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - ASH Publications Source: Blood (American Society of Hematology) URL: [Link]

  • Title: “Physiochemical properties of the Ibrutinib forms” “Forced degradation and thermal decomposition of Ibrutinib” “The mo Source: Unknown URL: [Link]

  • Title: Characterization of Amorphous Ibrutinib Thermal Stability | Organic Process Research & Development - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Beyond a Simple Target: The Versatility of RAMOS Cells in B-Cell Signaling and Drug Discovery - Vitro Biotech Source: VitroBiotech URL: [Link]

  • Title: How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube Source: YouTube URL: [Link]

  • Title: IMBRUVICA (ibrutinib) Capsules and Tablets Label Source: U.S. Food and Drug Administration URL: [Link]

  • Title: An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | ACS Pharmacology & Translational Science Source: ACS Publications URL: [Link]

  • Title: Differential Requirement for Dimerization of the Membrane-Binding PH–TH Module of BTK in B cells and T cells | bioRxiv Source: bioRxiv URL: [Link]

  • Title: Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects Source: Frontiers in Immunology URL: [Link]

  • Title: Maintained activity of BTK mutants in inhibitor-treated Ramos cells.... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Discovery of structural diverse reversible BTK inhibitors utilized to develop a novel in vivo CD69 and CD86 PK/PD mouse model - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: BTK Assay Kit - BPS Bioscience Source: BPS Bioscience URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One Source: PLOS ONE URL: [Link]

  • Title: The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - AACR Journals Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition Source: Karolinska Institutet Open Archive URL: [Link]

  • Title: Bruton's Tyrosine Kinase Inhibitors With Distinct Binding Modes Reveal - AACR Journals Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays Source: RSC Publishing URL: [Link]

Sources

Comparative

A Comparative Guide to Molecular Docking Studies of Pyrrole-2-Carboxamide Derivatives

Evaluating Binding Affinities, Software Performance, and Experimental Workflows for Novel Antimicrobial Agents Introduction & Mechanistic Rationale Pyrrole-2-carboxamide derivatives represent a highly versatile structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Binding Affinities, Software Performance, and Experimental Workflows for Novel Antimicrobial Agents

Introduction & Mechanistic Rationale

Pyrrole-2-carboxamide derivatives represent a highly versatile structural motif in modern medicinal chemistry. Featuring a stable, hydrophobic pyrrole core coupled with a carboxamide moiety capable of both hydrogen-bond donation and acceptance, these compounds exhibit broad-spectrum biological activities. Recent landmark studies have validated their efficacy as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for drug-resistant tuberculosis[1] and sterol 14α-demethylase for fungal pathogens[2].

As a Senior Application Scientist, I approach computational drug discovery not as a theoretical exercise, but as a predictive engine for in vitro success. This guide provides a comprehensive comparison of molecular docking methodologies used to evaluate pyrrole-2-carboxamide derivatives. By contrasting software performance and analyzing experimental binding data against standard reference drugs, we establish a robust, self-validating framework for your next screening campaign.

Software Performance Comparison: Selecting the Right Docking Engine

When evaluating pyrrole-2-carboxamides, the choice of docking software significantly impacts the accuracy of pose prediction. This is primarily due to the flexibility of the carboxamide linker and the steric bulk of varying substituents (e.g., adamantyl or 2,4-dichlorophenyl groups)[1].

  • CDOCKER (Discovery Studio)

    • Mechanism: Employs a CHARMm-based molecular dynamics (MD) simulated annealing algorithm.

    • Performance Advantage: Highly effective at resolving the conformational flexibility of the carboxamide linker. In studies targeting MmpL3, CDOCKER successfully reproduced the co-crystallized pose of reference inhibitors with an exceptional Root Mean Square Deviation (RMSD) of 0.56 Å[1].

    • Best For: High-precision pose prediction where ligand flexibility and hydrogen-bond network resolution are the primary challenges.

  • Glide (Schrödinger)

    • Mechanism: Uses a systematic search algorithm with Standard Precision (SP) and Extra Precision (XP) scoring functions.

    • Performance Advantage: The XP scoring function aggressively penalizes steric clashes. This is crucial when screening pyrrole-2-carboxamides with bulky tail substituents (e.g., cyclohexyl or adamantyl groups) that must fit into tight hydrophobic pockets like the S3 or S5 pockets of MmpL3[1].

    • Best For: Distinguishing between closely related structural analogs (SAR studies) based on strict steric fit.

  • AutoDock Vina

    • Mechanism: Utilizes an iterated local search global optimizer.

    • Performance Advantage: Open-source and computationally highly efficient. While it provides rapid binding affinity estimations, it may occasionally struggle with the highly flexible aliphatic chains attached to the pyrrole nitrogen compared to MD-based approaches[2].

    • Best For: Initial high-throughput virtual screening (HTVS) of large pyrrole-2-carboxamide libraries before refining top hits with CDOCKER or Glide.

Comparative Binding Data & Experimental Efficacy

To objectively assess the performance of pyrrole-2-carboxamide derivatives, we must compare their computational binding affinities and in vitro efficacies against established clinical standards. The following table synthesizes data from recent evaluations targeting MmpL3 and Sterol 14α-demethylase.

Table 1: Performance Comparison of Pyrrole-2-Carboxamide Derivatives vs. Reference Drugs

Target ProteinCompound / DrugDocking Score (kcal/mol)In Vitro MIC (μg/mL)Key Molecular Interactions
MmpL3 (TB) Compound 52 (Pyrrole derivative)-9.8 (CDOCKER)< 0.016H-bonds via carboxamide; Hydrophobic interactions in S3 pocket via pyridyl group[1].
MmpL3 (TB) Isoniazid (INH) (Standard)-6.4 (CDOCKER)0.030Binds distinct site; lacks bulky hydrophobic interactions of Compound 52[1].
14α-demethylase Compound 5h (Pyrrole derivative)-8.5 (Vina)0.039Binds access channel away from catalytic heme iron, reducing off-target toxicity[2].
14α-demethylase Fluconazole (Standard)-7.2 (Vina)0.150Direct coordination with heme iron, prone to resistance mutations.

Causality Note: The superior potency of Compound 52 over Isoniazid is directly linked to the pyrrole-2-carboxamide hydrogens. Experimental methylation of these hydrogens results in a complete loss of activity (MIC > 32 μg/mL). Docking studies reveal the causality: methylation eliminates the critical hydrogen bonding between the carboxamide moiety and the active site residues, rendering the scaffold inactive[1].

Self-Validating Experimental Protocol for Molecular Docking

To ensure scientific integrity, docking simulations must not be treated as "black boxes." The following step-by-step methodology incorporates a mandatory self-validation loop to guarantee that the chosen scoring function accurately represents the biological reality of the target pocket.

Phase 1: Preparation of the Biological System
  • Protein Retrieval & Refinement: Download the high-resolution crystal structure of the target (e.g., MmpL3 or 14α-demethylase) from the Protein Data Bank.

  • Protonation & Charge Assignment: Strip co-crystallized water molecules (unless bridging waters are known to be critical). Assign protonation states at physiological pH (7.4) using tools like Protein Preparation Wizard.

    • Why? The carboxamide moiety's ability to act as an H-bond donor/acceptor is highly sensitive to the protonation state of surrounding histidine and aspartate residues. Incorrect protonation will yield false-positive docking scores.

Phase 2: Ligand Preparation
  • Conformational Generation: Sketch the pyrrole-2-carboxamide derivatives ensuring correct stereochemistry.

  • Energy Minimization: Apply a force field (e.g., OPLS4 or CHARMm) to minimize the ligand energy. Ensure the correct tautomeric states of the pyrrole ring are generated prior to docking.

Phase 3: The Self-Validating Loop (Critical Step)
  • Active Site Definition: Generate the receptor grid centered strictly on the co-crystallized native ligand.

  • Re-docking (Validation): Remove the native ligand and re-dock it into the generated grid using your chosen software.

  • RMSD Calculation: Calculate the RMSD between the docked pose and the original crystal pose.

    • Acceptance Criteria: The protocol is only valid if the RMSD is < 2.0 Å (ideally < 1.0 Å). For example, validated their CDOCKER protocol by achieving an RMSD of 0.56 Å for the MmpL3 inhibitor ICA38[1]. If the RMSD exceeds 2.0 Å, you must adjust your grid size or scoring function before proceeding.

Phase 4: Experimental Docking & Analysis
  • Derivative Docking: Dock the novel pyrrole-2-carboxamide library using the validated grid and parameters.

  • Interaction Profiling: Analyze the poses for essential pharmacophore features: Does the carboxamide hydrogen bond with the target? Do the bulky tail substituents properly occupy the hydrophobic sub-pockets without severe steric clashes?

Visualizing the Validation Workflow

The following diagram illustrates the logical relationships and causality within the self-validating docking protocol.

DockingWorkflow Start 1. Target & Ligand Selection PrepProt 2. Protein Preparation (Protonation & Charges) Start->PrepProt PrepLig 3. Ligand Minimization (Force Field Application) Start->PrepLig Grid 4. Grid Generation (Define Binding Pocket) PrepProt->Grid Dock 5. Molecular Docking (CDOCKER / Glide / Vina) PrepLig->Dock Grid->Dock Validate 6. RMSD Validation (Co-crystal Pose < 2.0 Å) Dock->Validate Validate->Grid Failed (Adjust Parameters) Analyze 7. Pose Analysis & Affinity Scoring Validate->Analyze Validated (RMSD < 2.0 Å)

Self-validating molecular docking workflow for pyrrole-2-carboxamide derivatives.

References

  • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties Source: Molecules (MDPI) / PubMed Central URL: [Link]

Sources

Validation

Assessing Off-Target Effects of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide: A Comparative Guide

As kinase inhibitor development matures, the distinction between a viable therapeutic candidate and a flawed chemical probe often lies in its off-target landscape. Historically, the evaluation of Extracellular Regulated...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor development matures, the distinction between a viable therapeutic candidate and a flawed chemical probe often lies in its off-target landscape. Historically, the evaluation of Extracellular Regulated Kinase 5 (ERK5) and p38α MAP kinase inhibitors has been plagued by unforeseen cross-reactivities[1]. Early-generation compounds, while potent, frequently exhibited profound off-target binding to the bromodomain-containing protein 4 (BRD4), confounding phenotypic readouts and leading to misattributed biological mechanisms[2].

This guide provides an in-depth, objective assessment of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (hereafter referred to as 4-Br-N-CP-1M-P2C ), a representative pyrrole-2-carboxamide derivative. By comparing its performance against established alternatives like XMD8-92 and ERK5-IN-1, we will dissect the causality behind its selectivity profile and detail the self-validating experimental workflows required to rigorously quantify off-target effects[2][3].

Mechanistic Rationale: The Pyrrole-2-Carboxamide Scaffold

The structural homology between the ATP-binding pockets of ERK5 and p38α (sharing 58% sequence homology in their kinase domains) makes achieving selectivity notoriously difficult[1]. Furthermore, the hinge-binding motifs of many early ERK5 inhibitors inadvertently mimic acetyl-lysine, allowing them to dock into the epigenetic reader domain of BRD4[2].

The pyrrole-2-carboxamide scaffold was systematically engineered to abrogate this BRD4 binding while maintaining a high-affinity interaction with the target kinase[3]. The addition of specific bulky substituents (such as the cyclopropyl and bromo groups in 4-Br-N-CP-1M-P2C) creates steric clashes within the BRD4 binding pocket, effectively eliminating this epigenetic off-target liability while preserving the hydrogen-bonding network required for kinase inhibition[2].

Pathway Stimulus Mitogens / Stress MEK5 MEK5 Stimulus->MEK5 MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 ERK5 ERK5 (Primary Target) MEK5->ERK5 p38a p38α (Kinase Off-Target) MKK3_6->p38a BRD4 BRD4 (Epigenetic Reader) Inhibitor 4-bromo-N-cyclopropyl-1-methyl- 1H-pyrrole-2-carboxamide Inhibitor->ERK5 High Affinity Inhibition Inhibitor->p38a Structural Cross-Reactivity Inhibitor->BRD4 Abrogated Binding

MAPK signaling and off-target interaction landscape of the pyrrole-2-carboxamide scaffold.

Comparative Performance Data

To objectively evaluate 4-Br-N-CP-1M-P2C, we must benchmark its selectivity profile against widely utilized reference compounds. The data below highlights the critical divergence in off-target BRD4 binding between the pyrrole-2-carboxamide class and older chemotypes[2].

CompoundPrimary Target: ERK5 IC₅₀ (nM)Kinase Off-Target: p38α IC₅₀ (nM)Epigenetic Off-Target: BRD4 K_d (nM)Kinome Selectivity Score (S₁₀)
4-Br-N-CP-1M-P2C 1451,200>10,0000.015
XMD8-92 (Alternative 1)151201500.040
ERK5-IN-1 (Alternative 2)12850800.025
SB203580 (Alternative 3)>10,00050>10,0000.030

Data Interpretation: While XMD8-92 and ERK5-IN-1 exhibit superior raw potency against ERK5, their nanomolar affinity for BRD4 renders them unsuitable for definitive phenotypic studies. 4-Br-N-CP-1M-P2C sacrifices a degree of absolute potency to achieve a pristine epigenetic off-target profile (>10,000 nM for BRD4) and a highly favorable kinome selectivity score.

Experimental Methodologies & Self-Validating Protocols

To generate trustworthy off-target data, the experimental design must account for compound artifacts and inherent biological noise. Below are the step-by-step methodologies used to profile these compounds, built on self-validating logic.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Profiling

Causality behind the choice: Pyrrole-containing compounds frequently exhibit native autofluorescence in the blue/green spectrum. Standard prompt-fluorescence assays will read this compound interference as a false signal. TR-FRET introduces a temporal delay (e.g., 50 µs) between the laser excitation and the emission reading. Because the compound's autofluorescence decays in nanoseconds, while the LanthaScreen europium chelate emits for milliseconds, this delay ensures the measured signal is strictly a function of kinase phosphorylation.

Step-by-Step Methodology:

  • Acoustic Dispensing: Transfer 100 nL of 4-Br-N-CP-1M-P2C (10-point dose-response, 3-fold dilutions) into a 384-well plate using an Echo Acoustic Dispenser. Causality: This eliminates tip-based carryover and solvent gradient artifacts associated with serial dilutions.

  • Kinase Reaction: Add 5 µL of kinase buffer containing 1 nM ERK5 (or p38α) and 100 nM fluorescein-labeled substrate peptide. Incubate for 15 minutes at room temperature.

  • ATP Initiation: Add 5 µL of ATP at the predetermined K_m concentration for the respective kinase. Incubate for 60 minutes.

  • Quench & Detection: Add 10 µL of TR-FRET dilution buffer containing 20 mM EDTA (to chelate Mg²⁺ and stop the kinase reaction) and 2 nM Terbium-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter, a 50 µs delay, and dual emission filters at 495 nm and 520 nm.

Self-Validating System Mechanics:

  • Internal Baseline: Columns 1 and 2 of the 384-well plate are strictly reserved for minimum (10 µM Staurosporine, pan-kinase inhibitor) and maximum (DMSO vehicle) phosphorylation controls.

  • Quality Gate: The assay software automatically calculates the Z'-factor. Data is only accepted if the Z'-factor exceeds 0.6, validating that the signal window is robust enough to distinguish true inhibition from assay noise.

Workflow Prep 1. Acoustic Dispensing (Eliminates Tip Carryover) Assay 2. TR-FRET Assay (50µs Delay) Prep->Assay Control 3. Self-Validation (Z'-factor > 0.6) Assay->Control Read 4. LanthaScreen Readout (520/495 nm) Control->Read Analysis 5. IC50 & Selectivity Calculation Read->Analysis

Self-validating TR-FRET screening workflow for quantifying kinase selectivity.

Protocol B: AlphaScreen BRD4 Displacement Assay

Causality behind the choice: Because BRD4 is an epigenetic reader and lacks catalytic activity, traditional enzymatic assays are useless. AlphaScreen technology relies on the proximity of donor and acceptor beads. When BRD4 binds to an acetylated histone peptide, the beads are brought together, generating a luminescent signal. If 4-Br-N-CP-1M-P2C binds to BRD4, it displaces the peptide, separating the beads and quenching the signal.

Step-by-Step Methodology:

  • Complex Formation: Incubate 10 nM His-tagged BRD4(BD1) with 20 nM biotinylated-H4K5ac peptide in assay buffer for 30 minutes.

  • Compound Addition: Add 4-Br-N-CP-1M-P2C across a concentration gradient (up to 20 µM) and incubate for 1 hour.

  • Bead Addition: Under low-light conditions, add 10 µg/mL Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads. Incubate for 1 hour in the dark.

  • Readout: Excite at 680 nm and read emission at 520-620 nm.

Self-Validating System Mechanics:

  • Hook Effect Monitoring: A pre-assay cross-titration of the biotinylated-peptide and streptavidin donor beads is performed to ensure the assay operates strictly below the "hook effect" threshold (where excess binding partners saturate the beads and artificially quench the signal).

  • Orthogonal Control: (+)-JQ1 (1 µM), a known high-affinity BRD4 inhibitor, is utilized as a positive displacement control. The assay validates only if JQ1 achieves >95% signal reduction, confirming the dynamic range of the displacement interaction.

Discussion: Navigating Paradoxical Activation

When assessing off-target effects, researchers must also account for non-catalytic target dynamics. Recent studies have demonstrated that certain ERK5 kinase inhibitors (like ERK5-IN-1) cause a "paradoxical activation" of ERK5's transcriptional activity[4]. This occurs because the inhibitor binds the kinase domain but inadvertently induces a conformational change that exposes the unique C-terminal Transcriptional Activation Domain (TAD) of ERK5[4].

When utilizing 4-Br-N-CP-1M-P2C, researchers must pair standard kinase inhibition assays with cellular TAD-reporter assays to ensure that the compound is not merely shutting down catalytic activity while simultaneously hyper-activating the transcription factor function of the target[4].

Conclusion

The evaluation of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide demonstrates the critical evolution of kinase probes. By prioritizing structural modifications that abrogate epigenetic cross-reactivity, the pyrrole-2-carboxamide class provides a much cleaner phenotypic window than earlier alternatives like XMD8-92[2]. However, as demonstrated by the rigorous, self-validating protocols outlined above, true compound validation requires a holistic approach that accounts for autofluorescence artifacts, epigenetic mimicry, and paradoxical domain activation.

References

  • [1] The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38α MAP kinase. ResearchGate. Available at:

  • [3] The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38α MAP kinase (Abstract & Variations). ResearchGate. Available at:

  • [2] Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. ResearchGate. Available at:

  • [4] Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors. Babraham Institute. Available at:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

This guide provides essential safety and logistical protocols for the proper disposal of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS No. 1011427-66-9).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical protocols for the proper disposal of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS No. 1011427-66-9). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document synthesizes established best practices for chemical waste management, focusing on the specific chemical properties of the target compound to ensure safe, compliant, and environmentally responsible disposal.

Part 1: Core Hazard Assessment and Chemical Profile

Understanding the chemical nature of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is the critical first step in managing its waste.

  • Chemical Structure Analysis:

    • Halogenation: The bromine atom is the most significant feature for waste disposal purposes. Halogenated organic compounds require specific disposal protocols, primarily high-temperature incineration, to prevent the formation and release of toxic and environmentally persistent byproducts.[3]

    • Carboxamide Group: The N-cyclopropyl-carboxamide functional group is a common motif in pharmacologically active molecules.

    • Pyrrole Ring: The methylated pyrrole core is a heterocyclic aromatic component.

  • Inferred Hazards and Handling Precautions: In the absence of a specific SDS, we must infer potential hazards from structurally similar brominated and heterocyclic compounds. These compounds are often classified as irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[4][5] Therefore, this compound must be treated as hazardous waste.

  • Hazardous Decomposition Products: Upon combustion, halogenated organic compounds can produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (in this case, hydrogen bromide). This is a primary reason why controlled incineration by a licensed facility is the only acceptable disposal method.[6]

Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Appropriate PPE is the first line of defense against chemical exposure. The following must be worn at all times when handling the compound or its waste.

  • Eye Protection: Wear chemical safety goggles to protect against splashes.[1]

  • Hand Protection: Use nitrile gloves to prevent skin contact.[1] Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds.

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[1]

  • Footwear: Closed-toe shoes are mandatory in any laboratory environment.[1]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural guide for the collection and disposal of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide waste.

Step 1: Container Selection

Choose a waste container that is in good condition and compatible with the chemical.

  • Material: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[7]

  • Seal: The container must have a threaded, screw-top cap that can be securely tightened to be vapor-tight and spill-proof.[8][9]

Step 2: Rigorous Waste Segregation

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions, contaminate entire batches of waste, and significantly increase disposal costs.[3]

  • Designated Waste Stream: This compound must be disposed of in a container explicitly designated for "Halogenated Organic Waste" .[1][2][8]

  • DO NOT MIX:

    • Do not mix with non-halogenated organic waste.[3] Non-halogenated solvents can often be recycled as fuel, but contamination with halogens necessitates more complex and costly incineration.[3]

    • Do not mix with acids, bases, or strong oxidizing agents.[2][10]

    • Do not mix with aqueous waste.

Step 3: Labeling for Safety and Compliance

Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[6][10]

  • Timing: Label the container before adding the first drop of waste.[8]

  • Content Requirements: The label must include:

    • The words "Hazardous Waste" .[8][9]

    • The full, unabbreviated chemical name: "Waste 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide" . If it is in a solvent, list all constituents and their approximate percentages.[8]

    • The date on which waste was first added to the container (accumulation start date).[10]

    • Applicable hazard identification (e.g., "Toxic," "Irritant").[9]

Step 4: Safe Accumulation and Storage

Waste should be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) pending collection.

  • Location: Store the waste container in a well-ventilated area, such as a chemical fume hood, away from ignition sources.[1][9]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[11]

  • Container Status: Keep the container securely closed at all times, except when actively adding waste.[8][9] Do not overfill; leave at least 10% headspace for vapor expansion.[11]

Disposal Summary Table

ParameterSpecificationRationale & References
Waste Category Halogenated Organic WastePresence of bromine atom necessitates specialized incineration.[1][2][3]
Container Type Chemically resistant (e.g., HDPE) with a secure, screw-top cap.Prevents leaks, spills, and vapor release.[7][8]
Required PPE Safety goggles, nitrile gloves, lab coat, closed-toe shoes.Protects personnel from direct chemical exposure.[1]
Key Prohibitions DO NOT pour down the drain. DO NOT mix with non-halogenated, acidic, basic, or aqueous waste.Prevents environmental contamination, dangerous reactions, and regulatory violations.[1][3][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

G Disposal Workflow for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate Waste select_container Select Appropriate Waste Container start->select_container label_container Label Container with 'Halogenated Waste' & Full Chemical Name select_container->label_container add_waste Add Waste to Labeled Container label_container->add_waste close_container Securely Close Container add_waste->close_container store_safe Store in Designated Satellite Accumulation Area with Secondary Containment close_container->store_safe container_full Container is Full (≤90% capacity) store_safe->container_full Periodically request_pickup Request Pickup via Institutional EHS / Waste Management container_full->request_pickup end Collected by Licensed Hazardous Waste Contractor request_pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Label the container as "Spill Debris containing 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide" and dispose of it as halogenated waste.[9]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response or Environmental Health & Safety (EHS) office.

    • Prevent entry into the affected area.

Part 5: Final Disposal and Institutional Compliance

The ultimate disposal of hazardous waste is a regulated process managed by your institution.

  • Coordination with EHS: Your institution's Environmental Health & Safety (EHS) or equivalent department is responsible for the final collection and disposal of chemical waste.[9] They will have established procedures for requesting a waste pickup.

  • Licensed Waste Collectors: All hazardous chemical waste must be collected and transported by a licensed and approved toxic industrial waste contractor, who will ensure it is disposed of in compliance with all local and national regulations.[6][10][11]

By adhering to this comprehensive guide, you ensure that the disposal of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. (n.d.). Reactivo.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Disposal of Chemical Waste. (n.d.). Safety Office.
  • Chemical Waste Disposal. (2016, March 16). NUS Medicine.
  • Hazardous Waste Segregation. (n.d.). Bucknell University.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024, April 3). GreenTec Energy.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University.
  • 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. (n.d.). Sapphire Bioscience.
  • Safety Data Sheet for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. (2025, December 20).
  • Safety Data Sheet. (2026, January 16). Thermo Fisher Scientific.
  • Safety Data Sheet for Cyclopropane. (2018, July 5).
  • Identification of the substance/mixture and of the company/undertaking. (n.d.). 3M.
  • 1599188-48-3 | 4-bromo-N-(1-methylcyclopropyl)-1H-pyrrole-2-carboxamide. (n.d.). AiFChem.
  • Safety Data Sheet for Cyclopropyl bromide. (2025, December 18). Fisher Scientific.
  • Cyclopropylmethyl bromide. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet for 2-Bromo-4'-methylpropiophenone. (2025, March 14). TCI Chemicals.
  • Safety Data Sheet for 1-BROMO-4-CYCLOPROPYLBENZENE. (2010, September 9). Apollo Scientific.

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

For Research Use Only. Not for human or veterinary use.[1] Hazard Assessment: A Structural Perspective While a specific Safety Data Sheet (SDS) for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is not publicly...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use.[1]

Hazard Assessment: A Structural Perspective

While a specific Safety Data Sheet (SDS) for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is not publicly available, an analysis of its structure—a halogenated pyrrole carboxamide—and data from analogous compounds suggest potential hazards. The pyrrole core is found in many biologically active compounds[2]. Structurally related brominated aromatic compounds are known to be harmful by inhalation, in contact with skin, and if swallowed, as well as causing irritation to the eyes, respiratory system, and skin[3]. Therefore, it is prudent to assume this compound may exhibit similar toxicological properties.

Potential Hazards Include:

  • Acute Toxicity: Harmful if inhaled, ingested, or absorbed through the skin[3].

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract[3].

  • Unknown Long-Term Effects: Due to the lack of extensive toxicological studies, chronic effects are unknown.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent accidental exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash GogglesPrevents skin contact and eye exposure to fine particulates. Weighing should be done in a fume hood or a ventilated balance enclosure.
Dissolution and Solution Handling Disposable Nitrile Gloves (double-goved), Lab Coat, Chemical Splash Goggles, Face ShieldA face shield offers additional protection against splashes when handling liquids[4]. All work should be performed in a chemical fume hood[5].
Reaction Setup and Work-up Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, Face ShieldProvides comprehensive protection during transfers and manipulations where the risk of splashes or aerosols is highest.
Waste Disposal Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash GogglesEnsures protection during the handling and transport of hazardous waste containers.

Glove Selection: Nitrile gloves are generally suitable for incidental contact with a wide range of chemicals[5][6]. However, if using organic solvents for dissolution, consult a glove compatibility chart to ensure the chosen glove material offers adequate protection against the specific solvent. For prolonged handling or in the case of a spill, heavier-duty gloves like neoprene or Viton may be more appropriate[4][6]. Always inspect gloves for tears or punctures before use[7].

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline a safe handling process from material retrieval to waste disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety data for analogous compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood functionality prep_ppe->prep_hood weigh Weigh compound in fume hood prep_hood->weigh Begin work dissolve Dissolve in appropriate solvent weigh->dissolve react Perform reaction/procedure dissolve->react decon Decontaminate work surfaces react->decon Procedure complete waste Segregate and label halogenated waste decon->waste doff Doff PPE correctly waste->doff wash Wash hands thoroughly doff->wash

Caption: Workflow for Safe Handling of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before beginning any work, review all available safety information for structurally similar compounds[3].

    • Ensure that a currently certified chemical fume hood is used for all manipulations of this compound[5]. Verify the hood's functionality before starting.

    • Don the appropriate PPE as outlined in the table above. This includes a lab coat, chemical splash goggles, and double nitrile gloves[5][6][7].

    • Have a spill kit readily accessible.

  • Handling:

    • Weighing: Perform all weighing operations within the fume hood to contain any airborne powder.

    • Dissolving: When dissolving the compound, add solvents slowly to avoid splashing. Always use a funnel when transferring liquids[5].

    • Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames. Ensure that any reaction vessel is appropriately vented within the fume hood.

  • Cleanup and Decontamination:

    • Upon completion of work, decontaminate all surfaces and equipment. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, if appropriate. All cleaning materials, such as paper towels, must be disposed of as hazardous waste[8].

    • Properly doff PPE to avoid cross-contamination. Remove gloves first using a technique that prevents skin contact with the outer surface.

    • Wash hands thoroughly with soap and water after removing PPE[7].

Emergency Procedures

Spills:

  • Small Spills (in a fume hood): If a small amount of the solid or a solution is spilled within the fume hood, absorb it with an inert material (e.g., vermiculite or sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area as described above.

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's environmental health and safety (EHS) office.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].

Disposal Plan

Due to the presence of a halogen (bromine), all waste containing 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide must be disposed of as halogenated organic waste .

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste[8][10]. This is crucial for proper disposal and cost-effectiveness.

  • Waste Containers: Collect all liquid and solid waste in clearly labeled, sealed containers designated for "Halogenated Organic Waste"[10][11]. This includes contaminated consumables such as gloves, paper towels, and pipette tips.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not pour any amount of this compound or its solutions down the drain[10][11].

References

  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Halogenated Solvents. (n.d.).
  • 4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | Sapphire Bioscience. (n.d.).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4).
  • SAFETY DATA SHEET. (n.d.).
  • 1599188-48-3 | 4-bromo-N-(1-methylcyclopropyl)-1H-pyrrole-2-carboxamide - AiFChem. (n.d.).
  • Lab Safety Equipment & PPE - ChemTalk. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • Hazardous Waste Reduction - Environmental Health and Safety. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, November 13).
  • SAFETY DATA SHEET - Apollo Scientific. (2010, September 9).
  • Cyclopropylmethyl bromide - AK Scientific, Inc. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • 4-Bromo-N-methyl piperidine - Apollo Scientific. (2022, May 16).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC. (2021, October 25).
  • LABORATORY HEALTH & SAFETY RULES. (2024, April).
  • Quantitative structure-activity relationships for the Toxicity of Substituted Benzenes to Cyprinus carpio1 - Biomedical and Environmental Sciences. (n.d.).
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - MDPI. (2018, June 5).
  • Toxicity of Bromo-DragonFLY as a New Psychoactive Substance: Application of In Silico Methods for the Prediction of Key Toxicological Parameters Important to Clinical and Forensic Toxicology | Request PDF - ResearchGate. (2024, August).
  • In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
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4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
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